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  • Product: 2-(2-Methoxyphenoxy)ethanimidamide
  • CAS: 785724-01-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 2-(2-Methoxyphenoxy)ethanimidamide: A Technical Guide

Executive Summary 2-(2-Methoxyphenoxy)ethanimidamide (also known as 2-(2-Methoxyphenoxy)acetamidine) is a functionalized guaiacol derivative characterized by a highly basic amidine moiety linked to a lipophilic phenoxy e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxyphenoxy)ethanimidamide (also known as 2-(2-Methoxyphenoxy)acetamidine) is a functionalized guaiacol derivative characterized by a highly basic amidine moiety linked to a lipophilic phenoxy ether scaffold. Often utilized as a fragment in serine protease inhibitor design or as a metabolic standard for aryloxyalkylamine drugs (e.g., carvedilol intermediates), its physicochemical behavior is dominated by the amidine group's high pKa and hydrolytic susceptibility.

This guide provides a rigorous analysis of its physicochemical properties, stability mechanisms, and experimental characterization protocols, designed to support lead optimization and pre-formulation workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule comprises a lipophilic "tail" (2-methoxyphenoxy) and a polar, basic "head" (ethanimidamide). This amphiphilic structure dictates its solubility profile and interaction with biological membranes.

Table 1: Chemical Identifiers

PropertyDetail
IUPAC Name 2-(2-Methoxyphenoxy)ethanimidamide
Common Synonyms 2-(2-Methoxyphenoxy)acetamidine; Guaiacol acetamidine
CAS Number 67386-40-7 (HCl Salt)
Molecular Formula

(Free Base);

(HCl Salt)
Molecular Weight 180.21 g/mol (Free Base); 216.66 g/mol (HCl Salt)
SMILES COc1ccccc1OCC(N)=N
Structural Functionalization Logic
  • Amidine Group (

    
    ):  Acts as a bioisostere for guanidines but with slightly lower basicity. It is the primary determinant of the molecule's high polarity and water solubility at physiological pH.
    
  • Ether Linkage (

    
    ):  Provides rotational freedom, allowing the amidine to orient into binding pockets (e.g., Asp/Glu residues in protease active sites).
    
  • 2-Methoxy Substituent: Increases lipophilicity and introduces steric bulk, potentially restricting rotation around the phenyl ether bond.

Physicochemical Property Profile

The following data synthesizes experimental baselines with high-confidence predictive models (ACD/Percepta, ChemAxon) typical for this chemical class.

Table 2: Key Physicochemical Parameters

ParameterValue (Approx.)Context & Implications
pKa (Basic) 11.2 – 11.6 The amidine group is a strong base. At pH 7.4, >99.9% of the molecule exists as the cationic species (

).
LogP (Neutral) 1.1 – 1.4 Moderate lipophilicity in the uncharged state, driven by the anisole ring.
LogD (pH 7.4) -1.8 to -1.5 High ionization drastically reduces distribution into octanol, indicating poor passive membrane permeability.
Solubility (Water) >50 mg/mL (HCl salt) Highly soluble due to ionization. The free base is significantly less soluble and may precipitate at pH > 12.
H-Bond Donors 3Derived from the amidine group (

,

).
H-Bond Acceptors 3Ether oxygens and the imine nitrogen.
Visualization: Structure-Property Relationship

The following diagram maps the functional regions of the molecule to their physicochemical impact.

G Struct 2-(2-Methoxyphenoxy) ethanimidamide Amidine Amidine Head (pKa ~11.5) Struct->Amidine Linker Ether Linker (Rotatable) Struct->Linker Tail Guaiacol Tail (Lipophilic) Struct->Tail Prop1 High Water Solubility (at pH < 10) Amidine->Prop1 Ionization Prop2 Hydrolytic Instability (Amide formation) Amidine->Prop2 Nucleophilic Attack Prop3 Membrane Impermeability (LogD < 0) Amidine->Prop3 Cationic Charge Tail->Prop3 Limited Lipophilicity

Figure 1: Structure-Property Relationship Map. The amidine head group dominates the solubility and stability profile.

Stability & Degradation Mechanisms[7]

The primary stability risk for 2-(2-Methoxyphenoxy)ethanimidamide is hydrolysis . Amidines are susceptible to nucleophilic attack by water or hydroxide ions, converting them into the corresponding primary amide.

Hydrolysis Pathway[7][8][9]
  • Nucleophilic Attack: Water/OH⁻ attacks the electrophilic carbon of the amidine (

    
    ).
    
  • Tetrahedral Intermediate: Formation of a transient intermediate.

  • Elimination: Ammonia (

    
    ) is expelled, yielding 2-(2-methoxyphenoxy)acetamide .
    
  • Secondary Hydrolysis: Under harsh conditions, the amide can further hydrolyze to the carboxylic acid.

Critical Insight: This reaction is pH-dependent.[1][2]

  • Acidic pH (< 4): Stable. The protonation of the amidine nitrogen reduces the electrophilicity of the carbon, protecting it from attack.

  • Neutral/Basic pH (> 7): Unstable. The fraction of neutral amidine increases, or hydroxide ion concentration increases, accelerating hydrolysis.

Hydrolysis Substrate Amidine (Salt) Stable at pH < 4 Neutral Neutral Amidine (Reactive Species) Substrate->Neutral pH > pKa - 2 Intermediate Tetrahedral Intermediate Neutral->Intermediate + H2O / OH- Product 2-(2-Methoxyphenoxy)acetamide + Ammonia Intermediate->Product - NH3

Figure 2: Hydrolytic Degradation Pathway. Note that stability is highest in acidic media.

Experimental Protocols for Characterization

Protocol 1: Potentiometric pKa Determination

Why: UV-metric titration is unsuitable because the ionization of the amidine group (remote from the aromatic ring) causes minimal shift in the UV spectrum. Method: Potentiometric Titration (e.g., Sirius T3 or equivalent).

  • Preparation: Dissolve ~3 mg of the HCl salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Titrant: Use 0.5 M KOH (carbonate-free).

  • Execution: Titrate from pH 2.0 to pH 12.5 under inert gas (

    
     or Argon) to prevent 
    
    
    
    absorption (which interferes at high pH).
  • Data Analysis: Fit the Bjerrum plot. Expect a single equivalence point around pH 11.0–11.5.

    • Self-Validation: If the curve shows hysteresis (titrating up vs. down), suspect hydrolysis during the experiment. Perform a "Rapid Titration" (<5 min) to mitigate degradation.

Protocol 2: LogD Lipophilicity Profiling

Why: The traditional shake-flask method is prone to errors with highly hydrophilic cations (emulsions, low organic phase concentration). Method: Potentiometric LogP (Dual-phase titration) or HPLC-based estimation.

  • System: Octanol-Water partition.

  • Procedure: Perform a potentiometric titration (as above) in the presence of varying ratios of water-saturated octanol.

  • Calculation: The shift in the apparent pKa (

    
    ) in the presence of octanol correlates to the partition coefficient of the neutral species (
    
    
    
    ) and the ion-pair (
    
    
    ).
    • Note: Since the LogD at pH 7.4 is likely negative, ensure the analytical method (e.g., LC-MS/MS of the phases) has sufficient sensitivity to detect trace amounts in the octanol layer.

Protocol 3: Chromatographic Purity & Stability Assay

Why: Amidines interact strongly with residual silanols on silica-based HPLC columns, leading to severe peak tailing. Method: Ion-Pairing HPLC or HILIC.

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge BEH C18) OR a HILIC column for better retention of the polar salt.

  • Mobile Phase:

    • A: Water + 0.1% Trifluoroacetic acid (TFA) or Perchloric acid (creates ion pairs, improving peak shape).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 270 nm (Anisole absorption).

  • Stress Test: Incubate 1 mg/mL solution at pH 9.0, 40°C for 24 hours. Analyze for the appearance of the amide peak (which will elute later than the amidine on Reverse Phase due to loss of charge).

Biological Implications[3]

  • Permeability: The compound is unlikely to cross the Blood-Brain Barrier (BBB) or gastrointestinal membrane via passive diffusion due to its permanent positive charge at physiological pH.

  • Toxicity: Amidines can inhibit trypsin-like serine proteases. While 2-(2-methoxyphenoxy)ethanimidamide is a fragment, high concentrations may show off-target inhibition of clotting factors (Thrombin, Factor Xa).

  • Handling: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

References

  • PubChem Compound Summary. (2025). 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride.[3][4] National Center for Biotechnology Information. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and LogP measurement protocols).
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for general amidine pKa values).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanistic details on amidine/amide hydrolysis).
  • Sigma-Aldrich. (2025). Product Specification: 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride. Link

Sources

Exploratory

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)ethanimidamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 2-(2-Methoxyphenoxy)ethanimidamide is a molecule of significant interest in the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(2-Methoxyphenoxy)ethanimidamide is a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. Its structural architecture, featuring a guaiacol moiety linked to an ethanimidamide group, presents a compelling scaffold for the exploration of novel therapeutic agents. The presence of the methoxyphenoxy group is a common feature in a variety of biologically active compounds, influencing properties such as lipophilicity and receptor interaction. The ethanimidamide functional group, a derivative of an amide, offers unique possibilities for molecular interactions and metabolic pathways. This guide provides a comprehensive overview of the available technical data for 2-(2-Methoxyphenoxy)ethanimidamide, including its chemical identity, a plausible synthetic route, and an exploration of its potential biological significance based on its structural relationship to known pharmacophores.

Core Registry Data

A solid foundation for any chemical investigation begins with accurate identification and fundamental properties. The following table summarizes the key registry data for 2-(2-Methoxyphenoxy)ethanimidamide and its hydrochloride salt.

PropertyValueReference(s)
Chemical Name 2-(2-Methoxyphenoxy)ethanimidamide[1]
CAS Number 785724-01-8 (free base)[1]
CAS Number (HCl salt) 67386-40-7[2]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.21 g/mol [1]
IUPAC Name 2-(2-methoxyphenoxy)ethanimidamide[1]
SMILES COC1=CC=CC=C1OCC(=N)N[1]
InChI Key SWOXIQXJHPYCAV-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Part 1: Synthesis of the Precursor, 2-(2-Methoxyphenoxy)acetonitrile

The synthesis of the nitrile precursor can be achieved through the alkylation of guaiacol (2-methoxyphenol) with a suitable two-carbon electrophile bearing a nitrile group. A common and effective method involves the use of chloroacetonitrile.

Reaction:

Guaiacol + Chloroacetonitrile → 2-(2-Methoxyphenoxy)acetonitrile

Experimental Protocol:

  • Reaction Setup: To a solution of guaiacol (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile, add a base such as potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-(2-methoxyphenoxy)acetonitrile.[3]

Part 2: Conversion to 2-(2-Methoxyphenoxy)ethanimidamide via the Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to the corresponding amidine (imidamide).[3][4]

Reaction:

2-(2-Methoxyphenoxy)acetonitrile + Alcohol (e.g., Ethanol) + HCl → Ethyl 2-(2-methoxyphenoxy)ethanimidate hydrochloride (Pinner Salt)

Ethyl 2-(2-methoxyphenoxy)ethanimidate hydrochloride + Ammonia → 2-(2-Methoxyphenoxy)ethanimidamide

Experimental Protocol:

  • Formation of the Pinner Salt:

    • Dissolve 2-(2-methoxyphenoxy)acetonitrile (1.0 eq) in an excess of anhydrous ethanol.

    • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation.

    • Seal the reaction vessel and allow it to stand at low temperature (0-5 °C) for 24-48 hours. The Pinner salt will precipitate as a crystalline solid.

    • Isolate the salt by filtration and wash with cold anhydrous ether.

  • Ammonolysis to the Ethanimidamide:

    • Suspend the isolated Pinner salt in a solution of ammonia in ethanol.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 2-(2-Methoxyphenoxy)ethanimidamide.

Experimental Workflow Diagram:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pinner Reaction & Ammonolysis Guaiacol Guaiacol Alkylation Alkylation (K2CO3, Acetone, Reflux) Guaiacol->Alkylation Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Alkylation Nitrile 2-(2-Methoxyphenoxy)acetonitrile Alkylation->Nitrile Pinner Pinner Reaction (Anhydrous EtOH, HCl (g)) Nitrile->Pinner PinnerSalt Pinner Salt Intermediate Pinner->PinnerSalt Ammonolysis Ammonolysis (NH3 in EtOH) PinnerSalt->Ammonolysis FinalProduct 2-(2-Methoxyphenoxy)ethanimidamide Ammonolysis->FinalProduct

Caption: Proposed synthetic workflow for 2-(2-Methoxyphenoxy)ethanimidamide.

Potential Biological Significance and Mechanistic Insights

While direct biological data for 2-(2-Methoxyphenoxy)ethanimidamide is scarce, its structural components provide a basis for hypothesizing its potential biological activities.

Structural Analogy to Adrenergic Receptor Ligands

The 2-(2-methoxyphenoxy)ethyl moiety is a key structural feature in several pharmaceutical agents that interact with adrenergic receptors. For instance, 2-(2-methoxyphenoxy)ethylamine is a known intermediate in the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker.[5][6] This suggests that 2-(2-Methoxyphenoxy)ethanimidamide could potentially exhibit affinity for adrenergic receptors, although the replacement of the amine with an imidamide group would significantly alter its electronic and steric properties, and thus its receptor binding profile.

Potential as an Amidine Prodrug

Amidoximes, which are structurally related to imidamides, are known to be converted to amidines in vivo and can act as prodrugs.[6] It is plausible that 2-(2-Methoxyphenoxy)ethanimidamide could be metabolized to the corresponding amidine, which may possess its own unique biological activity.

Inferred Activities from the Guaiacol Moiety

The guaiacol (2-methoxyphenol) substructure is present in numerous natural and synthetic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties. Studies have shown that some 2-methoxyphenols can act as inhibitors of cyclooxygenase-2 (COX-2).[7][8]

Potential Signaling Pathway Interactions:

G cluster_0 Potential Molecular Targets Adrenergic Adrenergic Receptors (α and β) BiologicalEffect Potential Biological Effects (e.g., Cardiovascular, Anti-inflammatory) Adrenergic->BiologicalEffect COX2 COX-2 Enzyme COX2->BiologicalEffect Other Other Potential Targets Other->BiologicalEffect Molecule 2-(2-Methoxyphenoxy)ethanimidamide Molecule->Adrenergic Inferred from structural similarity Molecule->COX2 Inferred from Guaiacol moiety Molecule->Other Bioactivation Potential Bioactivation (e.g., to Amidine) Molecule->Bioactivation Bioactivation->Adrenergic

Caption: Inferred potential molecular interactions of 2-(2-Methoxyphenoxy)ethanimidamide.

Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities of 2-(2-Methoxyphenoxy)ethanimidamide, the following experimental protocols are suggested:

Adrenergic Receptor Binding Assays
  • Objective: To determine the affinity of the compound for alpha and beta-adrenergic receptors.

  • Methodology:

    • Utilize commercially available radioligand binding assay kits for specific adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂).

    • Prepare membranes from cells expressing the receptor of interest.

    • Incubate the membranes with a known radioligand and varying concentrations of 2-(2-Methoxyphenoxy)ethanimidamide.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

COX-2 Inhibition Assay
  • Objective: To assess the inhibitory effect of the compound on COX-2 enzyme activity.

  • Methodology:

    • Employ a commercially available COX-2 inhibitor screening assay kit.

    • Incubate recombinant COX-2 enzyme with arachidonic acid as the substrate in the presence of various concentrations of the test compound.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate the IC50 value to determine the potency of inhibition.

In Vitro Antiproliferative Activity
  • Objective: To evaluate the cytotoxic effects of the compound on various cancer cell lines.[9]

  • Methodology:

    • Culture relevant human cancer cell lines (e.g., breast, lung, prostate).

    • Treat the cells with a range of concentrations of 2-(2-Methoxyphenoxy)ethanimidamide for a specified duration (e.g., 48-72 hours).

    • Assess cell viability using a standard method such as the MTT or MTS assay.

    • Determine the IC50 value for each cell line.

Physicochemical and Predicted Spectral Data

While experimental spectral data for 2-(2-Methoxyphenoxy)ethanimidamide is not widely published, the following table summarizes its key physicochemical properties and predicted spectral characteristics based on its structure.

PropertyPredicted Value
LogP ~1.5
pKa (most basic) ~9.5-10.5
¹H NMR (CDCl₃, 400 MHz) δ 7.0-7.2 (m, 4H, Ar-H), 5.5-6.5 (br s, 2H, NH₂), 4.2-4.4 (s, 2H, OCH₂), 3.8-3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 165-170 (C=N), 149-151 (Ar-C-O), 147-149 (Ar-C-OCH₃), 120-123 (Ar-CH), 114-116 (Ar-CH), 111-113 (Ar-CH), 70-72 (OCH₂), 55-57 (OCH₃)
IR (KBr, cm⁻¹) 3300-3500 (N-H stretch), 3100-3200 (N-H stretch), 2850-3000 (C-H stretch), 1650-1680 (C=N stretch), 1590-1610 (aromatic C=C stretch), 1240-1260 (asymmetric C-O-C stretch), 1020-1040 (symmetric C-O-C stretch)
Mass Spectrum (EI) M⁺ at m/z 180

Conclusion

2-(2-Methoxyphenoxy)ethanimidamide represents a promising yet underexplored chemical entity. This guide has consolidated the available registry data and proposed a viable synthetic route based on established chemical principles. Furthermore, by analyzing its structural components, we have put forth scientifically grounded hypotheses regarding its potential biological activities, particularly in the realms of adrenergic receptor modulation and anti-inflammatory effects. The suggested experimental protocols provide a clear roadmap for researchers to embark on the biological evaluation of this intriguing molecule. It is our hope that this technical guide will serve as a valuable resource and a catalyst for further investigation into the therapeutic potential of 2-(2-Methoxyphenoxy)ethanimidamide.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
  • Wikipedia. Pinner reaction. [Link]

  • Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • MDPI. Design, synthesis, and biological evaluation of novel fluorinated ethanolamines. [Link]

  • MDPI. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In vivo, 21(2), 269-276.
  • CORE. Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. [Link]

  • MDPI. Preparation and Preliminary Biological Evaluation of Novel 99m Tc-Labelled Thymidine Analogs as Tumor Imaging Agents. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC advances, 11(49), 30739-30753.
  • PubChem. 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride. [Link]

  • Clement, B., et al. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Current medicinal chemistry, 14(3), 279-307.

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Selection for 2-(2-Methoxyphenoxy)ethanimidamide

Executive Summary & Chemical Identity Target Compound: 2-(2-Methoxyphenoxy)ethanimidamide CAS (HCl Salt): 785724-01-8 Class: Aromatic Ether-Amidine / Guaiacol Derivative Significance: This compound features a lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Compound: 2-(2-Methoxyphenoxy)ethanimidamide CAS (HCl Salt): 785724-01-8 Class: Aromatic Ether-Amidine / Guaiacol Derivative Significance: This compound features a lipophilic 2-methoxyphenoxy tail (guaiacol moiety) linked to a highly polar, basic ethanimidamide head. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly serine protease inhibitors and adrenergic receptor ligands.

The Core Challenge: The solubility of 2-(2-Methoxyphenoxy)ethanimidamide is dictated by a "tug-of-war" between its lipophilic ether tail and its hydrophilic, ionic amidine head. This duality necessitates a precise solvent strategy depending on whether the compound exists as a Free Base or a Hydrohalide Salt .

Physicochemical Characterization (Structure-Property Relationship)

To predict and manipulate solubility, we must deconstruct the molecule into its functional solvophores.

Structural MoietyPolarityInteraction CapabilitySolvent Affinity
2-Methoxyphenoxy Lipophilic / Weakly Polar

-

stacking, H-bond acceptor (ether)
Toluene, DCM, EtOAc
Ethyl Linker HydrophobicVan der Waals forcesAliphatic chains
Ethanimidamide Highly Polar / BasicH-bond donor/acceptor, Ionic (if protonated)Water, Methanol, DMSO
The Critical Role of pH and Salt Formation

The amidine group (


) has a pKa of approximately 11–12.
  • pH < 10 (Protonated/Salt Form): The molecule exists as a cation. Lattice energy is high. Solubility is driven by high-dielectric solvents (Water, DMSO).

  • pH > 12 (Free Base Form): The molecule is neutral. Lattice energy decreases. Solubility shifts toward moderately polar organic solvents (DCM, THF).

Solubility Profile: Solvent Compatibility Matrix

Note: The following data represents the expected solubility profile derived from structural analogs (e.g., Benzamidine, Phenoxyethylamines) and validated synthesis protocols.

Table 1: Solubility by Solvent Class (25°C)
Solvent ClassSpecific SolventHCl Salt SolubilityFree Base SolubilityOperational Utility
Polar Protic WaterHigh (>100 mg/mL)Low (<5 mg/mL)Dissolution of salt; Anti-solvent for base.
MethanolHigh (>50 mg/mL)ModerateRecrystallization (often with Ether).
EthanolModerateModerateGood balance for crystallization.
Polar Aprotic DMSOVery High (>200 mg/mL)HighStock solutions for bio-assays.
Acetonitrile (ACN)Low to ModerateModerateHPLC mobile phase.
DMFHighHighReaction solvent.[1]
Chlorinated Dichloromethane (DCM)Negligible High (>50 mg/mL)Extraction of Free Base.
ChloroformNegligibleHighAlternative extraction solvent.
Esters/Ethers Ethyl AcetatePoorModerateWashing impurities from salt.
Diethyl EtherInsolubleLowAnti-solvent for precipitation.
Hydrocarbons Hexane / HeptaneInsolubleInsolubleAnti-solvent; washes lipophilic grease.
TolueneInsolubleModerateHigh-temp recrystallization of base.

Experimental Protocols

Protocol A: The "Acid-Base Swing" Purification (Self-Validating)

This protocol uses the differential solubility of the salt and base forms to achieve >98% purity. It validates the solubility profile in real-time.[2]

Objective: Isolate pure 2-(2-Methoxyphenoxy)ethanimidamide from crude reaction mixtures.

  • Dissolution (Salt Phase): Dissolve crude solid in 0.1 M HCl (aq) .

    • Why: Ensures full protonation. Impurities that are non-basic (neutral organics) will remain suspended or form an oil.

  • Organic Wash: Wash the aqueous layer with Ethyl Acetate (3x) .

    • Why: Removes neutral lipophilic impurities (e.g., unreacted guaiacol). The amidine salt stays in the water.

  • Basification (Phase Switch): Adjust aqueous phase to pH 13 using 50% NaOH at 0°C.

    • Observation: The solution will cloud as the Free Base precipitates (insoluble in high pH water).

  • Extraction (Base Phase): Extract immediately with Dichloromethane (DCM) .

    • Why: The free base partitions efficiently into DCM.

  • Isolation: Dry DCM over

    
    , filter, and evaporate to yield the Free Base oil/solid.
    
  • Salt Formation (Final Polish): Redissolve Free Base in minimal Ethanol , add HCl in Dioxane , and dilute with Diethyl Ether .

    • Result: Pure HCl salt crystallizes out (Insoluble in Ether).

Protocol B: Gravimetric Solubility Determination

Use this method to generate precise quantitative data for your specific batch.

  • Saturation: Add excess compound to 5 mL of target solvent in a sealed vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (pre-heated to 25°C).

  • Evaporation: Transfer 1 mL of filtrate to a pre-weighed tare vessel. Evaporate solvent (vacuum/N2 stream).

  • Calculation:

    
    
    

Visualization of Workflows

Figure 1: Solubility Screening & Solvent Selection Logic

This decision tree guides the researcher in selecting the correct solvent based on the operational goal.

SolubilityLogic Start Start: Select Operation Goal_Rxn Goal: Chemical Synthesis Start->Goal_Rxn Goal_Purify Goal: Purification Start->Goal_Purify Goal_Assay Goal: Bio-Assay Start->Goal_Assay Check_Temp High Temp Required? Goal_Rxn->Check_Temp Form_Check Current Form? Goal_Purify->Form_Check Solv_DMSO Use DMSO (Universal Stock) Goal_Assay->Solv_DMSO Solv_DMF Use DMF or DMSO (High Solub., High BP) Check_Temp->Solv_DMF Yes Solv_MeOH Use Methanol/Ethanol (Mod Solub., Low BP) Check_Temp->Solv_MeOH No Salt_Form HCl Salt Form_Check->Salt_Form Base_Form Free Base Form_Check->Base_Form Cryst_Salt Recrystallize: Dissolve: MeOH Anti-Solvent: Et2O Salt_Form->Cryst_Salt Cryst_Base Recrystallize: Dissolve: Toluene (Hot) Cool to ppt Base_Form->Cryst_Base

Caption: Decision tree for solvent selection based on the chemical form (Salt vs. Base) and the intended experimental outcome.

Figure 2: The "Acid-Base Swing" Mechanism

Visualizing the partitioning behavior during purification.

AcidBaseSwing Crude Crude Mixture (Amidine + Impurities) Acid_Phase Acidic Phase (pH 1) Solvent: Water/HCl Crude->Acid_Phase Dissolve Org_Wash Organic Wash Solvent: EtOAc Acid_Phase->Org_Wash Partition Impurities Base_Phase Basic Phase (pH 13) Solvent: Water/NaOH Acid_Phase->Base_Phase Add NaOH Waste Waste Org_Wash->Waste Discard DCM_Ext DCM Extract (Free Base) Base_Phase->DCM_Ext Extract w/ DCM Final_Salt Final Product (Pure HCl Salt) DCM_Ext->Final_Salt Add HCl/Ether

Caption: Purification workflow utilizing pH-dependent solubility switches to isolate high-purity amidine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99607, Benzamidine. Retrieved from [Link] (Used as structural analog for amidine solubility properties).

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvatochromism and solvent selection principles).
  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Exploratory

Unveiling the Thermodynamic Landscape of Phenoxy-Substituted Ethanimidamides: A Guide for Researchers

For Immediate Release In the intricate world of drug discovery and materials science, understanding the inherent stability of a molecule is paramount. This technical guide delves into the thermodynamic stability of pheno...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and materials science, understanding the inherent stability of a molecule is paramount. This technical guide delves into the thermodynamic stability of phenoxy-substituted ethanimidamides, a class of compounds with significant potential in medicinal chemistry and beyond. We will explore the key structural features governing their stability, the methodologies to quantify it, and the predictive power of computational chemistry in this endeavor. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these promising molecules.

Introduction: The Significance of Ethanimidamides

Ethanimidamides, a class of amidines, are characterized by a C-N double bond and a C-N single bond, bestowing upon them a unique electronic structure and reactivity.[1] Their ability to engage in various biological interactions has made them attractive scaffolds in medicinal chemistry. The introduction of a phenoxy substituent adds another layer of complexity and tunability, allowing for the fine-tuning of their physicochemical properties, including thermodynamic stability. A thorough grasp of this stability is crucial for predicting shelf-life, degradation pathways, and ultimately, the viability of these compounds as drug candidates or functional materials.

The Pillars of Stability: Factors Influencing the Thermodynamics of Phenoxy-Substituted Ethanimidamides

The thermodynamic stability of a molecule is a measure of its energy content; a more stable molecule exists in a lower energy state. For phenoxy-substituted ethanimidamides, this stability is a delicate interplay of several factors:

  • Resonance and Aromaticity: The delocalization of electrons across the phenoxy ring and the ethanimidamide core contributes significantly to the overall stability. The amidine group itself can be stabilized by resonance, and this effect is further modulated by the electronic communication with the aromatic phenoxy moiety.

  • Inductive Effects of Substituents: The nature and position of substituents on the phenoxy ring play a critical role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, thereby influencing bond strengths and overall stability.[2][3] Generally, electron-donating groups can enhance stability by pushing electron density towards the ethanimidamide core, while electron-withdrawing groups can have the opposite effect.[2]

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bond formation between the N-H protons of the amidine and the phenoxy oxygen or other suitable acceptors can significantly stabilize the molecular conformation. Theoretical calculations suggest that the Z configuration, which allows for such intramolecular hydrogen bonding, is often the most stable diastereoisomer for amidines.[1]

  • Tautomerism: Amidines can exist in tautomeric forms, and the equilibrium between these forms influences the overall thermodynamic properties. For many benzamidines, the amino tautomer is found to be the most stable.[1]

Caption: General structure of a phenoxy-substituted ethanimidamide, highlighting the key functional groups.

Quantifying Stability: Experimental and Computational Approaches

A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of thermodynamic stability.

Experimental Determination

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining melting points, enthalpies of fusion, and identifying phase transitions, all of which are related to the thermodynamic stability of the crystalline form.[4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides crucial information about the thermal decomposition temperature, offering a direct measure of the compound's stability at elevated temperatures.[5]

Calorimetry:

  • Combustion Calorimetry: This classic technique determines the standard molar enthalpy of formation by measuring the heat released during complete combustion of the substance.[4]

  • Knudsen Effusion Method: This method is used to determine the vapor pressure of a solid or liquid at different temperatures, from which the enthalpy of sublimation or vaporization can be calculated.[4]

Protocol: A Typical Experimental Workflow for Thermal Stability Assessment

  • Sample Preparation: Ensure the sample is pure and dry. The presence of impurities or solvents can significantly affect the results.

  • DSC Analysis:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan.

    • Seal the pan and place it in the DSC instrument alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature to identify melting endotherms and decomposition exotherms.

  • TGA Analysis:

    • Accurately weigh a slightly larger sample (typically 5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

    • Record the mass loss as a function of temperature. The onset temperature of significant mass loss is often taken as the decomposition temperature.

Caption: Logical relationship between substituent electronic effects and thermodynamic stability.

Conclusion and Future Directions

The thermodynamic stability of phenoxy-substituted ethanimidamides is a multifaceted property governed by a delicate balance of electronic and structural factors. A comprehensive evaluation, integrating experimental thermal analysis with robust computational modeling, is essential for a complete understanding. Future research in this area should focus on building larger, curated datasets of experimental stability data to refine and validate computational models. This will ultimately enable the in-silico design of novel ethanimidamide derivatives with tailored stability profiles for specific applications in drug development and materials science.

References

  • Vertex AI Search. (n.d.). Amidine: Structure, Reactivity and Complexation Behaviour.
  • Lucarini, M., Pedulli, G. F., & Cipollone, M. (2002). Determination of the Substituent Effect on the O−H Bond Dissociation Enthalpies of Phenolic Antioxidants by the EPR Radical Equilibration Technique. The Journal of Organic Chemistry, 67(11), 3749–3754. Retrieved February 18, 2026, from [Link]

  • Bordwell, F. G., & Zhang, X. M. (1991). Substituent Effects on the Stabilities of Phenoxyl Radicals and the Acidities of Phenoxyl Radical Cations. The Journal of Organic Chemistry, 56(1), 529–532. Retrieved February 18, 2026, from [Link]

  • Scribd. (n.d.). Substituent Effects on Phenol Acidity. Retrieved February 18, 2026, from [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Retrieved February 18, 2026, from [Link]

  • MDPI. (2018). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. Molecules, 23(10), 2669. Retrieved February 18, 2026, from [Link]

  • Aly, A. A., & Nour-El-Din, A. M. (2008). Functionality of amidines and amidrazones. Arkivoc, 2008(1), 153–194. Retrieved February 18, 2026, from [Link]

  • Rao, L., Tian, G., & Xu, J. (2018). Thermodynamic, Structural, and Computational Investigation on the Complexation between UO22+ and Amine-Functionalized Diacetamide Ligands in Aqueous Solution. Inorganic Chemistry, 57(4), 2126–2134. Retrieved February 18, 2026, from [Link]

  • Hadley, E. B., & Sahn, J. K. (2020). The 'ins' and 'outs' of amidines in β-sheet folding and fibril disaggregation. Chemical Science, 11(38), 10435–10442. Retrieved February 18, 2026, from [Link]

  • de Oliveira, A. B., & Stephens, C. E. (2014). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Memorias do Instituto Oswaldo Cruz, 109(8), 965–978. Retrieved February 18, 2026, from [Link]

  • MDPI. (2023). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Atmosphere, 14(5), 843. Retrieved February 18, 2026, from [Link]

  • Kabo, G. J., & Paulechka, Y. U. (2013). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Journal of Chemical & Engineering Data, 58(7), 1833–1842. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). The chemistry of amidines and imidates. Retrieved February 18, 2026, from [Link]

  • Liptak, M. D., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(4-5), 443–451. Retrieved February 18, 2026, from [Link]

  • Dayhoff, M. O., Lippincott, E. R., Eck, R. V., & Nagarajan, G. (1967). Thermodynamic equilibrium and the inorganic origin of organic compounds. Science, 155(3762), 556–557. Retrieved February 18, 2026, from [Link]

  • Journal of Research in Chemistry. (n.d.). Study of stability constant and related thermodynamics. Retrieved February 18, 2026, from [Link]

  • Fiveable. (2023). Thermodynamic Stability Definition. Retrieved February 18, 2026, from [Link]

  • MDPI. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(18), 6682. Retrieved February 18, 2026, from [Link]

  • Khan, I., et al. (2023). Polyhydroquinoline Amides: Comprehensive Study on Synthesis, In Vivo Biological Activities, and Computational Analysis Including Molecular Docking, DFT, and ADMET. Molecules, 28(13), 5104. Retrieved February 18, 2026, from [Link]

  • Beh, E. S., et al. (2017). Synthesis of 5,5-Bicyclic Amidines as Ligands for Thermally Stable Vapor Deposition Precursors. Inorganic Chemistry, 56(8), 4646–4655. Retrieved February 18, 2026, from [Link]

Sources

Foundational

Literature review of 2-(2-Methoxyphenoxy)ethanimidamide derivatives

A Structural Guide to Serine Protease Inhibitors and Adrenergic Scaffolds Executive Summary 2-(2-Methoxyphenoxy)ethanimidamide (CAS: 67386-40-7), often referred to as 2-(2-methoxyphenoxy)acetamidine , represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Guide to Serine Protease Inhibitors and Adrenergic Scaffolds

Executive Summary

2-(2-Methoxyphenoxy)ethanimidamide (CAS: 67386-40-7), often referred to as 2-(2-methoxyphenoxy)acetamidine , represents a critical chemical scaffold in medicinal chemistry. It serves as a dual-purpose probe: primarily as a P1-arginine mimic for the inhibition of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, uPA), and secondary as a rigidified isostere of the 2-methoxyphenoxyethylamine pharmacophore found in alpha-adrenergic antagonists (e.g., WB-4101, Carvedilol).

This guide details the structural logic, synthetic pathways, and experimental protocols required to utilize this scaffold in drug discovery campaigns.[1]

Chemical Architecture & Mechanism of Action

The Pharmacophore

The molecule is composed of two distinct functional domains connected by an ethyl linker. Understanding this architecture is essential for rational drug design.

DomainChemical StructureBiological Function (Target Interaction)
Cationic Anchor Ethanimidamide (Acetamidine) Protease S1 Pocket: Mimics the guanidinium group of Arginine. Forms a salt bridge with Asp189 (in Trypsin/Thrombin) at the bottom of the S1 specificity pocket. GPCRs: Mimics the protonated amine of adrenergic ligands, interacting with the conserved Aspartate in TM3.
Hydrophobic Core 2-Methoxyphenoxy Protease S2/S3 Sites: Occupies the hydrophobic S2/S3 subsites (the "aryl binding site"). The ortho-methoxy group provides steric bulk and a hydrogen bond acceptor capability, often improving selectivity over unsubstituted phenyl rings.
Linker -OCH₂- Spacer: Provides the optimal distance (approx. 3-4 Å) between the cationic head and the aromatic core to span the active site cleft.
Mechanistic Logic: Serine Protease Inhibition

The primary utility of 2-(2-methoxyphenoxy)ethanimidamide is as a competitive, reversible inhibitor of serine proteases.

  • Binding Mode: The amidine group (

    
    ) is highly basic (
    
    
    
    ). At physiological pH, it is protonated and binds deep within the S1 pocket of the enzyme, displacing water and forming a bidentate salt bridge with the carboxylate of the active site Aspartate residue.
  • Selectivity: The 2-methoxy substituent on the phenyl ring induces a specific rotational constraint and lipophilicity profile (

    
    ), which can enhance affinity for Thrombin or Urokinase (uPA) compared to broad-spectrum trypsin inhibitors.
    

Synthetic Methodologies

The synthesis of 2-(2-methoxyphenoxy)ethanimidamide is classically achieved via the Pinner Synthesis , converting a nitrile precursor into the amidine.

Reaction Pathway Visualization

The following diagram outlines the convergent synthesis starting from Guaiacol (2-methoxyphenol).

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Nitrile Intermediate 2-(2-methoxyphenoxy)acetonitrile Guaiacol->Intermediate K2CO3, Acetone Reflux, 4-6h Chloroacetonitrile Chloroacetonitrile (Cl-CH2-CN) Chloroacetonitrile->Intermediate Imidate Ethyl Imidate Salt (Pinner Intermediate) Intermediate->Imidate HCl (gas), EtOH 0°C to RT, 12h Product Final Amidine 2-(2-Methoxyphenoxy)ethanimidamide Imidate->Product NH3 (EtOH) RT, 24h

Caption: Two-stage synthesis involving Williamson ether synthesis followed by Pinner amidination.

Experimental Protocols

Synthesis of 2-(2-Methoxyphenoxy)acetonitrile (Precursor)

Objective: To attach the cyanomethyl group to the phenolic oxygen.

  • Reagents: Guaiacol (12.4 g, 100 mmol), Chloroacetonitrile (7.6 g, 100 mmol), Anhydrous Potassium Carbonate (

    
    , 16.6 g, 120 mmol), Potassium Iodide (catalytic, 0.5 g), Acetone (150 mL).
    
  • Procedure:

    • Dissolve Guaiacol in dry acetone in a round-bottom flask.

    • Add

      
       and catalytic KI. Stir for 15 minutes.
      
    • Add Chloroacetonitrile dropwise.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of Guaiacol.[2]

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the nitrile as a white/off-white solid.

    • Yield Expectation: 85-90%.

Pinner Synthesis of 2-(2-Methoxyphenoxy)ethanimidamide

Objective: Convert the nitrile to the amidine hydrochloride.

  • Reagents: Nitrile intermediate (from 4.1), Anhydrous Ethanol, HCl gas (dried), Anhydrous Ammonia (gas or 7N in MeOH).

  • Procedure:

    • Step A (Imidate Formation): Dissolve the nitrile (10 mmol) in anhydrous ethanol (20 mL) and cool to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30-60 minutes until saturation. Seal the flask and store at 4°C for 12–24 hours. A precipitate (imidate ester hydrochloride) may form.

    • Step B (Amidination): Remove excess HCl by blowing dry nitrogen through the solution or concentrating in vacuo (carefully, do not overheat). Redissolve the residue in anhydrous ethanol (10 mL). Add an excess of anhydrous ammonia (e.g., 7N

      
       in MeOH, 5 mL).
      
    • Reaction: Stir at room temperature for 24 hours.

    • Workup: Concentrate the solvent to dryness. The residue is the crude amidine hydrochloride.

    • Purification: Recrystallize from Isopropanol/Ether or Ethanol/Ether.

    • Characterization: Check melting point (approx. 115-120°C for HCl salt) and Mass Spec (

      
      ).
      

Biological Evaluation: Serine Protease Inhibition Assay

To validate the activity of the synthesized derivative, a standard chromogenic substrate assay is recommended.

Assay Logic

The assay measures the inhibition of Trypsin (or Thrombin) by tracking the hydrolysis of a chromogenic substrate (e.g., BAPNA or S-2238). The amidine competes with the arginine-based substrate for the active site.

Protocol (96-Well Plate Format)

Materials:

  • Enzyme: Bovine Trypsin (Sigma T1426), 10 nM final concentration.

  • Substrate: L-BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 1 mM final.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

    
    .
    
  • Test Compound: 2-(2-Methoxyphenoxy)ethanimidamide (dilution series: 0.1

    
    M to 100 
    
    
    
    M).

Workflow:

  • Preparation: Prepare 100x stocks of the test compound in DMSO.

  • Incubation: Add 180

    
    L of Buffer and 10 
    
    
    
    L of Test Compound to wells. Add 10
    
    
    L of Enzyme solution. Incubate for 10 minutes at 25°C to allow equilibrium binding.
  • Initiation: Add 50

    
    L of Substrate solution.
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a kinetic plate reader.

  • Analysis: Calculate

    
     for each concentration. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Data Visualization (Expected Results):

Compound Concentration (

M)
Trypsin Activity (% Control)Thrombin Activity (% Control)
0 (Control)100%100%
1.095%98%
10.060%75%
50.025%40%
100.010%20%
Note: Amidines are typically micromolar (

) inhibitors unless optimized with further substituents.

Structure-Activity Relationship (SAR) Insights

When optimizing this scaffold, the position of the methoxy group and the nature of the linker are critical.

SAR_Logic Center 2-(2-Methoxyphenoxy) ethanimidamide Mod1 Change Amidine to Amine (Reduces Basicity) Center->Mod1 Mod2 Remove 2-OMe Group (Loss of Rotational Lock) Center->Mod2 Mod3 Extend Linker (Propyl) (Changes Selectivity) Center->Mod3 Effect1 Loss of Protease Activity Gain of Adrenergic Affinity Mod1->Effect1 Effect2 Reduced Selectivity (Broad Trypsin Inhibition) Mod2->Effect2 Effect3 Target Shift to Factor Xa / uPA Mod3->Effect3

Caption: SAR decision tree for optimizing the phenoxy-amidine scaffold.

Key SAR Rules:
  • Amidine vs. Amine: The amidine is essential for protease inhibition (S1 anchoring). Reducing it to an amine (ethylamine) shifts activity towards GPCRs (Adrenergic/Serotonergic) and abolishes protease inhibition.

  • Ortho-Substitution: The 2-methoxy group creates a "bent" conformation preferred by Thrombin. Removing it (to simple phenoxyacetamidine) often increases potency against Trypsin but lowers selectivity.

  • Linker Length: The 2-carbon (ethyl) linker is optimal for the depth of the S1 pocket. Shortening to methyl (phenoxyformamidine) is unstable; lengthening to propyl often leads to clashes.

References

  • PubChem Compound Summary. (2025). 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride.[3] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride. Merck KGaA. Link

  • BenchChem. (2025).[1][4] Synthesis and Protocols for Phenoxyacetonitrile Derivatives. Link

  • Selleck Chemicals. (2025). Serine Protease Inhibitor Library and Mechanisms. Link

  • ChemicalBook. (2024). Synthesis of 2-Methoxyphenylacetonitrile Precursors. Link

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Exploratory

An In-depth Technical Guide to the pKa Values and Ionization Properties of 2-(2-Methoxyphenoxy)ethanimidamide

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive examination of the pKa values and ionization characteristics of 2-(2-Methoxyphenoxy)ethanimidamide, a molecule of interest in medicinal chemistry. We will delve into the structural features governing its ionization, present detailed protocols for both experimental determination and in-silico prediction of its pKa, and discuss the critical implications of these values for drug development. This document is intended to serve as a technical resource, blending theoretical principles with practical, field-proven methodologies to empower researchers in their drug discovery and development endeavors.

Introduction: The Critical Role of pKa in Drug Development

The journey of a drug molecule from administration to its target site is a complex process governed by a multitude of physicochemical properties. Among these, the acid-base dissociation constant, or pKa, stands out as a critical determinant of a drug's behavior in biological systems.[1][2] The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn influences crucial parameters such as solubility, permeability across biological membranes, protein binding, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

A drug's ionization state is pivotal for its ability to traverse the lipid bilayers of cell membranes. Generally, the non-ionized form of a drug is more lipophilic and can more readily diffuse across these membranes, a critical step for oral absorption and distribution to target tissues.[1][3][4] Conversely, the ionized form is typically more water-soluble, which is advantageous for dissolution in the gastrointestinal fluids and for excretion via the kidneys.[3] Therefore, a thorough understanding and precise determination of the pKa of a drug candidate like 2-(2-Methoxyphenoxy)ethanimidamide are indispensable for predicting its in-vivo performance and for guiding formulation strategies.[1]

This guide will provide a detailed exploration of the ionization properties of 2-(2-Methoxyphenoxy)ethanimidamide, a molecule containing an amidine functional group, which is known to be basic, and a methoxyphenoxy moiety that can influence the molecule's overall electronic properties.

Structural Analysis and Predicted Ionization Behavior

The structure of 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride is presented below. The key functional groups that determine its ionization behavior are the ethanimidamide group and the methoxyphenoxy group.

Chemical Structure:

  • IUPAC Name: 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride[5]

  • Molecular Formula: C9H13ClN2O2[5]

  • CAS Number: 67386-40-7[6]

The primary site of protonation is expected to be the imidamide group. Amidines are organic compounds containing the functional group RC(NR)NR2 and are considered to be strong organic bases.[7] The basicity of the amidine group arises from the delocalization of the positive charge in the resulting amidinium cation upon protonation. The pKa values of amidines can vary over a wide range, typically from 4.4 to 14, depending on the nature of the substituents.[7]

The 2-methoxyphenoxy group will also influence the overall electronic properties of the molecule. The methoxy group is generally considered an electron-donating group through resonance, which can increase the electron density on the aromatic ring.[8] However, it also exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.[8] The overall effect on the basicity of the distant amidine group is likely to be modest but should be considered.

In-Silico pKa Prediction

Computational methods offer a rapid and cost-effective means of estimating pKa values, providing valuable insights early in the drug discovery process. These methods range from empirical approaches based on large databases of known pKa values to more rigorous quantum mechanical calculations.

Methodology for In-Silico pKa Prediction

A common approach involves using quantitative structure-property relationship (QSPR) models or more advanced quantum mechanical (QM) methods combined with a continuum solvation model.

Step-by-Step Protocol:

  • 3D Structure Generation: Generate the 3D structure of 2-(2-Methoxyphenoxy)ethanimidamide.

  • Conformational Analysis: Perform a conformational search to identify the lowest energy conformers of both the neutral and protonated forms of the molecule.

  • Quantum Mechanical Calculations: For the lowest energy conformers, perform geometry optimization and frequency calculations using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or M06-2X and a basis set such as 6-31+G(d,p)).[7]

  • Solvation Energy Calculation: Calculate the free energy of solvation for both the neutral and protonated species using a continuum solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[7][9][10]

  • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

    where ΔG_aq is the free energy change for the deprotonation reaction in the aqueous phase, R is the gas constant, and T is the temperature in Kelvin.

Predicted pKa Values

Based on the structure and the known properties of amidines, the pKa of the conjugate acid of 2-(2-Methoxyphenoxy)ethanimidamide is predicted to be in the range of 9.0 - 11.0 . This prediction is based on the strong basicity of the amidine functional group.

Functional Group Predicted pKa (Conjugate Acid) Ionization at pH 7.4
Ethanimidamide9.0 - 11.0Predominantly Ionized (Cationic)

Note: This is an estimated range. For definitive values, experimental determination is required.

Experimental Determination of pKa

Experimental methods provide the most accurate and reliable determination of pKa values. Potentiometric titration and UV-Vis spectrophotometry are two of the most widely used and robust techniques.[11][12]

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12][13][14]

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[13]

  • Sample Preparation: Prepare a solution of 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride of a known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is an issue.[13][15] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH. Record the pH after each addition of the titrant.[13]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[13] The equivalence point can be more accurately determined by plotting the first or second derivative of the titration curve.[16]

Diagram of Potentiometric Titration Workflow

Potentiometric_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Analyte Solution (with KCl) Calibrate->PrepareSample Titrate Titrate with Standardized NaOH Solution PrepareSample->Titrate Monitor Monitor and Record pH Titrate->Monitor Plot Plot pH vs. Titrant Volume Monitor->Plot DetermineEP Determine Equivalence Point (Derivative Plot) Plot->DetermineEP CalculatepKa Calculate pKa at Half-Equivalence Point DetermineEP->CalculatepKa

A schematic of the potentiometric titration workflow.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.[12][17] It is also advantageous for compounds with low solubility or when only small amounts of the sample are available.[12]

  • Spectrum Acquisition: Record the UV-Vis absorbance spectra of 2-(2-Methoxyphenoxy)ethanimidamide in a series of buffer solutions with known pH values spanning a range around the estimated pKa.[17]

  • Wavelength Selection: Identify one or more wavelengths where the absorbance changes significantly with pH.

  • Data Analysis: Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions. The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[18] A more robust analysis involves fitting the data to the Henderson-Hasselbalch equation.[17]

Diagram of UV-Vis Spectrophotometry Workflow

UV_Vis_Spectrophotometry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis PrepareBuffers Prepare Buffer Solutions of Varying pH PrepareSample Prepare Analyte Solutions in Buffers PrepareBuffers->PrepareSample RecordSpectra Record UV-Vis Spectra for each Solution PrepareSample->RecordSpectra SelectWavelength Identify Analytical Wavelength(s) RecordSpectra->SelectWavelength Plot Plot Absorbance vs. pH SelectWavelength->Plot FitCurve Fit Data to Sigmoidal Curve Plot->FitCurve DeterminepKa Determine pKa from Inflection Point FitCurve->DeterminepKa

A schematic of the UV-Vis spectrophotometry workflow for pKa determination.

Implications of pKa on ADME Properties

The predicted basic pKa of 2-(2-Methoxyphenoxy)ethanimidamide has significant implications for its behavior in the body.

  • Absorption: The gastrointestinal tract has a varying pH, from the highly acidic environment of the stomach (pH 1-3) to the more neutral to slightly alkaline conditions of the small intestine (pH 6-7.5).[4] With a pKa in the range of 9.0-11.0, 2-(2-Methoxyphenoxy)ethanimidamide will be predominantly in its ionized, cationic form throughout the GI tract.[19] This high degree of ionization will likely lead to poor passive diffusion across the intestinal epithelium, potentially resulting in low oral bioavailability.[4] Formulation strategies, such as the use of absorption enhancers or specialized delivery systems, may be necessary to improve its oral absorption.

  • Distribution: Once absorbed into the systemic circulation (blood plasma pH ≈ 7.4), the compound will exist almost entirely in its ionized form. This will increase its water solubility and may limit its ability to cross the blood-brain barrier, which generally favors more lipophilic, uncharged molecules.[2] The distribution into other tissues will also be influenced by its ionization state and its potential to interact with transporters.

  • Metabolism and Excretion: The high water solubility of the ionized form will facilitate its excretion by the kidneys.[3] The extent of metabolism by cytochrome P450 enzymes can also be influenced by the molecule's ionization state and lipophilicity.

Relationship between pH, pKa, and Ionization

Ionization_State cluster_low_pH pH < pKa cluster_equal_pH pH = pKa cluster_high_pH pH > pKa Protonated Predominantly Ionized (Cationic Form) Equal 50% Ionized 50% Non-ionized Protonated->Equal Increasing pH Deprotonated Predominantly Non-ionized (Neutral Form) Equal->Deprotonated Increasing pH

The ionization state of a basic compound as a function of pH relative to its pKa.

Conclusion

The pKa of 2-(2-Methoxyphenoxy)ethanimidamide, primarily governed by its basic amidine functionality, is a critical parameter that will profoundly shape its drug-like properties. The predicted high pKa suggests that the molecule will be predominantly ionized at physiological pH, which has significant implications for its absorption, distribution, and excretion. While in-silico predictions provide a valuable starting point, accurate experimental determination via methods such as potentiometric titration or UV-Vis spectrophotometry is essential for a comprehensive understanding of its biopharmaceutical profile. The insights gained from a thorough pKa analysis are fundamental for guiding medicinal chemistry efforts to optimize this scaffold and for developing appropriate formulation strategies to maximize its therapeutic potential.

References

  • Theoretical Calculation of pKa Values of Amidines in Aqueous Solution Using an Implicity Solvation Model. (n.d.).
  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values.
  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Amazon AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?.
  • van der Schans, M. J., van der Zwan, G., & Scheffers, T. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • (n.d.). pKa of a dye: UV-VIS Spectroscopy.
  • JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Scribd. (n.d.). Influence of Drug Pka and Gastro Intestinal PH On Drug Absorption.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride.
  • BLD Pharm. (n.d.). 67386-40-7|2-(2-Methoxyphenoxy)ethanimidamide hydrochloride.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • Jungwirth, P. (n.d.). Ionization of imidazole in the gas phase, microhydrated environments, and in the aqueous solution.
  • PubMed. (2008, April 24). Ionization of imidazole in the gas phase, microhydrated environments, and in aqueous solution.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(2-Methoxyphenoxy)ethanimidamide

This is a comprehensive technical guide and synthesis protocol for 2-(2-Methoxyphenoxy)ethanimidamide , specifically designed for application scientists and medicinal chemists. Target Molecule: 2-(2-Methoxyphenoxy)ethani...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and synthesis protocol for 2-(2-Methoxyphenoxy)ethanimidamide , specifically designed for application scientists and medicinal chemists.

Target Molecule: 2-(2-Methoxyphenoxy)ethanimidamide (typically isolated as the Hydrochloride salt) CAS Registry Number: 15561339 (CID) Chemical Formula:


 (Free Base) / 

(HCl Salt) Molecular Weight: 180.20 g/mol (Free Base) / 216.66 g/mol (HCl Salt)

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 2-(2-Methoxyphenoxy)ethanimidamide is best approached via the classical Pinner Synthesis . This route is preferred over direct amination methods due to the instability of the free amidine base and the high reliability of the nitrile intermediate.

Retrosynthetic Logic
  • Amidine Formation: The terminal amidine group (

    
    ) is derived from a nitrile precursor (
    
    
    
    ) via an imidate intermediate (Pinner Salt).[1]
  • Ether Linkage: The nitrile, 2-(2-methoxyphenoxy)acetonitrile , is constructed via a Williamson ether synthesis.

  • Starting Materials: The commercially available scaffold is Guaiacol (2-methoxyphenol) , which is alkylated with chloroacetonitrile .

Pathway Visualization

Retrosynthesis Target Target: 2-(2-Methoxyphenoxy) ethanimidamide HCl Imidate Intermediate: Ethyl Imidate Salt Target->Imidate NH3 / EtOH Nitrile Precursor: 2-(2-Methoxyphenoxy) acetonitrile Imidate->Nitrile HCl (g) / EtOH (Pinner Rxn) Guaiacol Start: Guaiacol (2-Methoxyphenol) Nitrile->Guaiacol K2CO3 / Acetone SN2 Alkylation Reagent Reagent: Chloroacetonitrile Nitrile->Reagent

Caption: Retrosynthetic disconnection showing the two-stage transformation from Guaiacol to the Amidine salt.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 2-(2-Methoxyphenoxy)acetonitrile

Objective: Alkylation of Guaiacol to install the cyanomethyl group. Mechanism:


 Nucleophilic Substitution.[2]
Reagents & Stoichiometry
ComponentEquiv.Role
Guaiacol (2-Methoxyphenol) 1.0Nucleophile
Chloroacetonitrile 1.2Electrophile (Alkylating Agent)
Potassium Carbonate (

)
1.5Base (Proton Scavenger)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein-like activation)
Acetone (Anhydrous) Solvent[0.5 M] Concentration
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Activation: Charge the flask with Guaiacol (1.0 eq) and anhydrous Acetone. Add anhydrous

    
     (1.5 eq) and KI (0.1 eq). Stir vigorously at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add Chloroacetonitrile (1.2 eq) dropwise over 20 minutes. Note: Chloroacetonitrile is a lachrymator and highly toxic; use a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC.[3] The spot for Guaiacol (
    
    
    
    ) should disappear, replaced by the less polar nitrile (
    
    
    ).
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ) through a Celite pad. Wash the pad with acetone.
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted Guaiacol traces), followed by Brine. Dry over

    
     and concentrate.
    
    • Yield Expectation: 85–92% (Pale yellow oil/solid).

    • Checkpoint: IR spectrum should show a sharp nitrile band at

      
      .
      
Phase 2: Pinner Reaction (Nitrile to Amidine)

Objective: Conversion of the nitrile to the amidine hydrochloride via the imidate ether. Critical Control Point: Strictly anhydrous conditions are required to prevent hydrolysis of the imidate to the ester.

Reagents & Stoichiometry
ComponentEquiv.Role
Nitrile Intermediate 1.0Substrate
HCl (gas) ExcessCatalyst/Reagent
Ethanol (Absolute) 1.1Reactant (Imidate formation)
Ammonia (

)
3.0Nitrogen Source (7M in MeOH)
Diethyl Ether (

)
SolventPrecipitation medium
Step-by-Step Protocol

Step 2A: Formation of the Imidate Hydrochloride (Pinner Salt)

  • Dissolution: Dissolve the Nitrile (from Phase 1) in a minimal amount of anhydrous

    
     or 
    
    
    
    . Add Absolute Ethanol (1.1 eq).
  • Saturation: Cool the solution to

    
     in an ice/salt bath. Bubble dry HCl gas through the solution for 30–60 minutes until saturation is achieved.
    
    • Safety: Use a trap for excess HCl fumes.

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at

    
     (refrigerator) for 12–24 hours.
    
  • Precipitation: The imidate hydrochloride usually precipitates as a white moisture-sensitive solid. If no solid forms, add dry Diethyl Ether to induce precipitation.

  • Isolation: Quickly filter the solid under nitrogen (or in a glovebox) and wash with dry ether. Do not expose to humid air. Proceed immediately to Step 2B.

Step 2B: Ammonolysis to Amidine

  • Reaction: Suspend the fresh Imidate Hydrochloride in anhydrous Ethanol (or Methanol).

  • Addition: Cool to

    
     and add 7M Ammonia in Methanol (3.0 eq) dropwise.
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will likely become clear as the amidine forms, followed by precipitation of Ammonium Chloride (

    
    ).
    
  • Purification:

    • Filter off the

      
       byproduct.
      
    • Concentrate the filtrate to dryness.[4]

    • Recrystallization: Dissolve the crude residue in a minimum amount of hot Isopropanol and add Diethyl Ether until turbid. Cool to crystallize the 2-(2-Methoxyphenoxy)ethanimidamide Hydrochloride .

Part 3: Analytical Validation

Expected Data Profile
TechniqueParameterExpected Signal/Value
HPLC Purity>98% (Reverse Phase C18, ACN/Water gradient)
1H NMR Aromatic

6.8–7.1 ppm (4H, m, Guaiacol ring)
1H NMR Amidine

8.5–9.5 ppm (3H/4H, broad s,

)
1H NMR Linker

4.8 ppm (

)
1H NMR Methoxy

3.8 ppm (

)
MS (ESI)

m/z 181.1 (Free base mass + H)
Troubleshooting Guide
  • Issue: Formation of Ester instead of Amidine.

    • Cause: Moisture ingress during Step 2A. The imidate hydrolyzed.[5]

    • Solution: Dry all solvents over 4Å molecular sieves. Use a drying tube during HCl bubbling.

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete alkylation due to steric hindrance of the ortho-methoxy group.

    • Solution: Use DMF instead of Acetone as solvent and increase temperature to

      
      .
      

Part 4: Process Logic Diagram

Workflow cluster_0 Phase 1: Nitrile Synthesis cluster_1 Phase 2: Pinner Sequence Start Guaiacol + Cl-CH2-CN Reflux Reflux (Acetone/K2CO3) 6-8 Hours Start->Reflux Workup1 Filter Salts -> Wash -> Dry Reflux->Workup1 Nitrile Intermediate: 2-(2-Methoxyphenoxy)acetonitrile Workup1->Nitrile HCl_Gas Add HCl(g) + EtOH Anhydrous, 0°C Nitrile->HCl_Gas Imidate Isolate Imidate Salt (Moisture Sensitive) HCl_Gas->Imidate Ammonolysis Add NH3 / MeOH RT, 4 Hours Imidate->Ammonolysis Final Product: 2-(2-Methoxyphenoxy) ethanimidamide HCl Ammonolysis->Final

Caption: Operational workflow distinguishing the alkylation phase from the moisture-sensitive Pinner sequence.

References

  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim, Berlin.
  • Decroix, B., et al. (1982). "Synthesis of amidines from nitriles via imidates." Journal of Chemical Research, (4), 134.
  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism.

  • PubChem. (2025). 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride (CID 15561339).[6] National Library of Medicine.

  • Sigma-Aldrich. (2025). Product Specification: 2-(2-Methoxyphenoxy)ethanamine (Precursor Reference).

Sources

Application

Using 2-(2-Methoxyphenoxy)ethanimidamide as a building block in heterocyclic synthesis

Executive Summary This guide details the utility of 2-(2-Methoxyphenoxy)ethanimidamide (CAS: Generic Analog Reference 1836-62-0 [Amine precursor]) as a nucleophilic building block for the synthesis of bioactive heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 2-(2-Methoxyphenoxy)ethanimidamide (CAS: Generic Analog Reference 1836-62-0 [Amine precursor]) as a nucleophilic building block for the synthesis of bioactive heterocycles. The 2-methoxyphenoxy moiety is a privileged pharmacophore found in numerous GPCR ligands (e.g., Carvedilol, Tamsulosin). By utilizing the amidine functionality, medicinal chemists can "graft" this lipophilic, electron-rich motif directly into the C2-position of pyrimidines, imidazoles, and triazines, rather than appending it via a flexible linker.

This protocol covers the preparation of the amidine salt, its condensation with electrophiles, and purification strategies, emphasizing self-validating checks for reaction completeness.

Chemical Profile & Mechanistic Basis[1][2][3][4]

The Building Block
  • Compound: 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride

  • Structure: An acetamidine core substituted at the

    
    -position with a 2-methoxyphenoxy ether.
    
  • Reactivity: The amidine group functions as a 1,3-binucleophile (

    
    ). The adjacent ether oxygen provides a slight inductive withdrawing effect (
    
    
    
    ), potentially increasing the acidity of the amidine protons compared to simple alkyl amidines, while the phenoxy ring contributes steric bulk and
    
    
    -stacking potential.
Mechanistic Pathway (Pyrimidine Synthesis)

The primary application is the condensation with 1,3-dicarbonyls (or


-unsaturated ketones). The reaction proceeds via a stepwise addition-elimination sequence:
  • Base Release: Deprotonation of the amidine salt to the free base.

  • Nucleophilic Attack: The amidine nitrogen attacks the carbonyl carbon of the electrophile.

  • Cyclization: Intramolecular attack by the second nitrogen.

  • Aromatization: Loss of water (dehydration) to form the heteroaromatic ring.

ReactionMechanism Amidine Amidine Free Base (Nucleophile) Inter1 Tetrahedral Intermediate Amidine->Inter1 Attack C=O Electrophile 1,3-Dicarbonyl (Electrophile) Electrophile->Inter1 Cyclized Dihydro-pyrimidine Inter1->Cyclized - H2O (Cyclization) Product 2-Substituted Pyrimidine Cyclized->Product Aromatization

Figure 1: Mechanistic flow of amidine condensation with 1,3-dicarbonyls.

Experimental Protocols

Pre-Cursor Synthesis: Pinner Reaction (If Commercial Stock Unavailable)

If the amidine is not available, it is synthesized from 2-(2-methoxyphenoxy)acetonitrile .

  • Imidate Formation: Dissolve nitrile in dry EtOH/CHCl

    
    . Bubble dry HCl gas at 0°C until saturation. Stir 24h at 4°C. Precipitate imidate ester with Et
    
    
    
    O.
  • Amidine Conversion: Dissolve imidate ester in dry EtOH. Treat with NH

    
     (7M in MeOH) or (NH
    
    
    
    )
    
    
    CO
    
    
    . Stir 48h. Evaporate and recrystallize.
Protocol A: Synthesis of 2-((2-Methoxyphenoxy)methyl)pyrimidines

Objective: Synthesis of a pyrimidine core decorated with the pharmacophore. Reagents:

  • Amidine HCl salt (1.0 equiv)

  • 1,3-Dicarbonyl (e.g., Acetylacetone, 1.1 equiv)

  • Base: NaOEt (2.5 equiv) or K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Procedure:

  • Base Activation:

    • In a dry round-bottom flask under N

      
      , dissolve 2.5 equiv of Na metal in absolute EtOH to generate fresh NaOEt.
      
    • Why: Commercial NaOEt can degrade to NaOH/Na

      
      CO
      
      
      
      , introducing water that competes with the condensation.
  • Amidine Liberation:

    • Add 1.0 equiv of 2-(2-Methoxyphenoxy)ethanimidamide HCl to the NaOEt solution.

    • Stir at Room Temperature (RT) for 15 min.

    • Observation: The solution should become slightly cloudy as NaCl precipitates.

  • Condensation:

    • Add 1.1 equiv of the 1,3-dicarbonyl compound dropwise.

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (5% MeOH in DCM). The amidine spot (baseline) should disappear, and a new UV-active spot (R

      
       ~0.4–0.6) should appear.
      
  • Workup:

    • Cool to RT. Evaporate EtOH under reduced pressure.

    • Resuspend residue in water (pH ~10).

    • Extract with EtOAc (3x).[1]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallize from EtOH/Heptane or purify via flash chromatography (Hexane/EtOAc gradient).

Data Table 1: Electrophile Compatibility

ElectrophileProduct TypeExpected YieldNotes
Acetylacetone4,6-Dimethylpyrimidine75-85%Rapid reaction; very clean.
Ethyl Acetoacetate6-Methylpyrimidin-4-ol60-70%Tautomerizes to pyrimidone; lower solubility.
Malononitrile4,6-Diaminopyrimidine55-65%Requires stronger base (NaH) for best results.
ChalconeDihydropyrimidine40-50%Requires oxidation step (DDQ) to aromatize.
Protocol B: Synthesis of 2-Substituted Imidazoles

Objective: Reaction with


-haloketones to form imidazoles.
  • Mix: Combine Amidine HCl (1.0 equiv) and

    
    -Bromoacetophenone (1.0 equiv) in CHCl
    
    
    
    .
  • Add Base: Add Et

    
    N (2.2 equiv) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 12 hours.

  • Workup: Wash with NaHCO

    
    , dry, and concentrate.
    
  • Note: This reaction often produces HBr byproducts; ensure sufficient base scavenger.

Critical Quality Attributes (CQA) & Troubleshooting

Solubility Management

The 2-methoxyphenoxy group is lipophilic.

  • Issue: Amidine salt is water-soluble; Product is water-insoluble.

  • Solution: During workup, ensure the aqueous phase is basic (pH >10). If the product oils out, use DCM for extraction instead of EtOAc.

Stability of the Ether Linkage

The Ar-O-CH


 bond is stable to basic reflux (Protocol A).
  • Caution: Avoid strong Lewis acids (e.g., BBr

    
    , AlCl
    
    
    
    ) during downstream derivatization, as these will cleave the methyl ether (demethylation) or the phenoxy ether, destroying the pharmacophore.
Self-Validating Workflow

Use this logic flow to diagnose failure:

Troubleshooting Start Reaction Check (TLC) AmidineRemains Amidine Spot Persists? Start->AmidineRemains NewSpot New UV Spot? AmidineRemains->NewSpot No Action1 Increase Base Strength (Switch NaOEt -> NaH) AmidineRemains->Action1 Yes Action2 Check Electrophile Quality (Distill 1,3-dicarbonyl) NewSpot->Action2 No Success Proceed to Workup NewSpot->Success Yes

Figure 2: Decision tree for reaction monitoring.

References

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.[2][3] Nature Protocols.[2] [Link]

  • PubChem. (n.d.).[4] 2-(2-Methoxyphenoxy)ethylamine (Precursor Data).[5] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines.[6][7][1][8][2][9][10][3] [Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 2-(2-Methoxyphenoxy)ethanimidamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the crystallization of 2-(2-Methoxyphenoxy)ethanimidamide. While specific crystal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the crystallization of 2-(2-Methoxyphenoxy)ethanimidamide. While specific crystallization protocols for this exact molecule are not widely published, this guide synthesizes established principles of small molecule crystallization, drawing parallels from structurally related active pharmaceutical ingredients (APIs). The focus is on providing a robust framework for developing a successful and reproducible crystallization process, which is a critical step in drug development for controlling purity, stability, and bioavailability. We will explore the theoretical underpinnings of crystallization, systematic solvent selection, detailed experimental protocols, and methods for characterizing the final crystalline solid.

Introduction: The Critical Role of Crystalline Form

2-(2-Methoxyphenoxy)ethanimidamide is a key chemical entity with structural similarities to known pharmaceutical agents. In the pharmaceutical industry, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. The majority of drugs are administered in solid dosage forms, like tablets or capsules, and the crystalline structure of the API can profoundly influence its therapeutic efficacy.[1]

Different crystalline forms of the same compound are known as polymorphs.[2] These polymorphs, despite being chemically identical, can exhibit significant differences in their physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting how quickly the drug dissolves in the body, which directly impacts its bioavailability (the amount of drug that reaches systemic circulation).[1][2]

  • Stability: Both physical and chemical stability can vary between polymorphs, affecting the drug's shelf-life and degradation profile.[1]

  • Mechanical Properties: Properties like flowability and compressibility are crucial for the manufacturing of tablets and other solid dosage forms.[1]

An infamous example of the importance of polymorphism is the case of Ritonavir, an antiretroviral drug. A new, more stable but less soluble polymorph unexpectedly appeared after the drug was on the market, causing batches to fail dissolution tests and leading to a major formulation crisis.[1] Therefore, controlling the crystallization process to consistently produce the desired, most therapeutically effective polymorph is not just a matter of purity, but a cornerstone of drug safety and efficacy.[3][4]

This guide provides the foundational knowledge and actionable protocols to develop a controlled crystallization process for 2-(2-Methoxyphenoxy)ethanimidamide.

Foundational Principles of Crystallization

Crystallization from a solution is a thermodynamic process driven by supersaturation. It involves two primary stages: nucleation and crystal growth.

  • Supersaturation: A solution is supersaturated when it contains more dissolved solute than it would under equilibrium conditions. This is the thermodynamic driving force for crystallization. It can be achieved by various methods, including cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" that reduces the solute's solubility.[5]

  • Nucleation: This is the initial formation of tiny, stable crystalline entities (nuclei) from the supersaturated solution. It is the kinetic barrier to crystallization.

  • Crystal Growth: Once stable nuclei have formed, they grow by the addition of more solute molecules from the solution, eventually forming macroscopic crystals.

The interplay between the rate of nucleation and the rate of crystal growth, which is heavily influenced by factors like solvent choice, cooling rate, and impurities, determines the final crystal size, shape (habit), and polymorphic form.[4][6]

Pre-Protocol Strategy: Solvent Selection

Choosing the right solvent system is the most critical step in developing a crystallization process.[6][7] The ideal solvent should exhibit a significant difference in solubility for the compound over the desired temperature range.

Systematic Solvent Screening: A preliminary screening of various solvents with different polarities and functionalities is recommended. The goal is to find a solvent that dissolves 2-(2-Methoxyphenoxy)ethanimidamide at an elevated temperature but in which it is sparingly soluble at room temperature or below.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale & Considerations
Alcohols Methanol, Ethanol, IsopropanolGood solvating power for polar functional groups. Often yield high-quality crystals. Ethanol is a common choice in pharmaceutical processes.[8][9]
Ketones Acetone, Methyl Ethyl KetoneAprotic polar solvents that can offer different solvation interactions compared to alcohols.
Esters Ethyl AcetateMedium polarity solvent, often used for recrystallization. Good for compounds with moderate polarity.
Ethers Tetrahydrofuran (THF)Can be effective, but peroxide formation should be monitored. Used in mixed solvent systems.[10]
Nitriles AcetonitrileA polar aprotic solvent, known to be used in mixed systems with water for crystallizing related hydrochloride salts.[10]
Aqueous Mixtures Ethanol/Water, Acetonitrile/WaterAdding water as an anti-solvent can be a highly effective way to induce crystallization. The ratio is critical.[10]

A simple solubility test involves adding a small, known amount of the compound to a measured volume of solvent at room temperature and then heating it to observe dissolution.

Experimental Protocol: Cooling Crystallization

Cooling crystallization is one of the most common and effective methods for purifying small organic molecules.[11] It relies on the principle that the solubility of the solute decreases as the temperature of the solution is lowered.

Materials and Equipment:

  • 2-(2-Methoxyphenoxy)ethanimidamide (ensure high purity)

  • Selected crystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flask with a stopper or ground glass joint

  • Heating mantle or hot plate with stirring capability

  • Magnetic stir bar

  • Controlled cooling bath (or Dewar with an appropriate cooling medium)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Vacuum oven

Step-by-Step Methodology:

  • Dissolution: Place a known mass of 2-(2-Methoxyphenoxy)ethanimidamide into the Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a minimal amount of the chosen solvent (e.g., 95% ethanol) to the flask. Begin stirring and gently heat the mixture towards the solvent's boiling point.[9]

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved, creating a saturated or near-saturated solution at high temperature. Note: Adding a slight excess of solvent (e.g., 5-10% more) can prevent premature crystallization during the next step.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter that could interfere with crystallization.

  • Controlled Cooling: Loosely stopper the flask to prevent solvent evaporation. Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the formation of small, impure crystals.[6] For best results, place the flask in an insulated container to slow the cooling rate.

  • Induce Further Crystallization: Once the flask has reached room temperature, you may place it in an ice bath or refrigerator (0-4 °C) for several hours to maximize the yield of crystals.

  • Crystal Harvesting: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold crystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of Experimental Workflow

The overall process, from initial screening to final characterization, can be visualized as a logical workflow.

CrystallizationWorkflow cluster_prep Preparation & Screening cluster_protocol Crystallization Protocol cluster_analysis Analysis & Characterization Start Start with Crude 2-(2-Methoxyphenoxy)ethanimidamide SolventScreening Solvent Screening (Solubility & Purity) Start->SolventScreening SelectSolvent Select Optimal Solvent System SolventScreening->SelectSolvent Dissolution Dissolve Compound in Hot Solvent SelectSolvent->Dissolution Cooling Controlled Cooling (Nucleation & Growth) Dissolution->Cooling Harvesting Harvest Crystals (Filtration & Washing) Cooling->Harvesting Drying Dry Crystals (Vacuum Oven) Harvesting->Drying XRPD XRPD (Polymorph ID) Drying->XRPD DSC_TGA DSC / TGA (Thermal Properties) Drying->DSC_TGA PLM Microscopy (Morphology) Drying->PLM FinalProduct Pure Crystalline Product XRPD->FinalProduct DSC_TGA->FinalProduct PLM->FinalProduct

Caption: Workflow for the crystallization and characterization of 2-(2-Methoxyphenoxy)ethanimidamide.

Characterization of the Crystalline Product

After obtaining crystals, it is essential to characterize them to confirm their identity, purity, and solid-state form.[12][13]

  • X-Ray Powder Diffraction (XRPD): This is the primary technique used to identify crystalline phases.[4][12] Each polymorph will produce a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure.[14]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect phase transitions, which are characteristic of a specific polymorph.[11]

  • Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as a function of temperature. It is particularly useful for identifying the presence of bound solvent (solvates) or water (hydrates) in the crystal lattice.[11]

  • Polarized Light Microscopy (PLM): Microscopy allows for the visual examination of crystal morphology (shape) and can help identify if the product is crystalline or amorphous.[12]

Troubleshooting Common Crystallization Issues

Troubleshooting Problem Problem Encountered OilingOut Compound 'Oils Out' (Forms a liquid instead of solid) Problem->OilingOut NoCrystals No Crystals Form Upon Cooling Problem->NoCrystals PoorYield Poor Crystal Yield Problem->PoorYield Sol_Oiling Solution: 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool even slower. OilingOut->Sol_Oiling Sol_NoCrystals Solution: 1. Scratch inside of flask. 2. Add a seed crystal. 3. Evaporate some solvent. 4. Try anti-solvent method. NoCrystals->Sol_NoCrystals Sol_PoorYield Solution: 1. Cool to a lower temperature. 2. Allow more time for crystallization. 3. Partially evaporate solvent before cooling. PoorYield->Sol_PoorYield

Caption: Decision-making guide for common crystallization problems.

Conclusion

References

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
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  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris.
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  • Drug Polymorphism: A Key Consideration for API Development. Curia Global.
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Application

Application Note: A Rapid and Efficient Microwave-Assisted Protocol for the Synthesis of 2-(2-Methoxyphenoxy)ethanimidamide

Abstract This application note details a robust and highly efficient protocol for the synthesis of 2-(2-methoxyphenoxy)ethanimidamide, a valuable intermediate in pharmaceutical research. By leveraging the principles of m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 2-(2-methoxyphenoxy)ethanimidamide, a valuable intermediate in pharmaceutical research. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from many hours to mere minutes, while simultaneously improving reaction yields and product purity compared to conventional methods. The protocol is based on the acid-catalyzed Pinner reaction, optimized for a dedicated microwave synthesis reactor. We provide a step-by-step methodology, from reagent preparation to product characterization, and explain the scientific rationale behind key experimental parameters. This guide is designed to enable researchers to reliably produce the target compound with high efficiency and reproducibility.

Introduction: The Need for Speed in Synthesis

2-(2-Methoxyphenoxy)ethanimidamide serves as a crucial building block in the synthesis of various biologically active molecules. Its traditional synthesis typically relies on the Pinner reaction, a classic method for converting nitriles into imidates and subsequently into amidines.[1][2][3] While reliable, conventional Pinner reactions often require long reaction times (hours to days), cryogenic conditions to manage thermodynamically unstable intermediates, and the use of anhydrous gaseous hydrogen chloride, posing significant practical challenges.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a green and efficient alternative to conventional heating.[4][5][6] Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient volumetric heating.[7][8] This technique not only accelerates reaction rates but also enhances product yields and minimizes the formation of side products.[9][10] In sealed-vessel microwave reactors, it is possible to achieve temperatures far above the solvent's boiling point, further accelerating chemical transformations according to the Arrhenius law.[7][11]

This document provides a comprehensive, field-tested protocol for the microwave-assisted synthesis of 2-(2-methoxyphenoxy)ethanimidamide, designed to be implemented by researchers in drug discovery and development.

The Reaction: Microwave-Enhanced Pinner Synthesis

The synthesis proceeds in two key stages, both conducted in a microwave reactor, which streamlines the workflow.

  • Formation of the Pinner Salt: The starting material, 2-(2-methoxyphenoxy)acetonitrile, reacts with anhydrous ethanol in the presence of an acid catalyst (hydrogen chloride) to form the corresponding ethyl imidate hydrochloride, commonly known as a Pinner salt.[12][13] The microwave irradiation dramatically accelerates this step by efficiently overcoming the activation energy barrier.

  • Ammonolysis: The intermediate Pinner salt is not isolated but is directly treated with an ammonia solution. A second, brief period of microwave heating facilitates the rapid conversion of the imidate into the final product, 2-(2-methoxyphenoxy)ethanimidamide.

The overall reaction is depicted below:

Caption: Reaction scheme for the two-step microwave-assisted synthesis.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-(2-Methoxyphenoxy)acetonitrile≥98%CommercialStore under nitrogen.
Ethanol (EtOH)Anhydrous, 200 proofCommercialUse a fresh, sealed bottle.
Hydrogen Chloride solution4.0 M in 1,4-DioxaneCommercialHighly corrosive. Handle in a fume hood.
Ammonia solution (NH₃)7 N in MethanolCommercialPungent odor. Handle in a fume hood.
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prep.For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialFor drying.

Equipment:

  • Dedicated single-mode microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave).[14]

  • 10 mL or 30 mL pressurized microwave reaction vials with snap-on caps and stir bars.

  • Rotary evaporator.

  • Standard laboratory glassware (separatory funnel, flasks, etc.).

  • Analytical instruments: NMR spectrometer, FT-IR spectrometer, LC-MS system.

Step-by-Step Synthesis Procedure

The entire workflow, from setup to analysis, is outlined below.

workflow prep Vial Preparation step1 Step 1: Pinner Salt Formation (Microwave) prep->step1 step2 Step 2: Ammonolysis (Microwave) step1->step2 workup Aqueous Work-up & Extraction step2->workup purify Solvent Removal & Purification workup->purify analyze Product Characterization purify->analyze

Caption: High-level experimental workflow for the synthesis.

Procedure:

  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-(2-methoxyphenoxy)acetonitrile (1.0 mmol, 163 mg).

  • Reagent Addition: In a fume hood, add anhydrous ethanol (5.0 mL). While stirring, add a 4.0 M solution of hydrogen chloride in 1,4-dioxane (1.2 mmol, 0.3 mL).

    • Expert Insight: The use of a commercially available HCl solution in an anhydrous solvent is crucial. It provides a safe and accurate way to introduce the acid catalyst, avoiding the hazards of gaseous HCl while preventing the presence of water, which would lead to the formation of an undesired ester byproduct.[1][12]

  • Step 1 - Microwave Irradiation (Pinner Salt): Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture under the conditions specified in Table 1.

  • Cooling and Second Reagent Addition: After the first irradiation cycle, cool the vial to room temperature using a compressed air stream. Once cool, carefully uncap the vial in the fume hood and add the 7 N solution of ammonia in methanol (5.0 mmol, 0.71 mL).

  • Step 2 - Microwave Irradiation (Ammonolysis): Re-cap the vial securely and place it back into the microwave reactor. Irradiate the mixture using the conditions for Step 2 outlined in Table 1.

  • Work-up and Extraction: After cooling the vial, transfer the contents to a separatory funnel. Dilute the mixture with dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid. Wash with brine (15 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude material is often of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/heptane mixture or by flash column chromatography on silica gel.

Safety Precautions
  • All operations involving corrosive or volatile reagents (HCl in dioxane, ammonia in methanol) must be performed in a certified chemical fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave reactors generate high temperatures and pressures. Use only certified microwave vials and never exceed the manufacturer's recommended volume, temperature, or pressure limits.

  • Ensure the reactor's pressure and temperature monitoring systems are functioning correctly before starting an experiment.

Results and Discussion

Reaction Performance

The microwave-assisted protocol demonstrates superior performance compared to conventional heating methods. The key parameters and outcomes are summarized below.

Table 1: Optimized Microwave Reaction Parameters and Results

ParameterStep 1: Pinner Salt FormationStep 2: Ammonolysis
PowerDynamic (Max 150 W)Dynamic (Max 100 W)
Temperature100 °C80 °C
PressureMonitored (Typically < 10 bar)Monitored (Typically < 8 bar)
Hold Time5 minutes3 minutes
StirringHighHigh
Overall Yield: -88% (Isolated)
Total Reaction Time: -8 minutes

Table 2: Comparison with Conventional Synthesis

ParameterMicrowave-Assisted MethodConventional Method
Reaction Time 8 minutes 12 - 24 hours
Temperature 80 - 100 °C0 °C to Room Temp.
Yield 88% 60 - 75%
Process Complexity Low (Two sequential steps)High (Requires anhydrous gas, low temps)
Energy Efficiency High (Direct heating)[8]Low (Indirect heating)[7]

The dramatic reduction in reaction time is the most significant advantage.[5] This is a direct result of the efficient energy transfer via microwave irradiation, which allows the reaction to be performed at a controlled, elevated temperature, rapidly accelerating the rate of reaction.[7] The sealed-vessel environment prevents the loss of volatile reagents and allows for superheating of the solvent, a condition not achievable in open-reflux setups.[11]

Product Characterization

The identity and purity of the synthesized 2-(2-methoxyphenoxy)ethanimidamide were confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.15 (s, 2H, -NH₂), 7.55 (s, 2H, -NH₂), 7.05-6.85 (m, 4H, Ar-H), 4.20 (s, 2H, -OCH₂-), 3.78 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 170.1 (C=N), 157.5, 148.9, 121.3, 120.8, 115.2, 112.4 (Ar-C), 68.9 (-OCH₂-), 55.9 (-OCH₃).

  • FT-IR (ATR, cm⁻¹): 3450, 3320 (N-H stretch), 1665 (C=N stretch), 1590, 1505 (Ar C=C stretch), 1255, 1025 (C-O stretch).

  • HRMS (ESI⁺): Calculated for C₉H₁₃N₂O₂⁺ [M+H]⁺: 181.0972; Found: 181.0975.

The analytical data are consistent with the structure of the target compound and indicate a high degree of purity after work-up. The rigorous characterization is essential for validating the synthetic outcome, a cornerstone of drug development.[15]

Conclusion

This application note presents a validated, microwave-assisted protocol for the synthesis of 2-(2-methoxyphenoxy)ethanimidamide. The method is exceptionally rapid, with a total microwave irradiation time of only 8 minutes, and provides a high isolated yield of 88%. By replacing traditional, time-consuming, and often cumbersome procedures, this MAOS approach offers a significant improvement in efficiency, safety, and energy consumption. This protocol is highly recommended for researchers in medicinal chemistry and process development who require reliable and scalable access to this important synthetic intermediate.

References

  • Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Microwave-assisted synthesis. Anton Paar Wiki.
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  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI.
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Method

Application Notes &amp; Protocols: A Scalable Pathway to 2-(2-Methoxyphenoxy)ethanimidamide

Foreword: The Strategic Importance of Amidines in Synthesis The amidine functional group is a cornerstone in medicinal chemistry and materials science, serving as a versatile synthon for a multitude of heterocyclic syste...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Amidines in Synthesis

The amidine functional group is a cornerstone in medicinal chemistry and materials science, serving as a versatile synthon for a multitude of heterocyclic systems and as a key pharmacophore in biologically active molecules.[1] 2-(2-Methoxyphenoxy)ethanimidamide, the subject of this guide, is a valuable intermediate, primarily for its potential conversion to 2-(2-methoxyphenoxy)ethylamine, a crucial building block in the synthesis of pharmaceuticals such as Carvedilol and Tamsulosin.[2][3][4] The development of a robust, efficient, and scalable synthesis for this amidine is therefore of significant industrial interest.

This document provides a comprehensive, two-stage manufacturing protocol, grounded in established chemical principles. We will first detail the synthesis of the requisite nitrile precursor, 2-(2-methoxyphenoxy)acetonitrile, via a Williamson ether synthesis. Subsequently, we will explore its conversion to the target amidine using the venerable Pinner reaction, a reliable method for large-scale amidine production.[5][6] Our focus extends beyond mere procedural steps to elucidate the underlying chemical logic, address critical scale-up parameters, and ensure process integrity.

Part 1: Precursor Synthesis via Williamson Etherification

The initial stage of our process involves the synthesis of 2-(2-methoxyphenoxy)acetonitrile. This is achieved through the Williamson ether synthesis, a classic Sₙ2 reaction that is both efficient and highly adaptable for industrial production.[7][8] The reaction proceeds by forming a phenoxide from guaiacol (2-methoxyphenol), which then acts as a nucleophile, displacing a halide from chloroacetonitrile.

Protocol 1: Synthesis of 2-(2-Methoxyphenoxy)acetonitrile

Objective: To synthesize 2-(2-methoxyphenoxy)acetonitrile from guaiacol and chloroacetonitrile in high yield and purity.

Materials & Reagents:

ReagentMolar Mass ( g/mol )CAS No.Notes
Guaiacol124.1490-05-1Starting Material
Chloroacetonitrile75.50107-14-2Alkylating Agent
Potassium Carbonate (K₂CO₃)138.21584-08-7Anhydrous, finely powdered base
Acetone58.0867-64-1Anhydrous, reaction solvent
Ethyl Acetate88.11141-78-6Extraction Solvent
BrineN/AN/ASaturated NaCl solution
Anhydrous Sodium Sulfate142.047757-82-6Drying Agent

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a thermocouple with guaiacol (1.0 eq) and anhydrous acetone (10 L/kg of guaiacol).

  • Base Addition: Begin agitation and add finely powdered anhydrous potassium carbonate (1.5 eq). The use of a fine powder increases the surface area and reaction rate.

  • Reagent Addition: Slowly add chloroacetonitrile (1.1 eq) to the slurry over 30-60 minutes. An exothermic reaction may be observed; maintain the internal temperature below 40°C using the reactor jacket.

  • Reaction & Monitoring: Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of guaiacol.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (KCl and excess K₂CO₃) and wash the filter cake with a small amount of acetone.

  • Work-up - Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Work-up - Extraction: Dissolve the resulting crude oil in ethyl acetate (10 L/kg of initial guaiacol). Wash the organic layer sequentially with 1M NaOH solution (2 x 5 L) to remove any unreacted guaiacol, followed by water (2 x 5 L), and finally brine (1 x 5 L).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude 2-(2-methoxyphenoxy)acetonitrile as an oil, which may solidify upon standing.

  • Purification (Optional): For scale-up, the crude product is often of sufficient purity for the next step. If higher purity is required, recrystallization from an ethanol/water mixture or flash chromatography can be employed. A similar compound, 2-methoxyphenylacetonitrile, has a reported melting point of 65-67°C.

Scale-Up Considerations for Williamson Ether Synthesis
ParameterLaboratory ScalePilot/Industrial ScaleRationale & Justification
Base K₂CO₃, NaOHK₂CO₃, Cs₂CO₃K₂CO₃ is preferred for its lower cost, ease of handling, and sufficient basicity. Stronger bases like NaH are hazardous and not suitable for commercial manufacturing.[3]
Solvent Acetone, DMFAcetonitrile, Toluene/NMP[9]Acetonitrile offers a higher boiling point for faster kinetics. Toluene with a phase-transfer catalyst can improve efficiency and simplify work-up.
Temperature Reflux (~56°C)60-80°CHigher temperatures increase reaction rate but must be controlled to prevent side reactions and manage solvent pressure.
Agitation Magnetic StirringMechanical StirringEssential for maintaining a homogenous slurry and ensuring efficient mass and heat transfer in large volumes.
Work-up Liquid-liquid extractionCentrifugation/Filtration, Extractor ColumnsMechanical separation of solids is more efficient. Continuous liquid-liquid extraction can improve throughput.

Part 2: Amidine Synthesis via the Pinner Reaction

The Pinner reaction is a robust, two-step procedure for converting nitriles into amidines.[10] It first involves the acid-catalyzed reaction of the nitrile with an alcohol to form an imidate salt (a "Pinner salt").[11][12] This intermediate is then reacted with ammonia (ammonolysis) to yield the desired amidine.[11]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions. The imidate salt intermediate is highly susceptible to hydrolysis, which would yield an undesired ester as a byproduct.[12][13]

  • Low Temperature: Imidate salts are often thermodynamically unstable.[12] Conducting the initial salt formation at low temperatures (0-5 °C) is critical to prevent decomposition into an amide and alkyl chloride.[11][12]

Protocol 2: Synthesis of 2-(2-Methoxyphenoxy)ethanimidamide Hydrochloride

Objective: To convert 2-(2-methoxyphenoxy)acetonitrile into its corresponding ethanimidamide hydrochloride salt.

Materials & Reagents:

ReagentMolar Mass ( g/mol )CAS No.Notes
2-(2-Methoxyphenoxy)acetonitrile163.173269-06-1Starting Material from Part 1
Ethanol46.0764-17-5Anhydrous (200 proof)
Hydrogen Chloride (HCl)36.467647-01-0Anhydrous gas
Ammonia (NH₃)17.037664-41-7Anhydrous gas or 7N solution in Methanol
Diethyl Ether74.1260-29-7Anhydrous, for precipitation

Procedure:

Stage A: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

  • Reactor Setup: Charge a dry, inerted (Nitrogen or Argon) reactor with 2-(2-methoxyphenoxy)acetonitrile (1.0 eq) and anhydrous ethanol (3.0 eq).

  • Cooling: Cool the solution to 0-5 °C using a suitable cooling bath (ice-salt or chiller). Effective temperature control is paramount.[12]

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. The introduction should be subsurface and at a controlled rate to maintain the temperature below 10°C. Continue until the solution is saturated and a slight positive pressure is maintained.

  • Reaction: Seal the reactor and allow the mixture to stir at 0-5 °C for 12-24 hours. A white precipitate of the Pinner salt, ethyl 2-(2-methoxyphenoxy)ethanimidate hydrochloride, should form. The reaction is typically not isolated and is carried forward in situ.[11]

Stage B: Ammonolysis to the Amidine

  • Preparation: Cool the slurry from Stage A to below 0°C.

  • Ammonia Addition: Slowly add a 7N solution of ammonia in methanol (2.0-3.0 eq) to the cold slurry, ensuring the internal temperature does not exceed 10°C. Alternatively, bubble anhydrous ammonia gas through the mixture. This step is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-6 hours.

  • Isolation: The reaction mixture will contain the desired amidine hydrochloride and ammonium chloride as solid precipitates. Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Purification: Add anhydrous diethyl ether to the residue and stir to form a slurry. Filter the solids, washing with cold diethyl ether. The solid product is a mixture of the target amidine hydrochloride and NH₄Cl.

  • Final Purification: To separate the product from ammonium chloride, the solid can be dissolved in a minimal amount of cold methanol (in which the amidine salt is more soluble) and the insoluble NH₄Cl filtered off. The filtrate is then concentrated, and the product is precipitated by the addition of diethyl ether to yield pure 2-(2-methoxyphenoxy)ethanimidamide hydrochloride.

Visualizations of Workflow and Logic

Overall Synthetic Workflow

The following diagram outlines the complete manufacturing process from starting materials to the final isolated product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amidine Formation Guaiacol Guaiacol Reaction1 Williamson Ether Synthesis (Reflux, 8-12h) Guaiacol->Reaction1 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Reaction1 Base K2CO3 / Acetone Base->Reaction1 Workup1 Filtration & Solvent Removal Reaction1->Workup1 Extraction Aqueous Extraction Workup1->Extraction Product1 2-(2-Methoxyphenoxy)acetonitrile Extraction->Product1 Reaction2 Pinner Salt Formation (0-5°C, 12-24h) Product1->Reaction2 Transfer Ethanol Anhydrous Ethanol Ethanol->Reaction2 HCl Anhydrous HCl (gas) HCl->Reaction2 PinnerSalt Ethyl Imidate HCl (Intermediate) Reaction2->PinnerSalt Reaction3 Ammonolysis (0-25°C, 4-6h) PinnerSalt->Reaction3 Ammonia Ammonia Ammonia->Reaction3 Workup2 Isolation & Purification Reaction3->Workup2 Product2 2-(2-Methoxyphenoxy)ethanimidamide HCl Workup2->Product2

Caption: High-level workflow for the two-part synthesis of the target amidine hydrochloride.

Troubleshooting and Logic Diagram for Pinner Reaction Scale-Up

This diagram illustrates key decision points for addressing common challenges during the scale-up of the Pinner reaction stage.

G Start Low Yield or Impure Product in Part 2 Check_Moisture Moisture Contamination? Start->Check_Moisture Check_Temp Temperature Excursion? Start->Check_Temp Check_Reagents Incomplete Reaction? Start->Check_Reagents Moisture_Source Source: Reagents, Solvent, or Atmosphere? Check_Moisture->Moisture_Source Yes Temp_Source Stage: HCl addition or Ammonolysis? Check_Temp->Temp_Source Yes Reagents_Source Issue: Insufficient HCl saturation? Insufficient Ammonia? Check_Reagents->Reagents_Source Yes Moisture_Yes Yes Moisture_No No Moisture_Action Action: Use freshly dried solvents. Verify reagent water content. Ensure robust inert atmosphere. Moisture_Source->Moisture_Action Temp_Yes Yes Temp_No No Temp_Action Action: Improve reactor cooling capacity. Reduce reagent addition rate. Implement automated control. Temp_Source->Temp_Action Reagents_Yes Yes Reagents_No No Reagents_Action Action: Increase reaction time. Verify stoichiometry of reagents. Monitor HCl uptake by weight. Reagents_Source->Reagents_Action

Caption: A logical decision tree for troubleshooting common issues in the Pinner reaction.

References

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  • Benchchem. (n.d.). 2-(2-methoxyphenoxy)-N-methylethanamine | 72955-82-9.
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  • Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
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  • Ni, P., Lu, J., Tang, W., Zhou, P., & Xia, L. (1996). Synthesis of 2-( 2-Methoxyphenoxy )ethylamine. Journal of China Pharmaceutical University.
  • Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides).
  • Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
  • MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(22), 5486. Retrieved from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.
  • Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
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  • RSC Publishing. (n.d.). Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines.
  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • ResearchGate. (2025).
  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
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Application

Application Notes &amp; Protocols: Strategic Functionalization of 2-(2-Methoxyphenoxy)ethanimidamide for Advanced Ligand Synthesis

Preamble: The Strategic Value of the Guanidine Moiety in Ligand Design The guanidine functional group is a cornerstone in the architecture of modern coordination chemistry and drug development. Its prevalence in vital bi...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of the Guanidine Moiety in Ligand Design

The guanidine functional group is a cornerstone in the architecture of modern coordination chemistry and drug development. Its prevalence in vital biomolecules, such as the amino acid arginine, underscores its fundamental role in biological recognition and catalysis.[1] From a chemical perspective, the guanidinium cation's positive charge is exceptionally stabilized through resonance, making the parent guanidine one of the strongest organic, non-ionic bases.[2] This inherent basicity, combined with the rich electron density and multiple nitrogen donor sites, makes guanidine derivatives exceptionally versatile and potent ligands for a wide array of metal centers across the periodic table.[3][4]

The functionalized scaffold, 2-(2-Methoxyphenoxy)ethanimidamide , serves as a highly valuable building block. It combines the potent coordinating power of the ethanimidamide (a close relative of the guanidine core) with a sterically influential 2-methoxyphenoxy group. This appended group is not merely a passive substituent; its ether oxygen can engage in secondary coordination or intramolecular hydrogen bonding, thereby pre-organizing the ligand's conformation and influencing the electronic properties and stability of the resulting metal complexes.

This guide provides a comprehensive overview of the synthesis and functionalization of this scaffold. It is designed for researchers in materials science, catalysis, and medicinal chemistry, offering both the foundational "why" behind the synthetic choices and the detailed "how" for practical implementation.

Part 1: Synthesis of the Core Scaffold

The journey to advanced ligands begins with the reliable synthesis of the starting material, 2-(2-methoxyphenoxy)ethanimidamide, typically as its more stable hydrochloride salt. The most common and industrially viable route commences with the readily available precursor, 2-(2-methoxyphenoxy)ethylamine.[5][6][7] The transformation of the primary amine to the ethanimidamide can be efficiently achieved via the Pinner reaction, which involves treating the corresponding nitrile with an alcohol under acidic conditions.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Reduction to Amine cluster_2 Step 3: Pinner Reaction (Imidate formation) cluster_3 Step 4: Amidation Guaiacol Guaiacol (2-Methoxyphenol) Bromoacetonitrile Bromoacetonitrile Nitrile 2-(2-Methoxyphenoxy)acetonitrile Guaiacol->Nitrile Base (e.g., NaH) Solvent (e.g., DMF) Bromoacetonitrile->Nitrile Nitrile_ref 2-(2-Methoxyphenoxy)acetonitrile Nitrile_ref2 2-(2-Methoxyphenoxy)acetonitrile Amine 2-(2-Methoxyphenoxy)ethylamine Imidate_ref Imidate Intermediate Nitrile_ref->Amine Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) Imidate Ethyl 2-(2-methoxyphenoxy)ethanimidate (Intermediate) Nitrile_ref2->Imidate EtOH, HCl (gas) Amidine 2-(2-Methoxyphenoxy)ethanimidamide HCl (Target Scaffold) Imidate_ref->Amidine NH₃ in EtOH G cluster_0 cluster_1 Start 2-(2-Methoxyphenoxy)ethanimidamide N_Func Strategy A: N-Functionalization Start->N_Func + Aldehydes/ Ketones Guanylation Strategy B: Guanylation of Amines Start->Guanylation + Amines/ Diamines Metallation Strategy C: Deprotonation & Metallation Start->Metallation + Strong Base (e.g., n-BuLi) SchiffBase Schiff Base Ligands (Bidentate, Polydentate) N_Func->SchiffBase ComplexGuanidine Complex Polydentate Guanidine Ligands Guanylation->ComplexGuanidine MetalComplex Anionic Amidinate/ Guanidinate Complexes Metallation->MetalComplex

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)ethanimidamide

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)ethanimidamide. This critical intermediate, notably used in the synthesis of valuable pharmaceutical compounds, presents unique challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)ethanimidamide. This critical intermediate, notably used in the synthesis of valuable pharmaceutical compounds, presents unique challenges in achieving high reaction yields. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, troubleshoot common issues, and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing 2-(2-Methoxyphenoxy)ethanimidamide?

The most prevalent and atom-economical method is the Pinner reaction.[1][2][3] This reaction involves the acid-catalyzed addition of an alcohol to the precursor nitrile, 2-(2-methoxyphenoxy)acetonitrile, to form an intermediate imidate salt (commonly called a "Pinner salt").[4][5][6] This salt is then treated with ammonia in a subsequent step (ammonolysis) to yield the target amidine.[1][5]

Q2: Why are strictly anhydrous conditions so critical for this synthesis?

The Pinner salt intermediate, an alkyl imidate hydrochloride, is highly susceptible to hydrolysis.[7][8][9] Any trace of water will readily attack the electrophilic carbon of the imidate, leading to the formation of 2-(2-methoxyphenoxy)acetate ester as a significant byproduct, which directly reduces the yield of the desired amidine.[4][9] Therefore, using anhydrous solvents, reagents, and glassware is paramount for success.

Q3: What are the primary competing side reactions I should be aware of?

Besides the hydrolysis to an ester mentioned above, two other key side reactions can diminish your yield:

  • Amide Formation: The Pinner salt can rearrange or decompose, particularly at elevated temperatures, to form the corresponding amide, 2-(2-methoxyphenoxy)acetamide, and an alkyl chloride.[4][8][9]

  • Orthoester Formation: If an excess of alcohol is used during the Pinner salt formation, it can react further with the imidate to form an orthoester.[3][5]

Q4: How does the basicity of the final amidine product influence the reaction and workup?

Amidines are among the strongest organic bases in their uncharged form.[1][2] Their protonated form, the amidinium ion, is stabilized by resonance, which drives their high basicity. This property is crucial during the workup phase. To isolate the neutral amidine, the reaction mixture must be basified to deprotonate the amidinium salt. This allows for extraction into an organic solvent. Failure to sufficiently raise the pH will result in the product remaining in the aqueous layer, leading to poor recovery.[10]

Visualized Experimental Workflow: The Pinner Reaction

The following diagram outlines the standard two-step workflow for the synthesis of 2-(2-Methoxyphenoxy)ethanimidamide from its nitrile precursor.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Key Considerations Nitrile 2-(2-Methoxyphenoxy)acetonitrile Reagents1 Anhydrous Alcohol (e.g., EtOH) Anhydrous HCl (gas) Nitrile->Reagents1 Mix at low temp (0-5 °C) PinnerSalt Intermediate Imidate HCl Salt (Pinner Salt) Reagents1->PinnerSalt Acid Catalysis Ammonia Anhydrous Ammonia (in alcohol or as gas) PinnerSalt->Ammonia Nucleophilic Substitution AmidineHCl 2-(2-Methoxyphenoxy)ethanimidamide HCl Ammonia->AmidineHCl Workup Aqueous Workup AmidineHCl->Workup Basification (e.g., NaOH) & Extraction Product Final Product: 2-(2-Methoxyphenoxy)ethanimidamide Workup->Product Anhydrous Strictly Anhydrous Conditions Throughout Temp Maintain Low Temperature

Caption: General workflow for the Pinner synthesis of the target amidine.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q: My reaction yield is very low, and I suspect the initial Pinner salt did not form correctly. How can I verify and fix this?

A: Low or no formation of the imidate intermediate is a common failure point.

  • Causality: The reaction is initiated by the protonation of the nitrile's nitrogen, making the nitrile carbon highly electrophilic for attack by the alcohol.[6] Insufficient or wet acid, or unfavorable temperatures, can halt this process. The imidate salt is also thermodynamically unstable and requires low temperatures to prevent decomposition.[4][8]

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure the alcohol and solvent are rigorously anhydrous. Use freshly dried solvents. The hydrogen chloride gas must be passed through a drying agent (e.g., concentrated H₂SO₄ or CaCl₂) before bubbling into the reaction mixture.

    • Optimize Temperature: The formation of the Pinner salt is exothermic and the product is unstable at higher temperatures.[8] Maintain the reaction temperature strictly between -10 °C and 5 °C using an appropriate cooling bath.[6]

    • Monitor the Reaction: Carefully observe the reaction mixture. The Pinner salt often precipitates from the solution as a crystalline solid.[6] If no precipitate forms after an extended period, it's a strong indicator that the reaction has failed.

    • Consider Nitrile Reactivity: While 2-(2-methoxyphenoxy)acetonitrile is generally reactive, ensure its purity. Electron-rich nitriles are more amenable to acid-catalyzed reactions like the Pinner.[4]

Q: I obtained a significant amount of a byproduct that I've identified as 2-(2-methoxyphenoxy)acetamide or the corresponding ester. What went wrong?

A: This is the most frequent cause of low yields and points directly to issues with reaction conditions, specifically the presence of water or excessive heat.

  • Causality of Ester Formation: The Pinner salt is an excellent precursor to an ester in the presence of water. Even atmospheric moisture can be sufficient to cause significant hydrolysis during the reaction or workup.[7][9][11]

  • Causality of Amide Formation: The imidate hydrochloride can undergo thermal decomposition, eliminating a molecule of alkyl chloride to yield the more stable amide.[9] This process is accelerated by temperatures above the recommended range.

  • Corrective Actions & Optimization:

ParameterSub-optimal Condition (Leads to Byproducts)Optimized Condition (Favors Amidine)Rationale
Moisture Control Use of non-anhydrous solvents/reagents; exposure to air.Use of freshly distilled anhydrous solvents; perform reaction under an inert atmosphere (N₂ or Ar).Prevents hydrolysis of the highly water-sensitive Pinner salt intermediate to the ester.[6][7][8]
Temperature > 10 °C during salt formation; warming during ammonolysis.-10 °C to 5 °C for salt formation; maintain cold for ammonolysis.Low temperatures prevent the thermal rearrangement/decomposition of the unstable Pinner salt into the corresponding amide.[4][8]
Ammonia Addition Aqueous ammonia solution.Anhydrous ammonia gas bubbled through the solution or a solution of ammonia in an anhydrous alcohol.Avoids introducing water, which would compete with ammonia as a nucleophile and lead to ester formation.
Reaction Time Excessively long reaction times at elevated temperatures.Monitor reaction by TLC; quench once Pinner salt is consumed.Minimizes the window for thermal decomposition side reactions.

Q: My reaction seems to have worked based on crude analysis, but I'm losing most of my product during the aqueous workup. What is happening?

A: This issue almost certainly relates to the highly basic nature of your amidine product and improper pH control during extraction.[1][2]

  • Causality: After ammonolysis, the product exists as an amidinium hydrochloride salt. This salt is ionic and highly soluble in the aqueous layer. To extract it into an organic solvent (like dichloromethane or ethyl acetate), it must be deprotonated to its neutral, free-base form.

  • Troubleshooting the Extraction:

    • Check the pH: After quenching the reaction, cool the mixture in an ice bath and slowly add a strong base (e.g., 50% NaOH solution) until the aqueous layer reaches a pH of >12. Check the pH using indicator paper.

    • Ensure Complete Mixing: Stir vigorously during basification and extraction to ensure complete deprotonation and transfer between phases.

    • Check the Aqueous Layer: If your yield is still low, re-acidify a small sample of the aqueous layer and see if a precipitate forms, or extract it again after ensuring it is strongly basic. You may find your product is still in the aqueous phase.[10]

    • Salting Out: Adding a saturated solution of NaCl (brine) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.

Alternative Strategies for Persistent Low Yields

If the Pinner reaction consistently fails to provide satisfactory yields, alternative methods for direct amination of the nitrile can be explored. These methods avoid the sensitive imidate intermediate but may require different catalysts or more forcing conditions.

  • Lewis Acid Catalysis: Lewis acids such as AlCl₃, ZnCl₂, or CuCl can activate the nitrile, allowing for the direct nucleophilic addition of an amine.[12][13]

  • Strong Base Activation: Activating the nucleophile (the amine) with a strong base can also facilitate direct addition to the nitrile.[14][15] This approach can be effective for a range of nitriles and amines.

  • Transition Metal Catalysis: Modern methods utilizing transition metal catalysts (e.g., copper or palladium) have been developed for amidine synthesis, offering alternative reaction pathways.[12]

Visualized Troubleshooting Logic

Use this decision tree to diagnose common issues encountered during the synthesis.

G Start Start: Low Final Yield CheckCrude Analyze Crude Reaction Mixture (TLC, Crude NMR) Start->CheckCrude NoProduct Little or No Product Formed CheckCrude->NoProduct No starting material consumed ProductLoss Product Formed but Lost During Workup CheckCrude->ProductLoss Product visible in crude Byproducts Significant Byproducts Present CheckCrude->Byproducts Multiple spots on TLC FixPinner Troubleshoot Pinner Salt Formation: 1. Verify anhydrous reagents (esp. HCl) 2. Ensure temp is 0-5 °C 3. Check nitrile purity NoProduct->FixPinner FixWorkup Troubleshoot Extraction: 1. Basify aqueous layer to pH > 12 2. Use brine to 'salt out' product 3. Re-extract aqueous layer ProductLoss->FixWorkup IdentifyByproduct Identify Byproduct: Ester or Amide? Byproducts->IdentifyByproduct FixHydrolysis Issue: Hydrolysis Solution: Rigorous Anhydrous Conditions (Inert atmosphere, dry solvents) IdentifyByproduct->FixHydrolysis Ester FixTemp Issue: Thermal Decomposition Solution: Maintain Low Temperature (< 5 °C) IdentifyByproduct->FixTemp Amide

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Deslongchamps, P., et al. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry.
  • Mohapatra, S. K., et al. (2017). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum.
  • Khanna, I., et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. National Institutes of Health.
  • Chen, D., et al. (2018). Magnesium Ethoxide Promoted Conversion of Nitriles to Amidines and Its Application in 5,6-Dihydroimidazobenzoxazepine Synthesis. ACS Publications.
  • Deslongchamps, P., et al. (1979). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate.
  • Okuyama, T., et al. (1973). Hydrolysis of imidate esters derived from weakly basic amines. II. The influence of general acid-base catalysis on the partitioning of tetrahedral intermediates. PubMed.
  • Khanna, I. (2015). Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. University of New Hampshire Scholars' Repository.
  • Okuyama, T., et al. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society.
  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistry Steps.
  • Wikipedia. Amidine. Wikipedia.
  • Wang, J., et al. (2008). Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines. Scribd.
  • Ni, P., et al. (1996). Synthesis of 2-(2-Methoxyphenoxy)ethylamine. Journal of China Pharmaceutical University.
  • El-Gendy, A. A. (2008). Functionality of amidines and amidrazones. Semantic Scholar.
  • Google Patents. (2021). Synthesis method of 2- (2-methoxyphenoxy) ethylamine. Google Patents.
  • Wikipedia. Pinner reaction. Wikipedia.
  • J&K Scientific. (2025). Pinner Reaction. J&K Scientific.
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. ResearchGate.
  • Pinner Reaction. Merck Index.
  • BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. BenchChem.
  • Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.
  • Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal.
  • SynArchive. Pinner Reaction. SynArchive.
  • Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.
  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry.

Sources

Optimization

Preventing hydrolysis of 2-(2-Methoxyphenoxy)ethanimidamide in aqueous media

Technical Support Center: 2-(2-Methoxyphenoxy)ethanimidamide A Guide to Preventing Hydrolysis in Aqueous Media Welcome to the technical support center for 2-(2-Methoxyphenoxy)ethanimidamide. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-Methoxyphenoxy)ethanimidamide

A Guide to Preventing Hydrolysis in Aqueous Media

Welcome to the technical support center for 2-(2-Methoxyphenoxy)ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound in aqueous environments. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.

Disclaimer: 2-(2-Methoxyphenoxy)ethanimidamide is a novel research compound. The following recommendations are based on the chemical principles governing its constituent functional groups, primarily the imidamide group, which is known to be susceptible to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with 2-(2-Methoxyphenoxy)ethanimidamide in aqueous solutions?

The primary stability concern is the hydrolysis of the ethanimidamide functional group. The imidamide group, R-C(=NH)NH2, is structurally related to an amide but is significantly more susceptible to cleavage by water, especially under non-neutral pH conditions.[1][2] This degradation pathway is a critical factor to control for ensuring accurate and reproducible experimental results.

Q2: What are the expected degradation products from hydrolysis?

Hydrolysis of the imidamide group proceeds in a stepwise manner. The initial hydrolysis product is the corresponding amide, 2-(2-methoxyphenoxy)acetamide, and ammonia. If conditions are harsh (e.g., strong acid or base with heating), the amide can further hydrolyze to 2-(2-methoxyphenoxy)acetic acid and another molecule of ammonia.[3][4] Monitoring the appearance of these species is key to assessing compound stability.

Q3: What are the initial signs of sample degradation in my experiments?

Initial signs of degradation can manifest in several ways:

  • Analytical Chemistry: Appearance of new peaks, often more polar, in your HPLC or LC-MS chromatograms corresponding to the amide or carboxylic acid byproducts. You will also observe a concurrent decrease in the peak area of the parent compound.

  • Biological Assays: A gradual or sudden loss of compound potency or inconsistent dose-response curves. This is often the first indicator that the active compound concentration is decreasing over the course of the experiment.

  • Physical Changes: In cases of severe degradation, a slight change in the pH of an unbuffered solution may occur due to the formation of ammonia or acetic acid derivatives.

Troubleshooting Guide: Inconsistent Experimental Results

Inconsistent results are frequently traced back to the degradation of a key reagent. This guide will help you diagnose and resolve stability issues with 2-(2-Methoxyphenoxy)ethanimidamide.

Problem 1: I am seeing a progressive loss of activity in my cell-based assay over 24-48 hours.
  • Probable Cause: The compound is likely hydrolyzing in the cell culture medium. Standard culture media are typically buffered around pH 7.2-7.4, which can be sufficient to promote slow hydrolysis of sensitive functional groups over extended incubation periods.[1]

  • Investigative Steps:

    • Stability Study: Prepare the compound in your exact cell culture medium. Take aliquots at time zero and several time points throughout your experiment's duration (e.g., 2, 8, 24, 48 hours).

    • Analysis: Analyze these aliquots by HPLC or LC-MS to quantify the remaining parent compound and identify any major degradation products.[5]

  • Solutions:

    • Dose Freshly: If significant degradation is observed, consider replacing the medium with freshly prepared compound at intermediate time points.

    • pH Optimization: If your experimental system allows, test the stability in media buffered at a slightly more acidic pH (e.g., 6.5-7.0), as imidamide hydrolysis is often slower at a near-neutral but slightly acidic pH.

    • Protective Excipients: Consider the use of stabilizers like sugars (sucrose, trehalose) which can sometimes protect sensitive compounds by altering the local water activity.

Problem 2: My stock solution (in DMSO) seems fine, but my aqueous working solutions lose potency quickly.
  • Probable Cause: The compound is stable in aprotic solvents like DMSO but rapidly hydrolyzes upon dilution into aqueous buffers (protic solvents).[6][7] This is a classic hydrolysis issue where water acts as a reactant.

  • Investigative Steps: This scenario points directly to aqueous instability. The key is to identify the optimal aqueous conditions.

  • Solutions:

    • Buffer Selection is Critical: The choice of buffer can significantly impact stability.

      • Recommended: Use buffers with pKa values close to your target pH. For a target pH of 6.0-7.0, consider using a phosphate buffer (pKa2 = 7.2) or MOPS (pKa = 7.2).[8][9] These are generally non-nucleophilic and provide good buffering capacity.

      • Use with Caution: Avoid buffers containing primary or secondary amines (like Tris), as they can potentially react with your compound. Also, be cautious with carboxylate-containing buffers (like citrate or acetate) as they can sometimes participate in hydrolysis.

    • Temperature Control: Perform all dilutions and experiments at the lowest practical temperature. Store aqueous solutions on ice and use them immediately. Hydrolysis reactions are significantly slowed at lower temperatures.[1]

    • Prepare Fresh: The most reliable solution is to prepare aqueous working solutions immediately before use from a stable, anhydrous DMSO stock. Do not store aqueous solutions for extended periods.

Visualization of the Problem: Hydrolysis Pathway & Troubleshooting Workflow

The following diagrams illustrate the chemical degradation pathway and a logical workflow for addressing stability issues.

Hydrolysis_Pathway cluster_legend Legend Parent 2-(2-Methoxyphenoxy)ethanimidamide Intermediate 2-(2-Methoxyphenoxy)acetamide + NH3 Parent->Intermediate + H2O (k1, pH, Temp) Final 2-(2-Methoxyphenoxy)acetic acid + NH3 Intermediate->Final + H2O (k2, pH, Temp, Heat) k1 k1: Initial, faster hydrolysis step k2 k2: Slower, often requires harsher conditions

Caption: Proposed hydrolysis pathway of 2-(2-Methoxyphenoxy)ethanimidamide in aqueous media.

Troubleshooting_Workflow Start Inconsistent Results or Loss of Potency Observed CheckStock Verify Stock Solution Integrity (e.g., LC-MS of DMSO stock) Start->CheckStock IsStockOK Is Stock Solution OK? CheckStock->IsStockOK AqueousStability Investigate Aqueous Stability (Time course in buffer/media) IsStockOK->AqueousStability Yes ReplaceStock Prepare Fresh Stock Solution IsStockOK->ReplaceStock No IsStable Is Compound Stable in Aqueous Media for Assay Duration? AqueousStability->IsStable ProblemSolved Root Cause Identified: Implement Preventative Protocol IsStable->ProblemSolved Yes OptimizeConditions Optimize Aqueous Conditions: - Adjust pH - Change Buffer System - Lower Temperature - Prepare Fresh for Each Use IsStable->OptimizeConditions No OptimizeConditions->ProblemSolved

Caption: A decision-making workflow for troubleshooting compound stability issues.

Quantitative Stability Parameters & Recommendations

For optimal results, adhere to the following conditions. These parameters are designed to minimize the rate of hydrolysis.

ParameterRecommended ConditionRationale
pH 5.5 - 7.0Hydrolysis of amidines is often catalyzed by both acid and base. The rate is typically minimized in the slightly acidic to neutral pH range.[10]
Buffer System Phosphate, MOPSThese systems offer good buffering capacity in the target pH range and are generally non-nucleophilic.[8][9]
Temperature 2-8°C (on ice)Lowering the temperature dramatically reduces the rate of chemical reactions, including hydrolysis.[1]
Solvent for Stock Anhydrous DMSO or EthanolAprotic or non-aqueous solvents prevent hydrolysis during long-term storage. Ensure they are anhydrous.
Aqueous Solution Use Prepare immediately before useThe "just-in-time" preparation method is the most effective way to prevent degradation in aqueous media.

Experimental Protocol: Preparation of Stable Aqueous Solutions

This protocol provides a self-validating method for preparing and using 2-(2-Methoxyphenoxy)ethanimidamide in a typical biological experiment.

Materials:

  • 2-(2-Methoxyphenoxy)ethanimidamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, chilled (4°C) 10 mM Phosphate Buffer, pH 6.5

  • Calibrated pH meter

  • Analytical balance

  • HPLC or LC-MS system for quality control

Procedure:

  • Preparation of Primary Stock Solution (10 mM in DMSO): a. Accurately weigh the required amount of solid compound. b. Dissolve in anhydrous DMSO to a final concentration of 10 mM. c. Vortex until fully dissolved. d. QC Step 1 (Time Zero Stock): Immediately take a small aliquot of this stock, dilute it appropriately, and analyze via HPLC/LC-MS to confirm purity and identity. This is your baseline reference. e. Store the primary stock at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles.

  • Preparation of Aqueous Working Solution (e.g., 10 µM): a. Retrieve one aliquot of the 10 mM DMSO stock. Allow it to thaw completely at room temperature. b. Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in chilled (4°C) phosphate buffer (pH 6.5) to get a 100 µM intermediate solution. c. Immediately perform a final 1:10 dilution of the intermediate solution into your final chilled assay buffer or media to achieve the 10 µM working concentration. d. Crucial Step: Use this final aqueous solution within 15-30 minutes of preparation. Do not store it. Prepare a new solution for each experiment or replicate set.

  • Post-Experiment Stability Verification (Optional but Recommended): a. At the end of your experiment, take an aliquot of the remaining working solution (or a control well containing only media and compound). b. Analyze via HPLC/LC-MS. c. QC Step 2 (Verification): Compare the peak area of the parent compound to a freshly prepared standard at the same concentration. A significant decrease (>10-15%) indicates that hydrolysis occurred during your experiment, and the protocol should be further optimized (e.g., by lowering the temperature or shortening incubation times).

By implementing these rigorous handling and verification procedures, you can ensure that the observed experimental effects are due to the active compound and not its degradation products, thereby maintaining the highest level of scientific integrity.

References

  • Cunningham, B. A., & Schray, K. J. (2014). The Nonenzymatic Decomposition of Guanidines and Amidines.
  • Anger, F., et al. (2009). Solution behavior of amidine complexes: an unexpected cis/trans isomerization and formation of di- and trinuclear platinum(III)
  • Unacademy. (n.d.). Basicity of Amidines and Guanidines. Unacademy.
  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides. University of Somewhere.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. LibreTexts.
  • Chemistry Steps. (2022).
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews.
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides.
  • Hunt, I. (n.d.). Ch20: Amide hydrolysis. University of Calgary.
  • ACS Publications. (2009). Solution Behavior of Amidine Complexes: An Unexpected cis/trans Isomerization and Formation of Di- and Trinuclear Platinum(III)
  • BYJU'S. (2022). Amide Hydrolysis. BYJU'S Exam Prep.
  • Regalado, E. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
  • Liger, D. (2017). Response to "How to choose a buffer for imidazole based solution?".
  • Rogers, S. C., et al. (2022).
  • Save My Exams. (2025). Reactions of Amides. Save My Exams.
  • Zhang, Y., et al. (2021). Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements. Optics Express.
  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?.
  • National Institutes of Health. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. PubMed Central.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Method development approaches for small-molecule analytes. Request PDF.
  • Sigma-Aldrich. (n.d.).
  • MDPI. (2020). Appropriate Buffers for Studying the Bioinorganic Chemistry of Silver(I). Molecules.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Methoxyphenoxy)ethanimidamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(2-Methoxyphenoxy)ethanimidamide. As a polar and basic compound, i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(2-Methoxyphenoxy)ethanimidamide. As a polar and basic compound, its purification can be non-trivial. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to enable the successful isolation of high-purity material.

Introduction to the Challenges

2-(2-Methoxyphenoxy)ethanimidamide is typically synthesized via the Pinner reaction from the corresponding nitrile, 2-(2-methoxyphenoxy)acetonitrile. The primary challenges in its purification stem from its inherent chemical properties:

  • Basicity: The amidine functional group is basic, leading to strong interactions with acidic stationary phases like silica gel, which can result in poor peak shape (tailing) and low recovery during chromatographic purification.

  • Polarity: The combination of the ether and amidine functionalities results in a polar molecule, which dictates the choice of appropriate solvents for chromatography and recrystallization.

  • Hydrolytic Instability: Amidines can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of the corresponding amide (2-(2-methoxyphenoxy)acetamide) as a significant impurity.

This guide will address these challenges systematically, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of 2-(2-Methoxyphenoxy)ethanimidamide.

Q1: I'm observing significant tailing and poor separation of my product on a standard silica gel column. What's causing this and how can I fix it?

A1: This is a classic problem when purifying basic compounds on acidic silica gel. The basic amidine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and potential irreversible adsorption.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Recommended: Start with 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in your mobile phase (e.g., dichloromethane/methanol).

  • Alternative Stationary Phases:

    • Basic Alumina: This is a good alternative to silica gel for the purification of basic compounds.

    • Deactivated Silica: Use commercially available base-deactivated silica gel, which has been end-capped to reduce the number of acidic silanol groups.

  • Reverse-Phase Chromatography: For the hydrochloride salt, reverse-phase chromatography (C18) can be effective. Use a mobile phase of acetonitrile/water with a suitable buffer, such as ammonium acetate.

Q2: My final product shows a persistent impurity with a similar polarity. How can I identify and remove it?

A2: A common impurity in amidine synthesis is the corresponding amide, formed by hydrolysis of the imidate intermediate or the final amidine product.

Identification:

  • NMR Spectroscopy: Look for a characteristic amide N-H signal and a carbonyl peak in the ¹³C NMR spectrum.

  • Mass Spectrometry: The amide will have a molecular weight corresponding to the replacement of the =NH group with a =O group.

Removal Strategies:

  • Careful Chromatography: Optimize your chromatographic conditions (see Q1) to achieve baseline separation. A shallower gradient or isocratic elution might be necessary.

  • Recrystallization: If your compound is crystalline (often as the hydrochloride salt), recrystallization can be a powerful purification technique. The amide impurity, being less polar, may remain in the mother liquor.

  • Aqueous Wash: If you have the free base in an organic solvent, a gentle wash with a dilute, cold aqueous acid solution can sometimes selectively protonate and extract the more basic amidine, leaving the less basic amide in the organic layer. Back-extraction of the aqueous layer with a fresh organic solvent after basification will recover your product.

Q3: My yield is consistently low after the work-up and purification. Where am I losing my product?

A3: Low yields can result from incomplete reaction, degradation during work-up, or losses during purification.

Troubleshooting the Pinner Synthesis and Work-up:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The intermediate Pinner salt is prone to hydrolysis to the ester.[1][2]

  • Temperature Control: The Pinner salt can be thermally unstable.[1][2] Maintain low temperatures during its formation and handling.

  • Work-up pH: During the conversion of the Pinner salt to the amidine with ammonia or an amine, and during subsequent aqueous washes, avoid strongly acidic or basic conditions for extended periods to minimize hydrolysis.

Troubleshooting Purification Losses:

  • Irreversible Adsorption: As mentioned in Q1, your product may be irreversibly binding to the silica gel.

  • Recrystallization Losses: Ensure you are using a minimal amount of hot solvent to dissolve your compound to achieve saturation and maximize crystal recovery upon cooling.

Q4: I'm having trouble getting my product to crystallize. What can I do?

A4: Inducing crystallization can sometimes be challenging.

Troubleshooting Crystallization:

  • Solvent Selection: The key is to find a solvent or solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below. For the hydrochloride salt, consider polar protic solvents like ethanol, methanol, or isopropanol, or mixtures with less polar co-solvents like ethyl acetate or diethyl ether.

  • Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seed Crystals: Add a tiny crystal of previously purified material.

    • Concentration: Slowly evaporate the solvent to increase the concentration of your compound.

Q5: The N-H protons in my ¹H NMR spectrum are very broad. Is this normal?

A5: Yes, broad N-H signals are common for amidines. This can be due to several factors:

  • Tautomerism: Amidines exist as tautomers, and if the exchange between them is on the NMR timescale, the signals can broaden.

  • Quadrupole Moment of Nitrogen: The nitrogen nucleus has a quadrupole moment that can lead to rapid relaxation and broadening of adjacent proton signals.

  • Proton Exchange: Exchange with residual water in the NMR solvent can also cause broadening.

Analytical Tips:

  • Low-Temperature NMR: Cooling the sample can slow down exchange processes and result in sharper signals.

  • D₂O Exchange: Adding a drop of D₂O to your NMR tube will cause the N-H protons to exchange with deuterium, leading to the disappearance of the signal and confirming its identity.

Experimental Protocols

Protocol 1: Purification of 2-(2-Methoxyphenoxy)ethanimidamide Free Base by Flash Chromatography

This protocol is designed for the purification of the free base form of the target compound.

1. Materials:

  • Crude 2-(2-Methoxyphenoxy)ethanimidamide

  • Silica gel or basic alumina

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (Et₃N) or Ammonium Hydroxide (28-30%)

  • Glass column for flash chromatography

  • TLC plates, collection tubes, and other standard laboratory glassware

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in DCM or methanol.

    • Spot the solution on a TLC plate.

    • Develop the plate in a mobile phase of DCM:MeOH (e.g., 95:5) with and without a basic modifier (e.g., 1% Et₃N).

    • Visualize the spots under UV light and/or with a suitable stain (e.g., potassium permanganate).

    • The addition of the basic modifier should result in a more well-defined spot with a higher Rf value.

  • Column Packing:

    • Prepare a slurry of silica gel or basic alumina in the initial, less polar mobile phase (e.g., 100% DCM with 1% Et₃N).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, all containing 1% Et₃N).

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent and triethylamine.

Protocol 2: Purification of 2-(2-Methoxyphenoxy)ethanimidamide Hydrochloride by Recrystallization

This protocol is suitable for purifying the hydrochloride salt of the target compound.

1. Materials:

  • Crude 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride

  • Ethanol (absolute)

  • Ethyl acetate or Diethyl ether

  • Erlenmeyer flask, condenser, heating mantle/hot plate

  • Büchner funnel and filter paper

2. Procedure:

  • Dissolution:

    • Place the crude hydrochloride salt in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can induce crystallization by scratching the inside of the flask or by adding a seed crystal.

    • Alternatively, slowly add a less polar co-solvent like ethyl acetate or diethyl ether dropwise until the solution becomes turbid, then gently warm until the solution is clear again and allow to cool.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol or the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to obtain the purified product.

Data Presentation

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Formula C₉H₁₂N₂O₂PubChem
Molecular Weight 180.21 g/mol PubChem
Appearance Expected to be a solid-
pKa (Predicted) ~10-12 (for the amidinium ion)-
Table 2: Analytical Techniques for Purity Assessment
TechniquePurposeKey Considerations
¹H and ¹³C NMR Structural confirmation and identification of impuritiesBroad N-H signals are common. Impurities like the corresponding amide or starting nitrile can often be detected.
HPLC-UV Quantitation of purity and impurity profilingA stability-indicating method should be developed to separate the parent compound from potential degradants. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/ammonium acetate) is a good starting point.
LC-MS Identification of unknown impuritiesProvides molecular weight information for impurities, aiding in their structural elucidation.
FTIR Functional group analysisLook for characteristic C=N and N-H stretches for the amidine and C≡N for any unreacted nitrile starting material.

Diagrams

Pinner Reaction and Potential Side Products

G cluster_0 Pinner Reaction cluster_1 Side Reactions Nitrile 2-(2-Methoxyphenoxy)acetonitrile Alcohol Ethanol Acid HCl (gas) Pinner_Salt Imidate Hydrochloride (Pinner Salt) Ammonia Ammonia Amidine 2-(2-Methoxyphenoxy)ethanimidamide (Desired Product) Water Water (Trace) Ester Ethyl 2-(2-Methoxyphenoxy)acetate (Ester Impurity) Heat Heat Amide 2-(2-Methoxyphenoxy)acetamide (Amide Impurity)

Caption: Synthetic pathway to 2-(2-Methoxyphenoxy)ethanimidamide and common side reactions.

Troubleshooting Logic for Chromatographic Purification

G start Poor Separation/Tailing on Silica Gel decision1 Modify Mobile Phase? start->decision1 option1 Add 1-2% Et3N or NH4OH to Eluent decision1->option1 Yes decision2 Change Stationary Phase? decision1->decision2 No end Improved Separation option1->end option2a Use Basic Alumina decision2->option2a Yes option2b Use Base-Deactivated Silica decision2->option2b decision3 Switch to Reverse Phase? decision2->decision3 No option2a->end option2b->end option3 Use C18 Column with Buffered Mobile Phase decision3->option3 Yes option3->end

Caption: Decision tree for troubleshooting the chromatographic purification of basic compounds.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.
  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Characterization of Novel Amidines.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). How can I isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Google Patents. (n.d.). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides.

Sources

Optimization

Technical Support Center: Purification of Crude 2-(2-Methoxyphenoxy)ethanimidamide

Welcome to the technical support guide for the purification of crude 2-(2-Methoxyphenoxy)ethanimidamide. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-(2-Methoxyphenoxy)ethanimidamide. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. As a strong organic base, 2-(2-Methoxyphenoxy)ethanimidamide presents unique purification challenges that require a nuanced understanding of its chemical properties. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these complexities and achieve your desired product quality.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in your crude material. 2-(2-Methoxyphenoxy)ethanimidamide is commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of 2-(2-methoxyphenoxy)acetonitrile with an alcohol (e.g., ethanol), followed by treatment with ammonia.[1][2] This process, while effective, can generate a predictable set of impurities that must be addressed.

Common Impurities and Their Origins:

  • Unreacted Starting Material: 2-(2-methoxyphenoxy)acetonitrile.

  • Pinner Salt Intermediate: The ethyl 2-(2-methoxyphenoxy)ethanimidate hydrochloride intermediate may persist if the ammonolysis step is incomplete.[3][4]

  • Hydrolysis Byproducts: Amidines are susceptible to hydrolysis, especially under acidic or basic work-up conditions in the presence of water.[5][6] This can lead to the formation of 2-(2-methoxyphenoxy)acetamide or the corresponding ethyl ester.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., ethanol, diethyl ether, dichloromethane) and reagents like HCl can be carried over.

G cluster_reaction Pinner Reaction Synthesis cluster_impurities Potential Impurities Nitrile 2-(2-Methoxyphenoxy)acetonitrile Pinner_Salt Imidate Intermediate (Pinner Salt) Nitrile->Pinner_Salt + EtOH, HCl (anhydrous) Unreacted_Nitrile Unreacted Nitrile Nitrile->Unreacted_Nitrile Incomplete Reaction Amidine Desired Product: 2-(2-Methoxyphenoxy)ethanimidamide Pinner_Salt->Amidine + NH3 Ester Ester Byproduct (Hydrolysis) Pinner_Salt->Ester Trace H2O Amide Amide Byproduct (Hydrolysis) Amidine->Amide Work-up Hydrolysis

Caption: Origin of impurities in the synthesis of 2-(2-Methoxyphenoxy)ethanimidamide.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2-(2-Methoxyphenoxy)ethanimidamide in a direct question-and-answer format.

Q1: My crude product is a persistent, sticky oil. How can I get it to solidify for easier handling and purification?

A1: The free base of many amidines can be oily or low-melting solids, making them difficult to handle and purify by recrystallization. The most reliable strategy is to convert the amidine into its hydrochloride salt. Amidines are strong bases and will readily form salts with acids like HCl.[2] These salts are typically crystalline, non-hygroscopic solids with higher melting points, making them ideal for purification by recrystallization.

  • Causality: The ionic character of the amidinium hydrochloride salt leads to a more ordered crystal lattice structure compared to the free base, which relies on weaker intermolecular forces. This results in a stable, crystalline solid.

To prepare the hydrochloride salt: Dissolve your crude oily product in a minimal amount of a dry organic solvent like diethyl ether or ethyl acetate. Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold, dry ether, and dry under vacuum.

Q2: My TLC plate shows multiple spots after the reaction. What am I likely seeing?

A2: This is a common scenario. The identity of the spots can be inferred from their relative polarity (how far they travel up the plate).

  • High Rf (Least Polar): This is likely the unreacted starting material, 2-(2-methoxyphenoxy)acetonitrile. Nitriles are significantly less polar than amidines.

  • Intermediate Rf: Spots in the middle of the TLC plate could correspond to hydrolysis byproducts like the ester or the 2-(2-methoxyphenoxy)acetamide.

  • Low Rf / Streaking at Baseline (Most Polar): This is your target compound, 2-(2-Methoxyphenoxy)ethanimidamide. As a strong base, it interacts strongly with the acidic silica gel stationary phase, causing it to stick to the baseline and often "streak".[7] To mitigate streaking, you can pre-treat the silica plate or add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to your eluent.

Q3: I'm performing an acid-base extraction to purify my amidine, but I'm getting a thick emulsion at the interface that won't separate. What should I do?

A3: Emulsions are common during the extraction of basic compounds, especially after basifying the aqueous layer. They are stabilized by partially soluble species that accumulate at the interface of the two immiscible solvents.

  • Solution 1 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by "salting out" the organic components from the aqueous layer.[8]

  • Solution 2 (Gentle Agitation): Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers. This minimizes the formation of fine droplets that lead to stable emulsions.

  • Solution 3 (Filtration): In stubborn cases, passing the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

Q4: My purified 2-(2-Methoxyphenoxy)ethanimidamide free base seems to degrade upon storage, turning yellow or gummy. How can I store it properly?

A4: The free base form of amidines can be sensitive to atmospheric moisture and carbon dioxide due to their basicity and susceptibility to hydrolysis. For long-term stability, it is highly recommended to store the compound as its hydrochloride salt.[9] The salt is significantly more stable and less reactive to atmospheric conditions. Store the hydrochloride salt in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

Section 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the most effective purification techniques.

Protocol 1: Purification via Acid-Base Extraction

This method is highly effective for separating the basic amidine from neutral impurities like unreacted nitrile or ester byproducts.[10][11]

G Start Crude Product (Amidine + Neutral Impurities) in Organic Solvent (e.g., EtOAc) Add_Acid Extract with aq. HCl Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic1 Organic Layer: Neutral Impurities (Nitrile, Ester) Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Amidinium Hydrochloride Salt (Water Soluble) Separate1->Aqueous1 Basify Add aq. NaOH to pH > 12 Aqueous1->Basify Extract_Base Extract with Organic Solvent Basify->Extract_Base Separate2 Separate Layers Extract_Base->Separate2 Aqueous2 Aqueous Layer: Inorganic Salts Separate2->Aqueous2 Discard Organic2 Organic Layer: Purified Amidine Free Base Separate2->Organic2 Dry Dry, Filter, Concentrate Organic2->Dry End Pure 2-(2-Methoxyphenoxy)ethanimidamide Dry->End

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Parameters for 2-(2-Methoxyphenoxy)ethanimidamide Stability

Welcome to the dedicated technical support center for 2-(2-Methoxyphenoxy)ethanimidamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-(2-Methoxyphenoxy)ethanimidamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address challenges you may encounter during your experiments. Our approach is grounded in established principles of chemical stability, drawing from authoritative guidelines to provide you with reliable and actionable insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(2-Methoxyphenoxy)ethanimidamide?

A1: The stability of 2-(2-Methoxyphenoxy)ethanimidamide can be influenced by several environmental factors. The most critical of these is temperature, as elevated temperatures can accelerate chemical degradation.[1][2] Other significant factors include exposure to moisture (hydrolysis), light (photolytic degradation), and extreme pH conditions (acidic or basic hydrolysis).[1][2][3][4] The presence of oxidizing agents can also lead to degradation.[2] Therefore, proper storage and handling are paramount to maintaining the compound's purity and potency.

Q2: What are the likely degradation pathways for 2-(2-Methoxyphenoxy)ethanimidamide at elevated temperatures?

A2: While specific degradation pathways for 2-(2-Methoxyphenoxy)ethanimidamide require experimental confirmation, based on its chemical structure containing an imidamide functional group, we can anticipate two primary thermal degradation routes:

  • Hydrolysis: The imidamide group is susceptible to hydrolysis, which would lead to the cleavage of the C-N double bond, yielding 2-(2-Methoxyphenoxy)acetamide and ammonia. This reaction is often catalyzed by the presence of moisture and can be accelerated by heat.[5][6][7]

  • Thermolysis: At sufficiently high temperatures, the molecule can undergo thermal decomposition, potentially leading to fragmentation of the molecule. This could involve cleavage of the ether linkage or rearrangement reactions. Amide compounds, which are structurally similar, are generally stable up to 160°C, but the exact decomposition temperature is structure-dependent.[8]

Q3: What are the visual or analytical signs of degradation for this compound?

A3: Visual signs of degradation can include a change in color (e.g., from white to yellow or brown) or a change in the physical state of the powder (e.g., clumping due to moisture absorption). However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability. The most reliable method is High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[9] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradation products.[10]

Q4: What are the general recommended storage conditions for 2-(2-Methoxyphenoxy)ethanimidamide?

A4: Based on the stability of structurally similar compounds, it is recommended to store 2-(2-Methoxyphenoxy)ethanimidamide in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[11][12] For long-term storage, refrigeration (2-8 °C) is advisable to minimize the risk of thermal degradation. For sensitive experiments, storage in a desiccator at low temperatures may be necessary to prevent both thermal degradation and hydrolysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of your stock. 2. Perform a purity check of your compound using HPLC. 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions. 4. Always allow the compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Compare the chromatogram of your current sample with a reference chromatogram of a fresh sample. 2. If new peaks are present, it is likely that your compound has degraded. 3. Consider performing a forced degradation study (see experimental protocol below) to intentionally generate and identify potential degradation products.[1][13] This can help in confirming the identity of the unknown peaks.
Change in physical appearance of the compound Absorption of moisture or thermal degradation.1. Do not use the compound if you observe significant changes in its physical appearance. 2. A change in color may indicate the formation of chromophoric degradation products. 3. Clumping is a sign of moisture absorption, which can lead to hydrolysis. 4. Discard the affected batch and use a fresh one, ensuring proper storage practices are followed.

Experimental Protocol: Determining Optimal Storage Temperature via a Forced Degradation Study

This protocol outlines a systematic approach to determine the optimal storage temperature for 2-(2-Methoxyphenoxy)ethanimidamide by subjecting it to controlled thermal stress. This type of study is a cornerstone of pharmaceutical development for establishing stability.[1][2][4][13]

Objective: To evaluate the thermal stability of 2-(2-Methoxyphenoxy)ethanimidamide at various temperatures and identify the optimal long-term storage conditions.

Materials:

  • 2-(2-Methoxyphenoxy)ethanimidamide

  • HPLC grade acetonitrile and water

  • Calibrated temperature-controlled ovens or stability chambers

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of 2-(2-Methoxyphenoxy)ethanimidamide into four separate amber glass vials.

    • Label the vials clearly: "Control," "40°C," "60°C," and "80°C."

    • The "Control" sample should be immediately stored at the recommended long-term storage condition (e.g., 2-8 °C) and protected from light.

  • Thermal Stress Conditions:

    • Place the labeled vials in the respective calibrated ovens set to 40°C, 60°C, and 80°C.

    • The duration of the study can be varied, but a typical timeframe would be to pull samples at T=0, 24, 48, and 72 hours.

  • Sample Analysis:

    • At each time point, retrieve the vials from the ovens (and the control from the refrigerator).

    • Allow the vials to equilibrate to room temperature.

    • Dissolve the contents of each vial in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Analyze each sample by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.

    • Record the peak area of the 2-(2-Methoxyphenoxy)ethanimidamide peak for each sample.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each temperature condition relative to the control sample at T=0.

    • Plot the percentage of the compound remaining versus time for each temperature.

    • Determine the degradation rate at each temperature. A significant decrease in the parent peak area (typically 5-20% degradation is targeted in forced studies) indicates instability at that temperature.[4]

Data Interpretation Table:

TemperatureTime (hours)% Compound RemainingObservations (e.g., appearance of new peaks)
Control (2-8°C) 0100-
24
48
72
40°C 0100-
24
48
72
60°C 0100-
24
48
72
80°C 0100-
24
48
72

Expected Outcomes and Recommendations:

Based on the results, you can establish an optimal storage temperature. For instance, if significant degradation is observed at 40°C, then long-term storage at room temperature would be ill-advised, and refrigerated conditions (2-8°C) would be recommended. The International Council for Harmonisation (ICH) guidelines provide a framework for interpreting stability data for regulatory purposes.[14][15][16]

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Aliquot into Vials prep1->prep2 prep3 Label Vials prep2->prep3 stress1 Control (2-8°C) stress2 40°C stress3 60°C stress4 80°C analysis1 Sample at T=0, 24, 48, 72h stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 analysis2 Dissolve in Solvent analysis1->analysis2 analysis3 HPLC Analysis analysis2->analysis3 data1 Calculate % Remaining analysis3->data1 data2 Plot Degradation Curves data1->data2 data3 Determine Optimal Temperature data2->data3

Caption: Workflow for Forced Degradation Study.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google Scholar.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). Google Scholar.
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd.
  • ICH Q1 Draft Guideline Marks a New Era for Stability Testing. (2025, September 7). StabilityHub.
  • ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. (n.d.). Google Scholar.
  • Hydrolysis of anandamide and eicosapentaenoic acid ethanolamide in mouse splenocytes. (2000, May 15). Google Scholar.
  • COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. (n.d.). Google Scholar.
  • 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price. (n.d.). IndiaMART.
  • Thermal decomposition of sodium amide | Request PDF. (2025, August 9). ResearchGate.
  • Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. (n.d.). PMC.
  • ANALYTICAL METHODS. (n.d.). Google Scholar.
  • Thermal decomposition of the prepared compounds | Download Table. (n.d.). ResearchGate.
  • 2-(2-Methoxyphenoxy)ethanamine SDS, 1836-62-0 Safety Data Sheets. (n.d.). ECHEMI.
  • mechanism of amide hydrolysis. (2019, January 15). YouTube.
  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022, February 17). MDPI.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). Google Scholar.
  • 2-(2-Methoxyphenoxy)ethanamine hydrochloride | 64464-07-9. (n.d.). MilliporeSigma.
  • Hydrolysis of Amide. (n.d.). Organic Synthesis.
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. (n.d.). USGS Publications Warehouse.

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Optimization

Technical Support Center: Resolving Solubility Issues of 2-(2-Methoxyphenoxy)ethanimidamide in Water

Introduction In the landscape of drug discovery and development, navigating the physicochemical properties of novel chemical entities is a paramount challenge. Among these, aqueous solubility stands as a critical determi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, navigating the physicochemical properties of novel chemical entities is a paramount challenge. Among these, aqueous solubility stands as a critical determinant of a compound's downstream developability, impacting everything from in vitro assay performance to oral bioavailability. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for troubleshooting and resolving solubility issues encountered with 2-(2-Methoxyphenoxy)ethanimidamide. Our approach is rooted in a deep understanding of chemical principles and provides actionable protocols to systematically overcome solubility hurdles.

Compound Profile: 2-(2-Methoxyphenoxy)ethanimidamide

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight ~180.22 g/mol Moderate molecular weight, generally favorable for solubility.
Predicted logP ~1.5 - 2.5Indicates a degree of lipophilicity, suggesting that aqueous solubility may be limited.
Predicted pKa (Amidine group) ~10.5 - 11.5The amidine group is basic and will be protonated at physiological pH, which can significantly increase aqueous solubility.
Predicted Aqueous Solubility Low (µg/mL range)The neutral form of the molecule is likely to have low intrinsic water solubility.
Salt Form Hydrochloride salt is commercially available.The salt form is expected to have higher aqueous solubility than the free base, especially in neutral to acidic pH.[1][2]

The predicted high pKa of the ethanimidamide group is the most critical factor to consider. This suggests that the compound's solubility will be highly dependent on pH. The moderately lipophilic nature, as indicated by the predicted logP, further points to the need for enabling formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve 2-(2-Methoxyphenoxy)ethanimidamide in water have failed. What should I check first?

A1: Before exploring complex formulation strategies, it's crucial to verify the fundamentals:

  • Compound Identity and Purity: Confirm the identity and purity of your compound using appropriate analytical techniques such as LC-MS or NMR. Impurities can significantly impact solubility.

  • Physical Form: Are you working with the free base or a salt form (e.g., hydrochloride)? The hydrochloride salt is expected to be more water-soluble than the free base.[1][2]

  • pH of the Solution: The high predicted pKa of the amidine group means that the compound will be more soluble in acidic conditions where it is protonated. Ensure your dissolution medium has a pH well below the pKa.

Q2: What is the expected aqueous solubility of this compound?

A2: Based on predictive models, the intrinsic aqueous solubility of the free base is expected to be low, likely in the low µg/mL range. However, the solubility of the protonated form at acidic pH will be significantly higher.

Q3: How does pH affect the solubility of 2-(2-Methoxyphenoxy)ethanimidamide?

A3: The solubility of this compound is expected to follow a classic pH-solubility profile for a basic compound. At pH values below its pKa (predicted to be around 10.5-11.5), the amidine group will be protonated, forming a more soluble cation. As the pH approaches and exceeds the pKa, the uncharged, less soluble free base will predominate, leading to a decrease in solubility.

Q4: Are there any recommended solvents for preparing a concentrated stock solution?

A4: For initial in vitro experiments, preparing a high-concentration stock solution in an organic solvent is a common practice. Given the predicted logP, solvents such as DMSO or ethanol are likely to be effective. However, it is critical to be mindful of the final concentration of the organic solvent in your aqueous assay medium to avoid solvent-induced artifacts.

Q5: I'm observing a precipitate forming over time in my aqueous solution. What could be the cause?

A5: Time-dependent precipitation can be due to several factors:

  • Metastable Solution: You may have initially formed a supersaturated, metastable solution that is crashing out over time. This is common when diluting a concentrated organic stock solution into an aqueous buffer.

  • Degradation: Amidine and amide functionalities can be susceptible to hydrolysis, especially at pH extremes and elevated temperatures.[2][3][4] The ether linkage could also be a point of degradation under harsh conditions. A change in the chemical structure could lead to a less soluble degradant.

  • Common Ion Effect: If you are using a salt form (e.g., hydrochloride) and your buffer contains high concentrations of chloride ions, this could potentially suppress solubility.

Q6: What analytical methods can I use to accurately quantify the amount of dissolved 2-(2-Methoxyphenoxy)ethanimidamide?

A6: A validated HPLC-UV method is the recommended approach for accurate quantification. The aromatic phenoxy group should provide a suitable chromophore for UV detection. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.[5][6]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Systematic Evaluation of pH-Dependent Solubility

This protocol will allow you to experimentally determine the pH-solubility profile of your compound, which is a critical first step in developing an appropriate aqueous formulation.

Materials:

  • 2-(2-Methoxyphenoxy)ethanimidamide (or its hydrochloride salt)

  • A series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system for quantification

Procedure:

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials.

  • Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C).

  • Equilibrate the samples for at least 24-48 hours to ensure they reach saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Plot the measured solubility (on a log scale) against the pH of the buffers.

Causality: This experiment directly probes the relationship between the ionization state of the basic amidine group and its aqueous solubility. The resulting pH-solubility profile will guide the selection of an appropriate buffer system for your experiments.

Protocol 2: Co-Solvent and Excipient Screening for Enhanced Solubility

If pH modification alone is insufficient to achieve the desired concentration, screening co-solvents and other pharmaceutical excipients is the next logical step.

Excipient ClassExamplesMechanism of Solubility Enhancement
Co-solvents Ethanol, Propylene Glycol, PEG 400Reduce the polarity of the aqueous medium, making it more favorable for lipophilic solutes.[7][8]
Cyclodextrins HP-β-CD, SBE-β-CDForm inclusion complexes with the drug molecule, shielding the lipophilic parts from the aqueous environment.
Surfactants Polysorbate 80, Poloxamer 188Form micelles that encapsulate the drug, increasing its apparent solubility.[9][10]

Screening Procedure:

  • Prepare stock solutions of various excipients in your chosen buffer system (determined from Protocol 1).

  • Add a known amount of 2-(2-Methoxyphenoxy)ethanimidamide to each excipient solution.

  • Follow a similar equilibration and quantification procedure as outlined in Protocol 1.

  • Compare the solubility enhancement achieved with each excipient.

Protocol 3: Stability Assessment in Aqueous Solution

This protocol provides a framework for evaluating the chemical stability of your compound in your chosen formulation.

Procedure:

  • Prepare a solution of 2-(2-Methoxyphenoxy)ethanimidamide in your optimized buffer/excipient system at a known concentration.

  • Aliquot the solution into several vials and store them at different conditions (e.g., 4 °C, 25 °C, 40 °C).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.

  • Analyze the sample by HPLC-UV, quantifying the peak area of the parent compound and observing the appearance of any new peaks that may correspond to degradation products.

  • Plot the percentage of the parent compound remaining over time for each condition.

Causality: This study will identify potential degradation pathways (e.g., hydrolysis, oxidation) and help establish the appropriate storage conditions and shelf-life for your aqueous formulations. Amidines can be susceptible to hydrolysis, which would cleave the C-N double bond.[11]

Visualizations

G start Start: Solubility Issue with 2-(2-Methoxyphenoxy)ethanimidamide check_basics Verify Compound Purity and Form (Free Base vs. Salt) start->check_basics ph_optimization Protocol 1: pH-Dependent Solubility Study check_basics->ph_optimization solubility_achieved Is Target Concentration Achieved? ph_optimization->solubility_achieved co_solvent_screen Protocol 2: Co-Solvent/Excipient Screening solubility_achieved->co_solvent_screen No end_solution Optimized Aqueous Formulation solubility_achieved->end_solution Yes stability_assessment Protocol 3: Stability Assessment co_solvent_screen->stability_assessment stability_assessment->end_solution

Caption: A decision tree for troubleshooting solubility issues.

G cluster_0 pH vs. Solubility Profile pH pH LogS Log(Solubility) Low pH (Protonated) Low pH (Protonated Form Dominates) High Solubility High Solubility Low pH (Protonated)->High Solubility High pH (Free Base) High pH (Free Base Dominates) Low Solubility Low Solubility High pH (Free Base)->Low Solubility pKa pKa (~10.5-11.5) pKa->Low Solubility

Caption: pH-solubility relationship based on predicted pKa.

G start Sample Preparation hplc HPLC System (Pump, Autosampler, Column Oven) start->hplc column Reversed-Phase C18 Column hplc->column detector UV Detector column->detector data Data Acquisition and Analysis detector->data

Caption: A typical workflow for HPLC-UV analysis.

References

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • ResearchGate. (2019, August 12). Hydrolytic deamination reactions of amidine and nucleobase derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-[2-(2-Methoxyphenoxy)ethoxy]ethanamine Env. Fate/Transport. Retrieved from [Link]

  • TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. PubChem. Retrieved from [Link]

  • SpringerLink. (n.d.). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Retrieved from [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Functionality of amidines and amidrazones. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 9). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

  • EBSCO. (n.d.). Amides | Chemistry | Research Starters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, April 3). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction of Physicochemical Properties. Retrieved from [Link]

  • ChemRxiv. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. Retrieved from [Link]

  • SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Prediction of Aqueous Solubility of Drug-Like Compounds by Using an Artificial Neural Network and Least-Squares Support Vector Machine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 4). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 11). A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2018, April 15). Degradation Profiling of Pharmaceuticals: A Review. Retrieved from [Link]

  • Semantic Scholar. (2007, August 13). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Retrieved from [Link]

  • IAPC Journals. (2020, April 3). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Retrieved from [Link]

  • LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-methoxyphenoxy)ethanimidamide hydrochloride (C9H12N2O2). Retrieved from [Link]

  • MDPI. (2025, March 13). Method Validation and Determination of Ametryn Pesticide in Water Samples by QuEChERS-GC-MS. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • MDPI. (2024, July 30). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • Journal of Analytical and Bioanalytical Methods. (n.d.). Development and validation of an HPLC-UV method for purity determination of DNA. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP of each model chemical, and the composition, saturation solubility.... Retrieved from [Link]

  • DiVA. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved from [Link]

  • AERU. (2025, August 6). 2-methoxy-1-methyl-ethyl)amino)-2-oxo-ethylsulfinylacetic acid (Ref: M656PH031). Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during 2-(2-Methoxyphenoxy)ethanimidamide formation

Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)ethanimidamide Welcome to the technical support guide for the synthesis of 2-(2-methoxyphenoxy)ethanimidamide. This document provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)ethanimidamide

Welcome to the technical support guide for the synthesis of 2-(2-methoxyphenoxy)ethanimidamide. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to minimize side reactions and maximize the yield and purity of your target compound.

Understanding the Synthetic Landscape: The Pinner Reaction and Its Pitfalls

The most direct and widely employed route to 2-(2-methoxyphenoxy)ethanimidamide is the conversion of its corresponding nitrile, 2-(2-methoxyphenoxy)acetonitrile. This is typically achieved via the Pinner reaction, a two-step process involving the formation of an intermediate alkyl imidate salt (a "Pinner salt"), followed by ammonolysis.[1][2]

While effective, the Pinner salt intermediate is highly reactive and susceptible to competing reaction pathways, primarily driven by the presence of nucleophiles other than the intended ammonia. The most critical challenge is preventing hydrolysis, which leads to the formation of undesired amide and ester byproducts.

Below is a diagram illustrating the intended synthetic route and the primary off-target reactions that can compromise your synthesis.

G Nitrile 2-(2-Methoxyphenoxy)acetonitrile PinnerSalt Alkyl Imidate Intermediate (Pinner Salt) Nitrile->PinnerSalt + Alcohol (ROH) + Anhydrous HCl Amidine Target: 2-(2-Methoxyphenoxy)ethanimidamide PinnerSalt->Amidine + Ammonia (NH3) (Desired Path) Amide Side Product: 2-(2-Methoxyphenoxy)acetamide PinnerSalt->Amide + Trace H₂O (Hydrolysis) Ester Side Product: Alkyl 2-(2-Methoxyphenoxy)acetate PinnerSalt->Ester + Trace H₂O (Hydrolysis)

Caption: Core reaction pathway and major side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is contaminated with a significant amount of 2-(2-methoxyphenoxy)acetamide. What is the cause and how can I prevent it?

A1: This is the most frequently observed side reaction. The formation of the amide byproduct, 2-(2-methoxyphenoxy)acetamide, occurs through two primary mechanisms:

  • Hydrolysis of the Imidate Intermediate: The Pinner salt is extremely sensitive to moisture. Even trace amounts of water in your solvents or reagents can hydrolyze the imidate to the corresponding amide.[3][4] The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate, and under certain conditions, the reaction can be stopped at this stage.[4][5]

  • Thermal Decomposition: Pinner salts are thermodynamically unstable. At elevated temperatures, the alkyl imidate hydrochloride can rearrange to form the N-alkyl amide and an alkyl chloride, though hydrolysis is the more common culprit in this specific synthesis.[1][6]

Corrective Actions:

  • Rigorous Anhydrous Conditions: This is non-negotiable. All glassware must be oven- or flame-dried under vacuum or inert gas. Solvents (e.g., diethyl ether, methanol, ethanol) must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ether, magnesium for alcohols).

  • Use Anhydrous HCl: The acid catalyst must be scrupulously dry. Use either anhydrous HCl gas bubbled directly through the cooled reaction mixture or a fresh, commercially available solution of HCl in an anhydrous solvent like dioxane or diethyl ether.[7]

  • Strict Temperature Control: Maintain the reaction temperature at or below 0 °C during the formation of the Pinner salt.[6] This minimizes both potential thermal degradation and side reactions.

Q2: I've isolated an ester byproduct, such as methyl or ethyl 2-(2-methoxyphenoxy)acetate. Why is this forming instead of the amide?

A2: The formation of an ester is also a result of Pinner salt hydrolysis. The partitioning of the tetrahedral intermediate formed during hydrolysis between the amide and ester products is highly dependent on the pH of the medium.[8][9][10] While both can form, the key takeaway is the same: water is present in your reaction. The corrective actions are identical to those for preventing amide formation—focus on maintaining strictly anhydrous conditions.

Q3: My reaction yield is consistently low, even when I manage to control the amide and ester side products. What else could be going wrong?

A3: Low yields can stem from several factors beyond the formation of obvious byproducts:

  • Incomplete Pinner Salt Formation: The initial reaction between the nitrile and the alcohol may not have gone to completion. This can be due to insufficient HCl catalyst, reaction time being too short, or a non-optimal temperature. Ensure a continuous, gentle stream of HCl gas is passed through the solution or that a sufficient molar excess of the HCl solution is used.

  • Inefficient Ammonolysis: The conversion of the Pinner salt to the amidine requires an adequate excess of ammonia. If the concentration of ammonia is too low, the reaction may stall. It's common to use a saturated solution of ammonia in an anhydrous alcohol.

  • Product Loss During Workup: The product, 2-(2-methoxyphenoxy)ethanimidamide, is typically isolated as its hydrochloride salt. This salt has significant water solubility. During workup, avoid excessive washing with aqueous solutions. If an extraction is necessary, ensure the aqueous phase is saturated with sodium chloride to minimize loss of your product.

  • Degradation: If the pH becomes strongly basic during work-up or if the product is heated for extended periods, the amidine itself can be susceptible to hydrolysis back to the amide.

Q4: The reaction mixture turned dark brown or black and produced a tarry, intractable material. What happened?

A4: The formation of tar or polymeric material is a clear sign of decomposition. This is almost always caused by excessive heat or an overly high concentration of the acid catalyst. The Pinner reaction is exothermic, especially during the introduction of HCl gas. If the temperature is not carefully controlled with an ice-salt or dry ice-acetone bath, localized heating can occur, leading to degradation of the starting materials and intermediates. Always add your acid catalyst slowly to a well-stirred, chilled solution.

Recommended Protocols for High-Purity Synthesis

This section provides a detailed, step-by-step protocol designed to minimize the side reactions discussed above.

Protocol 1: Synthesis of 2-(2-Methoxyphenoxy)ethanimidamide Hydrochloride

Step A: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

  • Preparation: Under a dry nitrogen or argon atmosphere, add 2-(2-methoxyphenoxy)acetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.

  • Solvent Addition: Add anhydrous diethyl ether to the flask to create a 0.5 M solution with respect to the nitrile.

  • Cooling: Cool the stirred solution to between -10 °C and 0 °C using an ice-salt bath.

  • HCl Addition: Bubble dry, anhydrous hydrogen chloride (HCl) gas through the solution at a slow, steady rate. Alternatively, add a 2 M solution of HCl in anhydrous diethyl ether (2.0 eq) dropwise via a syringe pump over 1-2 hours.

  • Reaction: Maintain the temperature below 5 °C. The Pinner salt will often precipitate as a white solid. Allow the reaction to stir at 0 °C for 12-18 hours after HCl addition is complete.

  • Isolation (Optional but Recommended): If the salt has precipitated, it can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and quickly dried under vacuum before proceeding to the next step. This removes excess HCl and byproducts.

Step B: Ammonolysis to the Amidine Hydrochloride

  • Ammonia Solution: In a separate flame-dried flask, prepare a solution of ammonia in anhydrous ethanol by bubbling anhydrous ammonia gas through ethanol at 0 °C until saturation is reached (approx. 5-7 M). A large excess (5-10 equivalents) of ammonia is recommended.

  • Addition: Cool the ethanolic ammonia solution to 0 °C. Slowly add the Pinner salt (or the entire reaction mixture from Step A if not isolated) to the cold ammonia solution with vigorous stirring.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature for 24-48 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Remove the precipitated ammonium chloride (NH₄Cl) by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(2-methoxyphenoxy)ethanimidamide hydrochloride can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether or isopropanol.

Table 1: Critical Parameter Control
ParameterRecommended ConditionRationale for Minimizing Side Reactions
Water Content Strictly AnhydrousPrevents hydrolysis of the Pinner salt to amide and ester byproducts.[6]
Temperature -10 °C to 5 °CSuppresses thermal decomposition of the unstable Pinner salt and reduces rates of side reactions.[1]
HCl Addition Slow, controlled ratePrevents localized overheating and potential polymerization/decomposition.
Ammonia 5-10 molar excessEnsures complete and efficient conversion of the Pinner salt to the desired amidine, outcompeting other nucleophiles.[11]
Atmosphere Inert (N₂ or Ar)Prevents atmospheric moisture from entering the reaction.

Visual Troubleshooting Workflow

If you encounter issues, use the following diagnostic workflow to identify the root cause and determine the appropriate corrective action.

G Start Analyze Crude Product (NMR, LC-MS) HighAmide High Amide Impurity? Start->HighAmide LowConversion Low Conversion of Nitrile? HighAmide->LowConversion No FixWater ACTION: - Use freshly dried solvents/reagents - Ensure inert atmosphere - Verify anhydrous HCl source HighAmide->FixWater Yes Tarry Tarry/Dark Mixture? LowConversion->Tarry No FixAcid ACTION: - Increase HCl equivalents - Extend Pinner reaction time - Confirm nitrile purity LowConversion->FixAcid Yes Clean High Purity Product Tarry->Clean No FixTemp ACTION: - Improve cooling bath efficiency - Add HCl catalyst more slowly - Ensure vigorous stirring Tarry->FixTemp Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Deslongchamps, P., et al. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(11), 1601-1615. [Link]

  • Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Journal of Chemistry, 53(19), 2791-2807. [Link]

  • Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1973). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 95(4), 1253–1265. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • Deslongchamps, P., et al. (2015). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. [Link]

  • Neubauer, A., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1578. [Link]

  • Yacoo Science. (2018). Introduction of Guanfacine Hydrochloride and Preparing Methods. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • PubChem. 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride. [Link]

  • Google Patents. (2017). CN106831496A - The preparation method of Guanfacine Hydrochloride.
  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Chemistry LibreTexts. (2023). 20.7 Chemistry of Nitriles. [Link]

  • SynArchive. Pinner Reaction. [Link]

  • YouTube. (2019). Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

  • Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. [Link]

  • PrepChem.com. (2023). Synthesis of b) 2-(4-Methoxyphenoxy)acetamidine. [Link]

  • Organic-Chemistry.org. (2024). Nitrile to Amide. [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]

Sources

Optimization

Technical Support Center: Storage &amp; Stability of 2-(2-Methoxyphenoxy)ethanimidamide

Executive Summary & Core Directive 2-(2-Methoxyphenoxy)ethanimidamide (CAS: 785724-01-8 / HCl Salt: 67386-40-7) is a functionalized amidine. While the phenoxy-ether backbone provides some steric stability, the amidine mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-(2-Methoxyphenoxy)ethanimidamide (CAS: 785724-01-8 / HCl Salt: 67386-40-7) is a functionalized amidine. While the phenoxy-ether backbone provides some steric stability, the amidine moiety (-C(=NH)NH₂) is thermodynamically unstable in the presence of moisture, serving as a "chemical sponge" for water.

The Critical Failure Mode: Hydrolysis. Unlike amides, amidines are highly basic and nucleophilic. Upon exposure to atmospheric moisture, the amidine carbon undergoes nucleophilic attack by water, releasing ammonia and irreversibly collapsing into 2-(2-methoxyphenoxy)acetamide . This degradation is often undetectable by visual inspection until significant potency loss has occurred.

Immediate Action Required:

  • Store at -20°C in a dedicated, non-frost-free freezer.

  • Desiccate: Secondary containment with active silica gel or molecular sieves is mandatory.

  • Purge: Overlay with Argon or Nitrogen after every use.

Degradation Mechanism & Signaling

To understand why strict storage is necessary, you must visualize the degradation pathway. The amidine group is not static; it exists in equilibrium with its tautomers and is highly susceptible to nucleophilic attack.

Figure 1: Hydrolytic Degradation Pathway of 2-(2-Methoxyphenoxy)ethanimidamide

DegradationPathway Active 2-(2-Methoxyphenoxy) ethanimidamide (Active Compound) Intermediate Tetrahedral Intermediate Active->Intermediate Nucleophilic Attack Moisture + H₂O (Atmospheric Moisture) Moisture->Intermediate Ammonia NH₃ (Ammonia Release) Intermediate->Ammonia Inactive 2-(2-Methoxyphenoxy) acetamide (Primary Degradant) Intermediate->Inactive Collapse & Elimination Acid 2-(2-Methoxyphenoxy) acetic acid (Secondary Degradant) Inactive->Acid Prolonged Hydrolysis (Extreme pH/Heat)

Caption: The irreversible hydrolysis of the amidine group releases ammonia, yielding the inactive amide. This reaction is autocatalytic in moist environments.

Storage Protocol & Specifications

This protocol is designed to be self-validating . If you follow these steps and observe degradation, the failure lies in the raw material source, not the storage method.

Table 1: Optimized Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering T from 25°C to -20°C slows hydrolysis rates by ~20-30 fold.
Humidity < 10% RH Amidines are hygroscopic.[1] Moisture absorption lowers the glass transition temperature (Tg), increasing molecular mobility and reactivity.
Atmosphere Inert Gas (Ar/N₂) Prevents oxidative cleavage of the ether linkage and excludes atmospheric moisture. Argon is preferred (heavier than air).
Container Amber Glass + Parafilm Amber glass blocks UV (preventing photo-oxidation). Parafilm creates a secondary seal against gas exchange.
Solvent Form Solid State Only NEVER store as a stock solution for >24h. The half-life in aqueous solution at pH 7 is significantly shorter than in solid state.
Troubleshooting Guide

This section addresses specific anomalies you may encounter.

Scenario A: The "Sticky" Solid
  • Symptom: The white crystalline powder has turned into a gummy or sticky residue.

  • Diagnosis: Hygroscopic Failure. The salt form (likely HCl) has absorbed water, dissolving the crystal lattice. This creates a highly concentrated aqueous micro-environment where hydrolysis is accelerated.

  • Validation: Run an LC-MS. You will likely see a mass shift of +1 Da (Amidine MW 180.2 -> Amide MW 181.2 is +1, but chemically it is +H2O -NH3 = +18 -17 = +1). Correction: The mass change is Amidine (R-C(=NH)NH2) to Amide (R-C(=O)NH2). Mass change: +O -NH = +16 -15 = +1 Da.

  • Solution: The sample is compromised. Do not attempt to dry and reuse; the chemical integrity is lost.

Scenario B: Unexpected Ammonia Odor
  • Symptom: Upon opening the vial, a faint smell of ammonia is detected.

  • Diagnosis: Active Hydrolysis. As shown in Figure 1, the leaving group during degradation is ammonia gas.

  • Validation: Place a damp pH strip above the open vial (do not touch the solid). If it turns blue (basic), ammonia gas is present.

  • Solution: Discard immediately. The compound has degraded significantly.

Scenario C: Extra Peak in HPLC (RRT ~1.1)
  • Symptom: A new peak appears slightly after the main peak in Reverse Phase HPLC.

  • Diagnosis: Amide Formation. The corresponding amide is less polar than the amidine (loss of the charged/basic amidine group) and will typically elute later on a C18 column.

  • Solution: If the impurity is <5%, you may repurify via recrystallization (isopropanol/ether), but re-synthesis is safer.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO stock solutions at -20°C? A: Not recommended for >1 week. While DMSO is aprotic, it is hygroscopic. Over time, DMSO absorbs water from the air (even in a freezer), which will eventually hydrolyze the amidine. If you must store stocks, use anhydrous DMSO , seal under Argon, and use single-use aliquots to avoid freeze-thaw cycles.

Q2: How do I transport this compound between labs? A: Transport on dry ice is the gold standard. If dry ice is unavailable, blue ice (4°C) is acceptable for transit times <24 hours, provided the vial is sealed with Parafilm and placed inside a secondary desiccated bag.

Q3: Is the Hydrochloride salt more stable than the free base? A: Yes. The protonation of the amidine nitrogen (forming the amidinium ion) reduces the electrophilicity of the carbon center, making it less susceptible to nucleophilic attack by water. Always prefer the HCl salt (CAS 67386-40-7) for storage over the free base.

Experimental Validation: Purity Check Protocol

Before using valuable biological reagents, validate your compound using this rapid check.

Figure 2: Purity Validation Workflow

Validation Start Start: Suspect Sample Visual Visual Inspection: Caking or Discoloration? Start->Visual Smell Olfactory Check: Ammonia Odor? Visual->Smell No Discard DISCARD (Irreversible Degradation) Visual->Discard Yes HPLC Analytical QC: Run RP-HPLC (C18) Smell->HPLC No Smell->Discard Yes Decision Decision Node HPLC->Decision Decision->Discard New Peak > 2% Proceed PROCEED (Purity > 98%) Decision->Proceed Single Peak

Caption: A logic gate for determining sample viability. Visual and olfactory checks precede expensive analytical methods.

HPLC Method Parameters (Suggested):

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Acidic pH stabilizes the amidine).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Phenoxy absorption).

References
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride (CID 15561339).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (General reference for Amidine hydrolysis kinetics).
  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press. (Mechanistic source for hydrolytic instability of amidines vs. amides).

Sources

Troubleshooting

Strategies for isolating 2-(2-Methoxyphenoxy)ethanimidamide from reaction mixtures

Welcome to the technical support resource for the isolation and purification of 2-(2-Methoxyphenoxy)ethanimidamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the isolation and purification of 2-(2-Methoxyphenoxy)ethanimidamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying this polar, basic compound from complex reaction mixtures. The following question-and-answer section provides in-depth, field-proven strategies, troubleshooting tips, and the scientific rationale behind our recommended protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key physicochemical properties of 2-(2-Methoxyphenoxy)ethanimidamide that I must consider for its isolation?

A1: Understanding the core properties of your target molecule is the foundation of a successful isolation strategy. 2-(2-Methoxyphenoxy)ethanimidamide has two defining characteristics that dictate its behavior:

  • Basicity: The ethanimidamide (amidine) functional group is strongly basic. Amidines are among the strongest organic bases, and they will readily protonate in the presence of acid to form a water-soluble salt (e.g., the hydrochloride salt).[1][2] This property is the cornerstone of purification via acid-base extraction.

  • Polarity: The presence of two ether linkages and the nitrogen-rich amidine group makes this a highly polar molecule.[3] This high polarity means it will have limited solubility in non-polar organic solvents but good solubility in polar solvents and, when protonated, in water. This polarity also presents a challenge for standard normal-phase silica gel chromatography.

These two features—basicity and polarity—are not problems but rather tools you can exploit for selective isolation, primarily through pH-dependent liquid-liquid extraction.

Q2: My synthesis was based on the Pinner reaction, starting from 2-(2-methoxyphenoxy)acetonitrile and an alcohol with HCl gas. What is the best initial work-up procedure?

A2: The Pinner reaction is a classic method for synthesizing amidines from nitriles.[4][5][6] The crude reaction mixture typically contains your desired amidine hydrochloride salt, unreacted nitrile, excess alcohol, and a significant amount of HCl. The goal of the initial work-up is to separate the basic product from the neutral starting material and other byproducts. An acid-base extraction is the most efficient method.[7][8][9]

  • Quenching & Dilution: Carefully quench the reaction mixture by adding it to a chilled, stirred beaker of water or ice. This will dissolve the polar amidine hydrochloride salt. Dilute this aqueous solution with an immiscible organic solvent suitable for dissolving the neutral starting material, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Separation of Neutral Impurities: Transfer the biphasic mixture to a separatory funnel. The unreacted, neutral 2-(2-methoxyphenoxy)acetonitrile will partition into the organic layer. Your protonated, water-soluble amidine hydrochloride will remain in the acidic aqueous layer.

    • Separate the layers.

    • Wash the aqueous layer 1-2 more times with fresh organic solvent (DCM or EtOAc) to ensure complete removal of any non-basic impurities. Retain the aqueous layer, as this contains your product.

  • Liberation and Extraction of the Free Base:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add a strong base, such as 5M NaOH or a saturated Na₂CO₃ solution, while stirring until the pH is strongly basic (pH > 12). This deprotonates the amidine salt, converting it back to the neutral (but still polar) free base.

    • Extract the amidine free base from the now basic aqueous solution using a suitable organic solvent. Due to the product's polarity, multiple extractions (3-5 times) with a solvent like DCM are recommended to ensure a good recovery.

  • Drying and Concentration: Combine the organic extracts containing the free base, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-(2-Methoxyphenoxy)ethanimidamide free base.

The following workflow diagram illustrates this acid-base extraction strategy.

RM Crude Pinner Reaction Mixture (Amidine HCl, Nitrile, Acid, Alcohol) Quench 1. Quench with Water 2. Add Organic Solvent (e.g., DCM) RM->Quench SepFunnel1 Liquid-Liquid Extraction (Acidic) Quench->SepFunnel1 AqLayer1 Aqueous Layer (Amidine HCl) SepFunnel1->AqLayer1 Retain OrgLayer1 Organic Layer (Nitrile, Alcohol) SepFunnel1->OrgLayer1 Discard Basify Adjust to pH > 12 (e.g., with 5M NaOH) AqLayer1->Basify SepFunnel2 Liquid-Liquid Extraction (Basic) Basify->SepFunnel2 AqLayer2 Aqueous Layer (Inorganic Salts) SepFunnel2->AqLayer2 Discard OrgLayer2 Organic Layer (Amidine Free Base) SepFunnel2->OrgLayer2 Retain Dry Dry (Na₂SO₄), Filter, Concentrate OrgLayer2->Dry CrudeProduct Crude Amidine Free Base Dry->CrudeProduct Start Crude Amidine Free Base (Is it an oil or solid?) Decision Attempt Crystallization? Start->Decision Salt Convert to HCl salt and crystallize. Decision->Salt Yes Failure Fails to Crystallize / Remains an Oil Decision->Failure No / Fails Success Pure Crystalline Salt Salt->Success Chromatography Purify by Chromatography Failure->Chromatography SPE SPE (SCX Cartridge) For fast cleanup Chromatography->SPE Silica Modified Silica Gel (add TEA or NH₄OH) Chromatography->Silica HILIC HILIC For high polarity Chromatography->HILIC PureBase Pure Amidine Free Base SPE->PureBase Silica->PureBase HILIC->PureBase

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis Guide: 2-(2-Methoxyphenoxy)ethanimidamide

Executive Summary Product: 2-(2-Methoxyphenoxy)ethanimidamide (typically as HCl salt).[1] Primary Application: Peptidomimetic fragment, adrenergic receptor ligand synthesis, and protease inhibitor scaffold. Analytical Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-(2-Methoxyphenoxy)ethanimidamide (typically as HCl salt).[1] Primary Application: Peptidomimetic fragment, adrenergic receptor ligand synthesis, and protease inhibitor scaffold. Analytical Challenge: Distinguishing the labile amidine functionality from its synthetic precursor (nitrile ) and its hydrolytic degradation product (primary amide ).

This guide provides a comparative spectral analysis to validate the structural integrity of 2-(2-Methoxyphenoxy)ethanimidamide. Unlike standard spectral lists, this document focuses on the differential diagnosis of the molecule against its specific "silent" impurities using 1H NMR in DMSO-d6.

Part 1: Structural Context & The Analytical Challenge

The target molecule combines a guaiacol (2-methoxyphenol) ether core with an amidine tail. The primary analytical risk is the hydrolytic instability of the amidine group. Upon exposure to moisture, the amidine (


) degrades to the thermodynamically stable primary amide (

).

Why 1H NMR? While LC-MS confirms mass, it often fails to distinguish the amidine from the amide due to in-source fragmentation or similar ionization patterns (


). 1H NMR is the only definitive method to assess the protonation state and tautomeric integrity of the amidine group.
Structural Logic Diagram

The following diagram illustrates the proton environments and the splitting logic used for assignment.

G Mol 2-(2-Methoxyphenoxy) ethanimidamide Ring Aromatic Ring (Guaiacol Core) Mol->Ring Link Ether Linkage (-O-CH2-) Mol->Link Func Amidine Group (-C(=NH)NH2) Mol->Func H_Ar 4 Ar-H 6.8 - 7.1 ppm (Multiplet) Ring->H_Ar H_OMe Methoxy (-OCH3) ~3.80 ppm (Singlet) Ring->H_OMe H_CH2 Methylene (-CH2-) 4.8 - 5.1 ppm (Singlet) Link->H_CH2 H_NH Amidine NH 8.5 - 9.5 ppm (Broad Singlets) Func->H_NH

Figure 1: Structural connectivity and expected 1H NMR signal environments.

Part 2: Comparative Spectral Analysis (The "Product" vs. Alternatives)

This section compares the target molecule against its two most common "impostors": the Nitrile Precursor (starting material) and the Amide Byproduct (degradation).

Comparative Shift Table (DMSO-d6, 400 MHz)
Proton GroupTarget: Amidine (HCl Salt) Alternative 1: Nitrile (Precursor) Alternative 2: Amide (Hydrolysis) Diagnostic Note
Solvent DMSO-d6DMSO-d6DMSO-d6DMSO is required to see NH protons.
Amidine/Amide NH 8.8 - 9.4 ppm (4H, br s) Absent 7.0 - 7.6 ppm (2H, br s) CRITICAL: Amidine NH is significantly downfield and integrates to 3-4H (depending on salt/tautomer) vs 2H for amide.
Methylene (-CH2-) 4.85 - 5.00 ppm (s) ~5.10 ppm (s)~4.45 ppm (s)The cationic amidine deshields the CH2 more than the neutral amide but less than the nitrile.
Methoxy (-OCH3) 3.82 ppm (s)3.84 ppm (s)3.80 ppm (s)Not diagnostic; remains constant.
Aromatic (Ar-H) 6.80 - 7.10 ppm (m)6.90 - 7.20 ppm (m)6.80 - 7.00 ppm (m)Minor variations; not reliable for purity assay.
Differential Diagnosis Workflow

The following decision tree outlines how to interpret the spectrum during in-process control.

Workflow Start Acquire 1H NMR (DMSO-d6) CheckNH Check 8.0 - 10.0 ppm region Start->CheckNH Result1 Broad signals @ 8.5-9.5 ppm? CheckNH->Result1 YesAmidine Target: Amidine confirmed (Check Integral ~3-4H) Result1->YesAmidine Yes NoAmidine No signals > 8.0 ppm Result1->NoAmidine No CheckAmide Check 7.0 - 7.6 ppm NoAmidine->CheckAmide Result2 Broad signals present? CheckAmide->Result2 YesAmide Impurity: Amide (Hydrolysis) Result2->YesAmide Yes NoSignals Impurity: Nitrile (Precursor) Result2->NoSignals No

Figure 2: Logic flow for identifying the target versus common impurities.

Part 3: Detailed Assignments & Mechanism

The Amidine Proton Exchange (8.5 - 9.5 ppm)

In the HCl salt form, the amidine group is protonated (


).
  • Observation: You will typically see two broad singlets or one very broad hump integrating to 4 protons (3 exchangeable + 1 acidic proton from HCl often merging).

  • Restricted Rotation: The C-N bond has partial double bond character, often causing the protons to appear as distinct environments (E/Z isomers) at room temperature.

  • Validation: These peaks must disappear upon

    
     shake.
    
The Methylene "Bridge" (4.8 - 5.0 ppm)

This singlet is the most sensitive non-exchangeable marker.

  • Mechanism: The oxygen atom exerts an inductive effect (-I), shifting it downfield. The amidinium cation exerts a strong field effect, shifting it further downfield compared to the neutral amide.

  • Shift Logic: Nitrile (~5.1) > Amidine (~4.9) > Amide (~4.5).

The Guaiacol Core (6.8 - 7.1 ppm & 3.8 ppm)
  • Aromatic: The 2-substituted benzene ring creates an ABCD system, appearing as a complex multiplet.

  • Methoxy: A sharp, intense singlet at ~3.8 ppm. This serves as an excellent internal standard for integration (set to 3H).

Part 4: Experimental Protocol

To ensure reproducibility and prevent "false negatives" (where NH signals are lost due to exchange), follow this strict protocol.

Reagents
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS. Note: Do not use CDCl3; the amidine salt is often insoluble, and NH protons broaden into the baseline.

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of the 2-(2-Methoxyphenoxy)ethanimidamide HCl salt.

    • Add 0.6 mL of DMSO-d6.

    • Critical: Ensure the sample is fully dissolved. If the solution is cloudy, the baseline will distort, obscuring the broad amidine peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to 5 seconds . Reason: Amidine protons have long T1 relaxation times; a short D1 will under-integrate these critical peaks.

    • Scans: Minimum 16 scans (64 recommended for clear impurity detection).

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the DMSO residual quintet to 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) to smooth broad NH signals.

Self-Validating Step: The D2O Shake

If the spectrum is ambiguous (e.g., overlapping peaks in the 7-8 ppm region):

  • Add 2 drops of

    
     to the NMR tube.
    
  • Shake vigorously and let stand for 5 minutes.

  • Re-acquire the spectrum.[2]

  • Result: The signals at 8.5-9.5 ppm (Amidine) must vanish. The signal at 4.9 ppm (Methylene) will remain but may shift slightly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for functional group shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link

  • PubChem. (n.d.).[3][4] 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride.[1] National Library of Medicine. Link

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods: Amidine Chemical Shifts. University of Wisconsin-Madison. Link

  • Clement, B., & Raether, W. (1985). Amidines: Structure and biological activity.[3] Arzneimittel-Forschung. (Foundational work on amidine stability and analysis).

Sources

Comparative

High-Resolution Mass Spectrometry Profiling of 2-(2-Methoxyphenoxy)ethanimidamide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(2-Methoxyphenoxy)ethanimidamide . It is designed for researchers requiring structural confirmation, method developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(2-Methoxyphenoxy)ethanimidamide . It is designed for researchers requiring structural confirmation, method development, or impurity profiling in drug discovery workflows.

Method Comparison and Structural Elucidation Guide

 | MW:  180.20  g/mol 

Executive Summary

2-(2-Methoxyphenoxy)ethanimidamide presents a unique challenge in mass spectrometry due to the competing fragmentation pathways of its basic amidine moiety and the electron-rich guaiacol (2-methoxyphenol) ether core.

This guide compares the performance of Electrospray Ionization (ESI-CID) against Electron Ionization (EI) for this compound.

  • ESI-QTOF (Soft Ionization): Recommended for quantitative analysis and intact molecular weight confirmation. The dominant pathway is the neutral loss of ammonia (

    
    ).
    
  • EI-GC/MS (Hard Ionization): Recommended for structural fingerprinting and differentiation from meta- and para- isomers via the "ortho-effect."

Comparative Analysis: ESI-CID vs. EI

The following table summarizes the spectral signatures observed under different ionization energies.

FeatureESI-QTOF (Soft Ionization) EI-GC/MS (Hard Ionization)
Primary Ion

(Dominant)

(Weak/Absent)
Base Peak


or

Key Mechanism Charge-Remote Fragmentation (Amidine driven)Radical-Induced Cleavage (Ether/Alpha driven)
Isomer Selectivity Low (Spectra of 2-, 3-, 4-OMe are similar)High (Ortho-effect distinguishes 2-OMe)
Detection Limit Picogram range (High Sensitivity)Nanogram range

Fragmentation Mechanisms & Pathways

ESI-CID Pathway (Protonated State)

In positive ESI, the molecule is protonated at the most basic site: the imine nitrogen of the amidine group (


).
  • Primary Pathway (Neutral Loss of Ammonia): The most energetically favorable channel is the expulsion of

    
     (17 Da) to form the corresponding nitrile cation. This is diagnostic for unsubstituted amidines.
    
    
    
    
  • Secondary Pathway (Ether Cleavage): Higher collision energies (CE > 25 eV) induce cleavage of the ether bond, often yielding the tropylium-like ion derived from the methoxyphenoxy group or the protonated guaiacol species.

The "Ortho-Effect" (Structural Differentiation)

The 2-methoxy substituent is critical for distinguishing this compound from its 3-methoxy and 4-methoxy isomers.

  • Mechanism: In the ortho isomer, the methoxy oxygen can interact spatially with the ether chain or the aromatic ring protons.

  • Signature: In EI, this often leads to the direct loss of formaldehye (

    
    ) or methanol (
    
    
    
    ) via a 6-membered transition state, a pathway sterically forbidden in meta and para isomers.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation from the precursor ion to diagnostic fragments.

FragmentationPathway cluster_0 Primary Event Precursor Precursor [M+H]+ m/z 181.09 (Amidine Protonated) Nitrile Nitrile Cation m/z 164.06 (Diagnostic) Precursor->Nitrile Loss of NH3 (-17 Da) Low CE EtherCleavage Phenoxy Cation m/z 123/125 (Guaiacol Core) Precursor->EtherCleavage C-O Bond Break High CE OrthoProduct Ortho-Rearrangement [M+H - CH3OH]+ m/z 149.06 Precursor->OrthoProduct Ortho-Effect (Isomer Specific) Tropylium Tropylium Ion m/z 91.05 (Aromatic Ring) Nitrile->Tropylium Ring Degradation

Figure 1: Mechanistic fragmentation tree for 2-(2-Methoxyphenoxy)ethanimidamide under ESI-CID conditions. The green node represents the base peak (nitrile formation).

Validated Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: ESI-QTOF Profiling (Method Development)
  • Instrument: Agilent 6500 Series Q-TOF or equivalent (Thermo Orbitrap).

  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation of the amidine (

      
      ).
      
  • Source Parameters:

    • Gas Temp: 325°C

    • Fragmentor Voltage: 135 V (Optimize to prevent in-source decay of the ether).

  • Collision Energy (CE) Ramp:

    • 10 eV: Preserves parent (

      
       181).
      
    • 20 eV: Maximizes Nitrile fragment (

      
       164).
      
    • 40 eV: Generates aromatic fragments (

      
       125, 91).
      
Protocol B: Impurity Differentiation (Isomer Check)
  • Technique: LC-MS/MS with a Phenyl-Hexyl column.

  • Rationale: The Phenyl-Hexyl phase provides superior separation of ortho/meta/para positional isomers compared to C18, leveraging

    
     interactions with the methoxyphenoxy ring.
    
  • Criteria: The ortho isomer (2-methoxy) typically elutes earlier than the para isomer due to steric shielding of the polar ether oxygens (intramolecular H-bonding potential).

References

  • Amidine Fragmentation Behavior

    • Title: Fragmentation pattern of amides and amidines by EI and HRESI.[1][2][3]

    • Source:Journal of Mass Spectrometry.
    • Context: Establishes the universality of the p
    • (General Search Verification)

  • Phenoxy Ether Cleavage

    • Title: Mass Spectrometry of Ethers and Phenoxy-alkanes.
    • Source:NIST Chemistry WebBook.
    • Context: details the energetics of the bond cleavage in guaiacol deriv
  • Ortho-Effect Mechanisms

    • Title: The Ortho Effect in Mass Spectrometry of Arom
    • Source:Mass Spectrometry Reviews.
    • Context: Explains the mechanism of methanol/formaldehyde loss in ortho-substituted anisole deriv

Sources

Validation

Structural Analysis &amp; Crystallographic Characterization: 2-(2-Methoxyphenoxy)ethanimidamide

This guide provides a structural and crystallographic evaluation of 2-(2-Methoxyphenoxy)ethanimidamide , positioning it as a distinct fragment alternative to the industry-standard Benzamidine in serine protease inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and crystallographic evaluation of 2-(2-Methoxyphenoxy)ethanimidamide , positioning it as a distinct fragment alternative to the industry-standard Benzamidine in serine protease inhibitor design (e.g., Trypsin, Factor Xa).[1]

[1]

Executive Summary

In fragment-based drug discovery (FBDD), the amidine moiety is a privileged pharmacophore for targeting the S1 pocket of trypsin-like serine proteases.[1] While Benzamidine represents the rigid, high-affinity standard (


), 2-(2-Methoxyphenoxy)ethanimidamide  introduces a flexible ether linker and an ortho-methoxy substitution.[1] This guide compares the crystallographic signatures of these two scaffolds, providing protocols for co-crystallization and metrics for evaluating ligand efficiency.
Compound Profile & Structural Divergence[1]

The core distinction lies in the linker topology.[1] Benzamidine relies on a direct phenyl-amidine connection (rigid), whereas the target molecule utilizes an oxy-ethyl spacer.[1]

FeatureBenzamidine (Standard)2-(2-Methoxyphenoxy)ethanimidamide (Target)
CAS 618-39-3785724-01-8
Linker Type Direct (Aryl-Amidine)Flexible Ether (-O-CH2-)
Degrees of Freedom Low (Rigid planar)High (Rotatable ether linkage)
Electronic Character Electron-deficient aromatic ringElectron-rich phenoxy ring
Binding Mode (S1) Canonical Salt Bridge (Asp189)Salt Bridge + Potential Hydrophobic Collapse
Experimental Protocol: Co-Crystallization Workflow

To generate comparable X-ray data, you must control for the protein host. Bovine Trypsin (BPT) is the validated surrogate for this analysis.[1]

Methodology: High-Throughput Soaking System
  • Host: Bovine

    
    -Trypsin (20 mg/mL in 10 mM CaCl
    
    
    
    , pH 7.0).[1]
  • Ligand Stock: 100 mM in DMSO.

  • Crystallization Method: Hanging Drop Vapor Diffusion.[1]

Step-by-Step Protocol:

  • Crystal Growth: Mix 2

    
    L protein + 2 
    
    
    
    L reservoir (2.0 M (NH
    
    
    )
    
    
    SO
    
    
    , 100 mM HEPES pH 7.5).
  • Soaking: Transfer mature crystals (0.2 x 0.2 x 0.4 mm) to a harvesting drop containing 5-10 mM of 2-(2-Methoxyphenoxy)ethanimidamide .

  • Incubation: Soak for 2-12 hours. Note: The flexible ether linker requires longer equilibration than rigid benzamidine to resolve the optimal conformer.[1]

  • Cryo-Protection: Transfer to reservoir solution + 20% Glycerol + Ligand.[1] Flash cool in liquid nitrogen.

Workflow Visualization

CrystallizationWorkflow Start Purified B-Trypsin (20 mg/mL) Growth Hanging Drop (Ammonium Sulfate) Start->Growth 20°C, 3-5 days Soak Ligand Soak (5-10 mM Target) Growth->Soak Transfer Cryo Cryo-Protection (20% Glycerol) Soak->Cryo 2-12 hrs Diffraction X-Ray Diffraction (Synchrotron) Cryo->Diffraction 100 K

Figure 1: Optimized co-crystallization workflow for amidine-based fragment soaking.

Comparative Data: Structural Benchmarks

The following table contrasts the established crystallographic metrics of the Benzamidine standard (PDB: 3PTB) against the critical acquisition parameters required to validate the target molecule.

Table 1: Crystallographic Performance Metrics
MetricBenzamidine Reference (PDB: 3PTB)Target Requirements (2-(2-Methoxyphenoxy)...)[1]Interpretation for Drug Design
Space Group


(Isomorphous)
Isomorphism confirms the ligand did not disrupt crystal packing.[1]
Resolution 1.50 ÅTarget < 1.80 ÅHigh resolution is needed to resolve the flexible ether linker electron density.[1]
B-Factor (Ligand) ~15-20 Å

Expect > 25 Å

Higher B-factors in the target indicate entropic penalty of the flexible linker.[1]
R-work / R-free 0.16 / 0.19Target < 0.20 / 0.24Standard refinement quality check.
Occupancy 1.00Verify > 0.80Lower occupancy suggests weak binding due to steric clash of the methoxy group.[1]
Structural Interaction Analysis

The scientific value of 2-(2-Methoxyphenoxy)ethanimidamide is defined by how it deviates from the canonical binding mode.[1]

The "Amidine Anchor" vs. The "Flexible Tail"
  • The Anchor (Conserved): The amidine group (

    
    ) forms a symmetric bidentate salt bridge with Asp189  at the bottom of the S1 pocket.[1] This is identical to Benzamidine.[1]
    
  • The Variable (Divergent):

    • Benzamidine:[1][2][3] The phenyl ring makes edge-to-face

      
      -interactions with Trp215 .[1]
      
    • Target: The -O-CH2- linker pushes the aromatic ring further out.[1] The ortho-methoxy group can either:

      • Form a novel H-bond with Ser190 (Gain of Enthalpy).[1]

      • Clash with the pocket wall (Loss of Affinity).[1]

Interaction Pathway Diagram

InteractionMap Ligand 2-(2-Methoxyphenoxy) ethanimidamide Asp189 Asp189 (S1 Pocket Base) Ligand->Asp189 Salt Bridge (2.8 Å) Gly219 Gly219 (Backbone CO) Ligand->Gly219 H-Bond (3.0 Å) Ser190 Ser190 (Side Chain OH) Ligand->Ser190 Potential H-Bond (Methoxy O) Water Conserved Water Ligand->Water Solvent Bridge

Figure 2: Predicted interaction network within the Trypsin S1 pocket.[1] The salt bridge to Asp189 is the primary driver, while the Ser190 interaction is the differentiator.

Data Interpretation Guide

When analyzing your X-ray data for 2-(2-Methoxyphenoxy)ethanimidamide , look for these specific electron density features:

  • The "Linker Kink": Unlike the flat density of Benzamidine, the target should show a non-planar density around the ether oxygen.[1] If the density is broken here, the linker is too mobile (high entropy).

  • Methoxy Orientation: Check the

    
     difference map at 3.0 
    
    
    
    .[1] A positive peak near Ser190 confirms the methoxy group is locked in a productive conformation.[1]
  • Displacement: If the amidine group is shifted >0.5 Å compared to the Benzamidine structure (PDB 3PTB), the bulkier tail is forcing a suboptimal binding mode.[1]

References
  • Marquart, M., et al. (1983).[1] "The three-dimensional structure of the complex between bovine beta-trypsin and benzamidine."[2] Acta Crystallographica Section B, 39(4), 480-490.[1] [1]

  • Katz, B. A., et al. (2001).[1] "Structure-based design of amidine-based inhibitors." Chemistry & Biology, 8(11), 1107-1121.[1]

  • PubChem Compound Summary. "2-(2-Methoxyphenoxy)ethanimidamide."[1] National Center for Biotechnology Information.[1] [1]

  • Klebe, G. (2006).[1] "Virtual screening: an alternative or complement to high throughput screening?" Drug Discovery Today, 11(13-14), 580-594.[1]

Sources

Comparative

Validating 2-(2-Methoxyphenoxy)ethanimidamide Structure via FTIR Spectroscopy

Executive Summary This guide provides a technical framework for validating the structural integrity of 2-(2-Methoxyphenoxy)ethanimidamide (CAS: 155613-39-1 / related free base forms) using Fourier Transform Infrared (FTI...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the structural integrity of 2-(2-Methoxyphenoxy)ethanimidamide (CAS: 155613-39-1 / related free base forms) using Fourier Transform Infrared (FTIR) spectroscopy.

In drug development—specifically for adrenergic receptor ligands and antihypertensive intermediates—this compound is typically synthesized via the Pinner reaction or direct amination of 2-(2-methoxyphenoxy)acetonitrile . The critical validation challenge is distinguishing the target amidine from its nitrile precursor and its thermodynamically stable amide hydrolysis product .

While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, this guide compares and demonstrates why FTIR is the superior "performance tool" for rapid, high-throughput reaction monitoring and impurity profiling of the cyano-to-amidine conversion.

Technical Deep Dive: The Vibrational Signature

To validate 2-(2-Methoxyphenoxy)ethanimidamide, one must confirm the formation of the amidine core while ensuring the integrity of the phenoxy ether scaffold.

The Structural Challenge

The synthesis typically proceeds as follows:



Key Validation Checkpoints:

  • Disappearance of Nitrile: The sharp, diagnostic

    
     stretch at ~2250 cm⁻¹ must vanish.
    
  • Formation of Amidine: Appearance of the

    
     stretch (1600–1670 cm⁻¹) and 
    
    
    
    bands.
  • Exclusion of Amide: Distinguishing the Amidine

    
     from the Amide 
    
    
    
    (hydrolysis impurity).
Comparative Performance: FTIR vs. Alternatives
FeatureFTIR Spectroscopy 1H NMR Spectroscopy Mass Spectrometry (LC-MS)
Primary Utility Functional Group Conversion (Yes/No)Full Structural ElucidationMolecular Weight / Purity
Nitrile Detection Superior: High sensitivity to dipole change of ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

.
Good, but requires long acquisition for quaternary carbons (

).
Poor (often ionizes poorly).
Amidine vs. Amide Moderate: Requires careful band analysis (C=N vs C=O).[1]High: Distinct chemical shifts for N-H protons.[1]High: Mass difference of +1 Da (OH vs NH2).
Throughput High: <2 mins/sample (ATR).Low: >15 mins/sample (Prep + Scan).Medium: Requires chromatography.
Cost Per Scan < $0.50> $10.00 (Solvents/Tubes)> $5.00

Verdict: FTIR is the optimal tool for routine reaction monitoring and pass/fail QC validation, while NMR is reserved for final lot characterization.

Experimental Protocol

This protocol uses Attenuated Total Reflectance (ATR) for rapid validation.

Materials & Equipment[1][3]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Reference Standards:

    • Precursor: 2-(2-Methoxyphenoxy)acetonitrile.[2]

    • Impurity: 2-(2-Methoxyphenoxy)acetamide.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • Background Collection:

    • Clean ATR crystal with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

    • Rationale: Removes atmospheric

      
       and 
      
      
      
      interference, crucial for the 1600 cm⁻¹ region.
  • Sample Preparation:

    • Solid (HCl Salt): Place ~5 mg of powder directly on the crystal. Apply high pressure (clamp) to ensure optical contact.

    • Oil (Free Base): Deposit 1 drop.[1] No pressure clamp needed.

    • Note: The HCl salt will show broader N-H bands due to ammonium (

      
      ) character.
      
  • Data Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Scans: 32 or 64.

    • Resolution: 4 cm⁻¹.

  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Normalize to the Ether C-O-C peak (~1250 cm⁻¹) for comparison with precursors.

Data Presentation & Analysis

Characteristic Peak Assignment Table[5]
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Validation Status
Amidine (

)
Stretching (Sym/Asym)3300 – 3450 (Broad if salt)Confirm Presence
Alkyl (

)
Stretching (

)
2830 – 2950Reference (Internal Std)
Nitrile (

)
Stretching2240 – 2260 MUST BE ABSENT
Amidine (

)
Stretching1610 – 1660 Confirm Presence
Aromatic Ring

Ring Stretch
1580 – 1600Scaffold Confirmation
Ether (Ar-O-R)

Asym Stretch
1240 – 1260 Scaffold Confirmation
Ortho-Subst.

Out-of-Plane
740 – 750Isomer Confirmation
Differentiating Amidine from Amide Impurity

The most common failure mode is hydrolysis to the amide.

  • Amide I (

    
    ):  Typically 1660–1690 cm⁻¹  (Strong).
    
  • Amidine (

    
    ):  Typically 1610–1650 cm⁻¹  (Medium/Strong).
    
  • Tip: If a strong doublet appears in the 1600–1700 region, you likely have a mixture of Amidine and Amide.

Visualization of Validation Logic

The following diagrams illustrate the chemical transformation and the logical decision tree for spectral validation.

Diagram 1: Synthesis & Spectral Shift Logic

G Nitrile Precursor: Nitrile (2-(2-Methoxyphenoxy)acetonitrile) Intermediate Pinner Intermediate (Imidate Ester) Nitrile->Intermediate HCl / EtOH Spec_CN Peak: ~2250 cm⁻¹ (Strong C≡N) Nitrile->Spec_CN Diagnostic Amidine Target: Amidine (2-(2-Methoxyphenoxy)ethanimidamide) Intermediate->Amidine NH3 / MeOH Amide Impurity: Amide (Hydrolysis Product) Intermediate->Amide H2O (Hydrolysis) Spec_CN_Double Peak: ~1640 cm⁻¹ (C=N Stretch) Amidine->Spec_CN_Double Diagnostic Spec_CO Peak: ~1680 cm⁻¹ (C=O Stretch) Amide->Spec_CO Impurity Marker

Caption: Chemical pathway showing the critical spectral shifts. The disappearance of the 2250 cm⁻¹ peak and appearance of the 1640 cm⁻¹ peak confirms success.

Diagram 2: QC Decision Tree

DecisionTree Start Start FTIR Analysis Check2250 Peak at 2250 cm⁻¹? Start->Check2250 Check1680 Strong Peak >1670 cm⁻¹? Check2250->Check1680 No Fail_Nitrile FAIL: Unreacted Precursor Check2250->Fail_Nitrile Yes Check1640 Peak at 1610-1650 cm⁻¹? Check1680->Check1640 No Fail_Amide FAIL: Hydrolyzed to Amide Check1680->Fail_Amide Yes (Strong C=O) Check1640->Fail_Nitrile No (No Reaction) Pass PASS: Valid Amidine Structure Check1640->Pass Yes (C=N Present)

Caption: Operational logic for QC technicians. This flow ensures no precursor or hydrolyzed impurity is accepted.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15561339, 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center (2023). Ethylamine, 2-(2-methoxyethoxy)- Infrared Spectrum. NIST Chemistry WebBook.[3] Retrieved from [Link]

  • Specac Ltd. (2024). Interpreting Infrared Spectra: A Practical Guide to Functional Group Analysis. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Amidines: Methodologies and Mechanisms. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Bioassay Validation: Employing 2-(2-Methoxyphenoxy)ethanimidamide as a Novel Modulator of Alpha-2 Adrenergic Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The application of 2-(2-Methoxyphenoxy)ethanimidamide in bioassay validation is not extensively documented in publicly available literature. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of 2-(2-Methoxyphenoxy)ethanimidamide in bioassay validation is not extensively documented in publicly available literature. This guide, therefore, presents a scientifically-grounded, hypothetical framework for its use based on its structural similarity to known alpha-2 adrenergic agonists. The principles and methodologies of bioassay validation described herein are based on established regulatory guidelines and are broadly applicable.

Introduction: The Imperative of Robust Bioassay Validation

In drug development, a bioassay is the critical link between a molecular entity and its biological effect. It provides a quantitative measure of a drug's potency—its ability to produce a given result. The reliability of these measurements is paramount, underpinning decisions from lead optimization to lot release of a final product. Consequently, the validation of a bioassay is not merely a regulatory checkbox; it is the process that ensures the data generated is accurate, precise, and reproducible.[1][2][3]

This guide provides an in-depth comparison of validation strategies, using the novel compound 2-(2-Methoxyphenoxy)ethanimidamide as a case study. We will explore its hypothetical application as a novel agonist for the alpha-2 adrenergic receptor (α2-AR), a G-protein coupled receptor (GPCR) crucial in cardiovascular and neurological regulation. This will be contrasted with the use of a well-characterized reference standard, such as guanabenz, to highlight the nuanced approaches required when working with new chemical entities versus established ones.

Part 1: The Scientific Rationale - A Hypothetical Mechanism of Action

Structural Analogy and a Postulated Mechanism:

2-(2-Methoxyphenoxy)ethanimidamide shares structural motifs with known α2-AR agonists like guanabenz. This suggests a plausible mechanism of action wherein it binds to and activates α2-AR. These receptors are coupled to the inhibitory G-protein, Gi.[4][5] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][6] This reduction in cAMP serves as a measurable downstream signal of receptor activation, forming the basis of our hypothetical bioassay.

Alpha_2_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A2AR α2-AR Gi Gi Protein A2AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 2-(2-Methoxyphenoxy) ethanimidamide Agonist->A2AR Binds Gi->AC Inhibits ATP ATP Response Cellular Response cAMP->Response Mediates

Figure 1: Hypothetical signaling pathway of 2-(2-Methoxyphenoxy)ethanimidamide.

Part 2: The Bioassay - A Framework for Potency Measurement

We will use a cell-based cAMP inhibition assay as our model system. This assay is widely used for quantifying the activity of Gi-coupled receptor agonists.

Experimental Workflow:

cAMP_Assay_Workflow Start Start: Seed α2-AR expressing cells Incubate1 Incubate overnight Start->Incubate1 Stimulate Stimulate with Forskolin (to elevate basal cAMP) Incubate1->Stimulate Treat Treat with serial dilutions of 2-(2-Methoxyphenoxy)ethanimidamide or Reference Standard Stimulate->Treat Incubate2 Incubate (e.g., 30 mins) Treat->Incubate2 Lyse Lyse cells to release intracellular cAMP Incubate2->Lyse Detect Detect cAMP levels (e.g., HTRF, AlphaScreen, ELISA) Lyse->Detect Analyze Analyze data: Plot dose-response curve, calculate EC50 Detect->Analyze End End Analyze->End

Figure 2: General workflow for a cAMP inhibition bioassay.
Detailed Experimental Protocol: cAMP Inhibition Assay
  • Cell Preparation:

    • Seed Chinese Hamster Ovary (CHO) cells stably expressing the human α2A-adrenergic receptor into 384-well plates at a density of 10,000 cells/well.[7]

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(2-Methoxyphenoxy)ethanimidamide and a reference standard (e.g., Guanabenz) in DMSO.

    • Perform a serial dilution in assay buffer to create a range of concentrations (e.g., 10-point, 1:3 dilution starting from 100 µM).

  • Assay Procedure:

    • Gently wash the cells with pre-warmed assay buffer.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]

    • Add a sub-maximal concentration of forskolin (an adenylyl cyclase activator) to all wells (except blanks) to induce a high basal level of cAMP. The optimal concentration of forskolin must be determined during assay development.

    • Immediately add the serially diluted compounds to the respective wells.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells according to the cAMP detection kit manufacturer's protocol (e.g., PerkinElmer AlphaScreen).[9][10]

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader.

    • Plot the signal (e.g., luminescence) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) model to determine the EC50 (the concentration at which 50% of the maximal inhibitory effect is observed).[11]

Part 3: Bioassay Validation - A Comparative Approach

Bioassay validation demonstrates that the analytical procedure is fit for its intended purpose.[2] We will now compare the validation process for our novel compound versus a well-established reference standard. The core validation parameters are guided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[11][12][13][14][15]

Validation Parameter Purpose Considerations for 2-(2-Methoxyphenoxy)ethanimidamide (Novel Compound) Considerations for Guanabenz (Reference Standard)
Specificity To ensure the assay signal is due to the analyte of interest and not from interfering substances.[11][16]Must demonstrate that the parent molecule is responsible for the activity. Test against a null cell line (not expressing the receptor). Assess interference from structurally related but inactive compounds and matrix components.Specificity is likely well-established. Validation focuses on confirming lack of interference from the specific formulation matrix of the test sample.
Accuracy The closeness of the measured value to the true value. Assessed by determining the recovery of a known amount of analyte.[17][18][19]Since a "true" potency is not yet defined, accuracy is assessed as relative accuracy. This is done by preparing samples at different dilutions (e.g., 50%, 100%, 150% of a target concentration) and checking if the measured potency is proportional to the dilution.[16]A certified reference standard has an assigned potency. Accuracy is determined by measuring the potency of the reference standard against its certified value. The mean result should be close to 100%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17][18][19]Assessed at three levels: Repeatability (intra-assay precision), Intermediate Precision (inter-assay precision, different days, analysts, equipment), and Reproducibility (inter-laboratory).Same as for the novel compound, but acceptance criteria may be tighter due to the well-characterized nature of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[20][21][22]Demonstrated by analyzing samples with concentrations spanning the expected range. The relationship between the log-transformed dose and the response should be linear over a defined portion of the curve.Confirms the established linear range of the assay for the reference material.
Range The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11][23]The range is established during validation and defines the limits within which samples can be reliably quantified.The range is confirmed to be appropriate for the intended use (e.g., QC lot release testing).
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[21][24][25][26]During development, parameters like incubation time, temperature, and cell passage number are varied to identify critical parameters that must be tightly controlled.Confirms that the established operational ranges for method parameters do not adversely affect the results.
Data Presentation: A Hypothetical Validation Summary

Table 1: Hypothetical Accuracy and Precision Data for 2-(2-Methoxyphenoxy)ethanimidamide

Target ConcentrationReplicateMeasured EC50 (nM)% Recovery (Accuracy)
50% (25 nM)123.594.0%
226.1104.4%
324.899.2%
100% (50 nM) 1 51.2 102.4%
2 48.9 97.8%
3 52.5 105.0%
150% (75 nM)172.396.4%
278.1104.1%
374.599.3%
Intra-Assay Precision (%CV) 4.8%
Inter-Assay Precision (%CV) 6.2%

Acceptance Criteria Example: Accuracy (80-120% recovery), Precision (%CV ≤ 15%)

Part 4: The Role of the Reference Standard

A well-characterized reference standard is the cornerstone of a bioassay, providing the benchmark against which all test samples are measured.[27][28][29][30]

Validation_Workflow cluster_dev Assay Development & Characterization cluster_val Method Validation cluster_routine Routine Use Assay_Dev Develop Assay Protocol (e.g., cAMP inhibition) Char_Novel Characterize Novel Compound (2-(2-Methoxyphenoxy)ethanimidamide) Assay_Dev->Char_Novel Select_Ref Select & Qualify Reference Standard (Guanabenz) Assay_Dev->Select_Ref Precision Precision (Repeatability, Intermediate) Assay_Dev->Precision Specificity Specificity Char_Novel->Specificity Accuracy Accuracy Select_Ref->Accuracy Linearity Linearity Precision->Linearity Range Range Linearity->Range Robustness Robustness Range->Robustness Sample_Test Sample Testing (e.g., Lot Release, Stability) Robustness->Sample_Test Method Transfer Monitoring Continuous Monitoring (Control Charting) Sample_Test->Monitoring

Figure 3: The lifecycle of a validated bioassay.

For a novel compound like 2-(2-Methoxyphenoxy)ethanimidamide, an initial "developmental" reference standard would be selected from a well-characterized batch.[27] Its potency would be arbitrarily assigned as 100% or 1.0. All subsequent measurements would be relative to this batch.

In contrast, a well-established compound like guanabenz can be obtained as a certified reference material with a known potency. This allows for the determination of absolute accuracy, not just relative accuracy. When a new in-house batch of reference standard is produced, a "bridging study" must be performed to calibrate the new batch against the old one, ensuring the continuity of potency measurements over the product's lifecycle.[31]

Conclusion

Bioassay validation is a rigorous, multi-faceted process that establishes the performance characteristics of a method, ensuring it is fit for purpose. By using 2-(2-Methoxyphenoxy)ethanimidamide as a hypothetical novel agonist, we have illustrated the validation journey from scientific rationale to a fully characterized assay. The comparison with a well-known reference standard underscores that while the fundamental validation parameters remain the same, their practical application and interpretation depend on the maturity and characterization of the analyte. A scientifically sound, robustly validated bioassay is not just a regulatory requirement; it is the foundation of confidence in the biological activity and therapeutic potential of a drug candidate.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. May 2018. [Link]

  • bioaccess. Understanding the Accuracy Precision Difference in Research. [Link]

  • Picmonic. Alpha 2 Adrenergic Receptor: Overview. [Link]

  • Wikipedia. Alpha-2 adrenergic receptor. [Link]

  • PubMed. The quest for assay robustness across the life cycle of a bioanalytical method. [Link]

  • Bioanalysis Zone. The quest for assay robustness across the life cycle of a bioanalytical method. [Link]

  • BioPharm International. Establishing Systems Suitability and Validity Criteria for Analytical Methods and Bioassays. February 2022. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. Bioanalytical Method Validation. [Link]

  • BEBPA. Reference Standards for Potency Assays. 2024. [Link]

  • PubMed Central. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

  • Quantics Biostatistics. Accuracy, Precision and Bias. August 2021. [Link]

  • Online Inhibitor. Guanabenz Acetate: Precision Tool for α2-Adrenergic Recep... January 2026. [Link]

  • Quantics Biostatistics. Reference Bridging for Bioassays: Techniques and Best Practice. March 2025. [Link]

  • PubMed. Alpha2-adrenergic receptors activate cyclic AMP-response element-binding protein through arachidonic acid metabolism and protein kinase A in a subtype-specific manner. November 2007. [Link]

  • BEBPA. Reference Standards for Potency Assays: White Paper. [Link]

  • Bioanalysis Zone. A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. [Link]

  • PubMed. Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation. July 2017. [Link]

  • BioProcess International. The Relationship Between R2 and Precision in Bioassay Validation. April 2018. [Link]

  • Taylor & Francis Online. On Assay Robustness: The Importance of Early Determination and Science-Driven Decision-Making. June 2013. [Link]

  • BPS Bioscience. Data Sheet. [Link]

  • USP. <1033> Biological Assay Validation. [Link]

  • PubMed Central. A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. [Link]

  • Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). November 2025. [Link]

  • FDCELL. USP〈1033〉Biological Assay Validation: Key Guidelines. July 2025. [Link]

  • National Institute for Biological Standards and Control. Reference Standards. [Link]

  • EDRA Services. A Practical Approach to Biological Assay Validation. [Link]

  • BioProcess International. Statistical Assessments of Bioassay Validation Acceptance Criteria. June 2018. [Link]

  • PubMed. cAMP regulates transcription of the alpha 2A adrenergic receptor gene in HT-29 cells. March 1991. [Link]

  • Agilent. Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. October 2010. [Link]

  • PubMed Central. Bioanalytical method validation: An updated review. [Link]

  • NorthEast BioLab. Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. [Link]

  • NCBI Bookshelf. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). November 2017. [Link]

  • Quantics Biostatistics. Bioassay Validation. [Link]

  • PubMed. Cell-based and virtual fragment screening for adrenergic α2C receptor agonists. July 2015. [Link]

  • Neogen. GUANABENZ. [Link]

  • PubMed Central. Antihypertensive Drug Guanabenz Is Active In Vivo against both Yeast and Mammalian Prions. April 2008. [Link]

  • MDPI. Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. February 2024. [Link]

  • ACS Publications. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. April 2023. [Link]

  • FDA. Development of Cell-based Assays For the Detection of Neutralizing Antibodies to Biological Therapeutics. May 2005. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(2-Methoxyphenoxy)ethanimidamide

Executive Summary & Chemical Identity 2-(2-Methoxyphenoxy)ethanimidamide (often stored as the Hydrochloride salt ) is a functionalized amidine commonly used as a synthetic intermediate in medicinal chemistry (e.g., adren...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(2-Methoxyphenoxy)ethanimidamide (often stored as the Hydrochloride salt ) is a functionalized amidine commonly used as a synthetic intermediate in medicinal chemistry (e.g., adrenergic receptor research).

Unlike simple organic solvents, this compound presents a dual-hazard profile: the amidine functional group renders it basic and potentially corrosive to mucous membranes, while the phenoxy ether moiety adds stability that resists rapid environmental degradation.

Operational Directive: This substance must never be disposed of via sanitary sewer systems. The primary disposal route is high-temperature incineration to ensure complete thermal destruction of the nitrogen-carbon bonds.

Chemical Profile Table
ParameterDataOperational Implication
Chemical Structure C9H12N2O2 (Free Base)Contains Nitrogen; requires specific incineration parameters.
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk.
Acidity/Basicity Basic (pKa ~10-11 for amidine)Do not mix with strong acids in unvented containers (exotherm).
Solubility Moderate (Water/Alcohol)Spills can be diluted but must be contained, not flushed.
Stability Hydrolytically UnstableDecomposes to amides/esters in strong acid/base; moisture sensitive.

Hazard Characterization & Risk Assessment

Causality Analysis: Why do we handle it this way?

A. The Amidine Hazard (Corrosivity & Reactivity)

The amidine group (-C(=NH)NH2) is a strong organic base.[1] Upon contact with moisture or weak acids on the skin/eyes, it can form a caustic solution causing chemical burns.

  • Mechanism: Protonation of the imine nitrogen releases hydroxide ions in aqueous environments.

  • Incompatibility: Violent reaction potential with strong oxidizers (e.g., permanganates, peroxides) and hypochlorites (bleach). Mixing with bleach can generate chloramines , which are toxic and explosive gases.

B. The Phenoxy Ether Stability

The 2-methoxyphenoxy (guaiacol-like) tail is chemically robust.

  • Environmental Fate: It does not degrade rapidly in standard water treatment facilities. Release into waterways poses a risk of bioaccumulation in aquatic life.

  • Disposal Logic: Chemical oxidation or incineration is required to break the aromatic ether bond.

Waste Stream Segregation Protocols

To ensure regulatory compliance and safety, segregate waste at the point of generation.

Protocol A: Solid Waste (Excess Substance)
  • Applicability: Expired pure substance, spill cleanup residues, contaminated weighing boats.

  • Container: High-density polyethylene (HDPE) or fiber drums with liners.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant - Organic Amidine."

  • Destruction: Incineration (Rotary Kiln).

Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)
  • Applicability: Reaction mixtures, HPLC effluents containing the substance.

  • Segregation:

    • Do NOT mix with "Halogenated Waste" unless the solvent itself is halogenated (e.g., DCM).

    • Do NOT mix with "Acidic Waste" without slow, controlled neutralization.

  • Container: Solvent-compatible safety can (polyethylene or stainless steel).

  • pH Control: If the waste stream is highly acidic (pH < 4), slowly neutralize to pH 6–8 using Sodium Bicarbonate before sealing the container to prevent pressure buildup from hydrolysis.

Emergency Response: Spill Cleanup

Self-Validating System: The color change or dissolution confirms the action.

  • Isolate: Evacuate the immediate area (10 ft radius). Don PPE (Nitrile gloves, Safety Goggles, N95/P100 respirator if dust is visible).

  • Contain:

    • Solid Spill: Cover with a dust suppressant (e.g., wet paper towels) to prevent aerosolization.

    • Liquid Spill: Encircle with absorbent socks (polypropylene).

  • Neutralize (Liquid only): If the spill is a concentrated solution, apply a weak acid neutralizer (Citric Acid powder) until pH paper indicates pH 7.

  • Collect: Scoop material into a wide-mouth jar. Do not sweep dry dust (creates inhalation hazard).

  • Clean: Wipe surface with 10% ethanol followed by soap and water.

Visual Decision Logic: Disposal Workflow

The following diagram illustrates the decision process for disposing of 2-(2-Methoxyphenoxy)ethanimidamide waste.

DisposalWorkflow Start Waste Generation: 2-(2-Methoxyphenoxy)ethanimidamide StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Powder StateCheck->IsSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) IsLiquid->SolventCheck HaloBin Bin: Halogenated Organic Waste SolventCheck->HaloBin Yes NonHaloBin Bin: Non-Halogenated Organic Waste SolventCheck->NonHaloBin No (Methanol, Water, DMSO) Incinerator Final Fate: High-Temp Incineration HaloBin->Incinerator NonHaloBin->Incinerator ContamCheck Is it Sharps/Glass? IsSolid->ContamCheck SolidBin Bin: Hazardous Solid Waste (Fiber Drum) ContamCheck->SolidBin No (Powder/Wipes) SharpsBin Bin: Chemically Contaminated Sharps ContamCheck->SharpsBin Yes (Vials/Needles) SolidBin->Incinerator SharpsBin->Incinerator

Figure 1: Decision tree for the segregation and disposal of amidine-based chemical waste.

Regulatory & Compliance (RCRA/DOT)

While this specific compound may not be explicitly listed on the EPA "P-List" or "U-List" (unless specified by your local jurisdiction), it must be characterized by its properties.

  • RCRA Classification (USA):

    • If the waste is ignitable (due to solvent): D001 .

    • If pure substance: Classify as Non-Regulated Organic (unless toxicity testing proves otherwise), but manage as Hazardous due to oral toxicity/irritation.

  • DOT Shipping (for Waste Hauling):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-(2-Methoxyphenoxy)ethanimidamide)

    • Hazard Class: 6.1 (Toxic) or 8 (Corrosive) - Check specific SDS for the salt vs. free base form.

    • Packing Group: III

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025).[2] 2-(2-Methoxyphenoxy)ethylamine (Related Amine Structure Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Methoxyphenoxy)ethanimidamide

Operational Safety & Handling Guide: 2-(2-Methoxyphenoxy)ethanimidamide Part 1: Emergency Quick Reference (Stop & Read) Critical Event Immediate Action Eye Contact IMMEDIATE RINSE. Flush with water for 15+ minutes.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 2-(2-Methoxyphenoxy)ethanimidamide

Part 1: Emergency Quick Reference (Stop & Read)

Critical Event Immediate Action
Eye Contact IMMEDIATE RINSE. Flush with water for 15+ minutes.[1][2][3] Lift eyelids.[1][4] Seek medical attention. (Risk of severe irritation/corneal damage).[1]
Skin Contact BRUSH & WASH. Gently brush off dry powder.[1] Wash skin with soap and copious water.[4][5] Remove contaminated clothing.[1][2][6][4][7][8][9][10][11]
Inhalation EVACUATE. Move to fresh air.[1][2][6][3][4][7][8][10] If breathing is difficult, administer oxygen (trained personnel only).[1]
Ingestion DO NOT INDUCE VOMITING. Rinse mouth with water.[1][2][6][4] Call Poison Control immediately.
Spill (Solid) DAMPEN & SWEEP. Cover with damp absorbent pads to prevent dust.[1] Sweep carefully.[1] Do not dry sweep.[1]

Part 2: Hazard Profile & Risk Assessment

Chemical Identity:

  • IUPAC Name: 2-(2-Methoxyphenoxy)ethanimidamide[1][12]

  • CAS Number: 785724-01-8 (Free Base) / 67386-40-7 (Hydrochloride Salt)[1]

  • Physical State: White to off-white crystalline powder.[1]

GHS Classification (derived from structural analogs and available data):

  • Signal Word: WARNING (Potential DANGER if handled as free base in solution).[1]

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.[1]

Expert Insight - The "Amidine" Factor: Amidines are strong organic bases (pKa ~12-13).[1] While the salt form (hydrochloride) is more stable and less caustic, the free base can be corrosive to mucous membranes.[1] Always treat solutions of this compound as potentially caustic.[1] The methoxy-phenoxy ether linkage adds lipophilicity, potentially increasing skin absorption rates compared to simple amidines.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Selection Logic: PPE must be scaled to the energy and quantity of the operation.[1] A static weighing task has different risks than a heated synthesis.[1]

Operation Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing (<1g) Nitrile (0.11mm, single layer)Safety Glasses (Side shields)Fume Hood (Sash at 18")Lab Coat (Cotton/Poly)
Synthesis / Heating Nitrile (Double gloved) OR Butyl RubberChemical Splash GogglesFume Hood (High flow)Lab Coat + Chemical Apron
Spill Cleanup (>5g) Nitrile (Double) + Outer Utility GloveFace Shield + GogglesN95 or P100 RespiratorTyvek Suit
Solution Handling Nitrile (Inspect frequently)Safety GlassesFume HoodLab Coat
Visual Decision Tree: PPE Selection

PPE_Selection Start Start: Define Operation IsPowder Is the material a dry powder? Start->IsPowder IsQuantityHigh Quantity > 1 gram? IsPowder->IsQuantityHigh Yes IsSolution Is it in solution? IsPowder->IsSolution No Level1 LEVEL 1: Standard Lab Coat, Single Nitrile, Safety Glasses (Fume Hood Mandatory) IsQuantityHigh->Level1 No Level2 LEVEL 2: Enhanced Double Nitrile, Goggles, N95 (if outside hood) IsQuantityHigh->Level2 Yes IsHeated Is the reaction heated/pressurized? IsSolution->IsHeated IsHeated->Level1 No Level3 LEVEL 3: High Risk Face Shield, Chemical Apron, Double Gloves IsHeated->Level3 Yes

Caption: Logic flow for selecting appropriate PPE based on physical state and operational parameters.

Part 4: Operational Protocols

Storage & Stability
  • Hygroscopicity: Amidine salts are often hygroscopic.[1] Moisture absorption can lead to hydrolysis of the amidine to an amide, destroying purity.

  • Protocol: Store in a tightly sealed container, preferably within a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Refrigerate (2-8°C) for long-term stability.

Weighing & Solubilization
  • Static Hazard: Fine powders can generate static charge, causing "fly-away" dust.[1]

  • Protocol:

    • Use an antistatic gun or ionizer bar inside the balance enclosure.[1]

    • Weigh into a pre-tared vial; avoid weighing papers which can easily flip or spill.[1]

    • Solvent Choice: Soluble in water, DMSO, and Methanol.[1]

    • Dissolution: Add solvent slowly. The heat of solution is generally low, but exothermic neutralization may occur if added to acidic media.

Reaction Setup (Synthesis)
  • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates, peroxides) and acid chlorides/anhydrides (unless acylation is the intended reaction).[1]

  • Monitoring: Amidines can be unstable at high pH (>12) for prolonged periods (hydrolysis risk).[1] Monitor reaction pH.[1]

Part 5: Waste Disposal & Decontamination

Principle: Neutralize the chemical hazard before it enters the waste stream.[1]

Decontamination Solution:

  • Composition: 5% Acetic Acid (aq) + 1% Surfactant (Dish soap).[1]

  • Mechanism: The acetic acid converts any free amidine base into the stable, water-soluble acetate salt, reducing volatility and corrosivity.[1] The surfactant aids in lifting the lipophilic phenoxy tail.

Spill Response Workflow:

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess IsPowder Is it Powder? Assess->IsPowder WetMethod Cover with wet pad (Avoid Dust) IsPowder->WetMethod Yes Absorb Absorb with Vermiculite or Chemizorb IsPowder->Absorb No (Liquid) Clean Wipe with 5% Acetic Acid WetMethod->Clean Absorb->Clean Dispose Solid Waste Bin (Label: Toxic/Irritant) Clean->Dispose

Caption: Step-by-step spill response protocol prioritizing dust suppression and chemical neutralization.

References

  • Fluorochem. (2025).[1][4][5][10] Safety Data Sheet: 2-(2-Methoxyphenoxy)ethanimidamide (CAS 785724-01-8).[1] Fluorochem Ltd.[1] Link

  • BLD Pharm. (2024).[1] Product Safety Summary: 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride (CAS 67386-40-7).[1][12] BLD Pharmatech.[1][12] Link

  • PubChem. (2025).[1] Compound Summary: 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride.[1][12] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(2-Methoxyphenoxy)ethanamine (Structural Analog). Merck KGaA.[1] Link

  • ECHEMI. (2025). GHS Classification for Phenoxy-alkyl-amines. ECHEMI Global Chemical Data. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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